molecular formula C6H10O B165628 3-Methyl-1-pentyn-3-ol CAS No. 77-75-8

3-Methyl-1-pentyn-3-ol

Cat. No.: B165628
CAS No.: 77-75-8
M. Wt: 98.14 g/mol
InChI Key: QXLPXWSKPNOQLE-UHFFFAOYSA-N
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Description

3-Methyl-1-pentyn-3-ol is a versatile chemical building block valued in research and development for its unique molecular structure, which features both a terminal alkyne and a tertiary alcohol group. This combination of functional groups provides two distinct reactive sites, enabling researchers to utilize this compound in a variety of synthetic pathways, including as an intermediate in the synthesis of more complex molecules for specialized chemistry applications. In material science, the compound's reactivity is leveraged in the development of advanced polymers and resins. Its functional groups can participate in curing mechanisms or act as a modifier to influence the rheological properties of a formulation. Research indicates its use can lead to improved material characteristics in specialty coatings, such as enhanced film formation, adhesion, and chemical resistance . Furthermore, its role in industrial settings is supported by advanced process control systems that ensure consistent quality and yield during production . Historically, this compound (also known as Meparfynol) was investigated for its central nervous system (CNS) effects, specifically for its sedative and hypnotic properties . This historical pharmacological profile underscores its bioactive potential and continued relevance in life science research, particularly in the development of novel pharmaceutical intermediates. Today, these applications make it a compound of interest across industries including pharmaceuticals, agrochemicals, and specialty chemicals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylpent-1-yn-3-ol
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InChI

InChI=1S/C6H10O/c1-4-6(3,7)5-2/h1,7H,5H2,2-3H3
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InChI Key

QXLPXWSKPNOQLE-UHFFFAOYSA-N
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Canonical SMILES

CCC(C)(C#C)O
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Molecular Formula

C6H10O
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DSSTOX Substance ID

DTXSID5021756
Record name 3-Methyl-1-pentyn-3-ol
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Molecular Weight

98.14 g/mol
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Physical Description

Liquid with an acrid odor; [Merck Index] Clear slightly yellow liquid; [Acros Organics MSDS]
Record name 3-Methyl-1-pentyn-3-ol
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Vapor Pressure

5.25 [mmHg]
Record name 3-Methyl-1-pentyn-3-ol
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CAS No.

77-75-8
Record name 3-Methyl-1-pentyn-3-ol
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Foundational & Exploratory

A Comprehensive Technical Guide to 3-Methyl-1-pentyn-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1-pentyn-3-ol, a tertiary acetylenic alcohol, is a versatile chemical compound with significant applications across various scientific disciplines, including synthetic chemistry and pharmacology. Historically recognized for its sedative and hypnotic properties, its modern utility has expanded, establishing it as a valuable intermediate in the synthesis of complex molecules and polymers. This guide provides an in-depth overview of its chemical identity, properties, synthesis, and key applications relevant to research and drug development.

Chemical Identity and Properties

The fundamental identification and physicochemical properties of this compound are summarized below.

PropertyValue
IUPAC Name 3-methylpent-1-yn-3-ol[1]
CAS Number 77-75-8[1][2]
Molecular Formula C₆H₁₀O[1]
Molecular Weight 98.14 g/mol [1]
Appearance Clear, slightly yellow liquid or low melting solid[2]
Boiling Point 121-122 °C[2]
Density 0.866 g/mL at 25 °C[2]
Refractive Index n20/D 1.431[2]
Vapor Pressure 6.5 mmHg (20 °C)[3]
Flash Point 80 °F[4]

Synthesis of this compound

The primary industrial synthesis of this compound is achieved through the ethynylation of methyl ethyl ketone. This reaction, a variant of the Favorskii reaction, involves the nucleophilic addition of an acetylide to a ketone.

Experimental Protocol: Synthesis from Sodium Acetylide and Methyl Ethyl Ketone

This protocol outlines a general method for the synthesis of this compound.

Materials:

  • Sodium acetylide

  • Absolute ether

  • Dry methyl ethyl ketone

  • Ice

  • Acetic acid

  • Potash solution (potassium carbonate)

  • Anhydrous potassium carbonate

Procedure:

  • A suspension of 5 parts of sodium acetylene (B1199291) in absolute ether is prepared in a reaction vessel equipped with a stirrer and cooling apparatus.

  • With continuous stirring and cooling with ice, 6 parts of dry methyl ethyl ketone is slowly added dropwise to the suspension.[2]

  • Upon completion of the addition, the reaction mixture is carefully poured into an excess of acetic acid while maintaining ice cooling.[2]

  • The resulting mixture is extracted with ether.

  • The ether extract is washed with a solution of potash to neutralize and remove any residual acetic acid.[2]

  • The washed ether extract is then dried over anhydrous potassium carbonate.[2]

  • The ether is removed via distillation, yielding the final product, this compound, as a colorless oil with a boiling point of 120-121°C.[2]

Alternative Method: A solution of sodium acetylene in liquid ammonia (B1221849) can be effectively used as an alternative to the ethereal suspension of sodium acetylene.[2]

Synthesis_Workflow Synthesis Workflow of this compound Reactant1 Sodium Acetylide in Absolute Ether Reaction Reaction with Ice Cooling & Stirring Reactant1->Reaction Reactant2 Dry Methyl Ethyl Ketone Reactant2->Reaction Workup1 Quench with Acetic Acid Reaction->Workup1 Pour mixture Workup2 Ether Extraction Workup1->Workup2 Workup3 Wash with Potash Solution Workup2->Workup3 Workup4 Dry with Potassium Carbonate Workup3->Workup4 Purification Distillation of Ether Workup4->Purification Product This compound Purification->Product

Caption: Synthesis Workflow of this compound.

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis and has several applications relevant to the pharmaceutical and materials science sectors.

  • Intermediate in Drug Synthesis: It is a crucial reactant in the synthesis of more complex pharmaceutical compounds. For instance, it is utilized in the preparation of 2,6,9-trisubstituted purine-based Cyclin-Dependent Kinase (CDK) inhibitors, which are a class of compounds investigated for their potential in cancer therapy.[5]

  • Polymer Chemistry: The compound acts as an initiator in the ring-opening polymerization of L-lactide, leading to the formation of polylactide (PLA) with a terminal propargyl group.[5] This functionalized PLA can be further modified, making it a useful material in biomedical applications.

  • Chemical Synthesis: this compound is a reactant in the synthesis of α-methylene cyclic carbonates through its reaction with carbon dioxide.[5]

  • Historical Pharmaceutical Use: It was formerly used as a hypnotic and sedative agent.[1]

  • Industrial Applications: It has been employed as a stabilizer in chlorinated solvents, a viscosity reducer, and an intermediate in the synthesis of isoprenoid chemicals.[2]

Logical Relationship Diagram

The following diagram illustrates the key applications of this compound in the synthesis of other important chemical entities.

Applications_Diagram Applications of this compound in Synthesis MPO This compound CDK_Inhibitors 2,6,9-Trisubstituted Purine CDK Inhibitors MPO->CDK_Inhibitors Reactant in synthesis of PLA Propargyl-Terminated Polylactide (PLA) MPO->PLA Initiator for ring-opening polymerization of Carbonates α-Methylene Cyclic Carbonates MPO->Carbonates Reactant with Purine_Scaffold Purine Scaffold Purine_Scaffold->CDK_Inhibitors L_Lactide L-Lactide L_Lactide->PLA CO2 Carbon Dioxide (CO₂) CO2->Carbonates

Caption: Key Synthetic Applications of this compound.

References

An In-depth Technical Guide to 3-Methyl-1-pentyn-3-ol: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analysis of 3-Methyl-1-pentyn-3-ol (CAS No. 77-75-8). This tertiary acetylenic alcohol is a valuable building block in organic synthesis, finding applications as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.[1] It is also utilized as a stabilizer in chlorinated solvents, a viscosity reducer, and an electroplating brightener.[2]

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a quick reference for laboratory and development work.

PropertyValueReference(s)
Molecular Formula C₆H₁₀O[1][3][4][5]
Molecular Weight 98.14 g/mol [3][4][5]
Appearance Clear, colorless to slightly yellow liquid[2][3]
Odor Acrid[3]
Density 0.866 g/mL at 25 °C[5]
Boiling Point 121-122 °C[2][5]
Melting Point -30.6 °C
Refractive Index (n20/D) 1.431[5]
Vapor Pressure 6.5 mmHg at 20 °C[5]
Flash Point 26 °C
Solubility Miscible with water, acetone (B3395972), alcohol, chloroform, and ethyl acetate.
pKa 13.34 ± 0.29 (Predicted)

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

  • ¹H NMR: Spectra are available for this compound.[6]

  • ¹³C NMR: Spectra have been recorded for this compound.[7]

  • Infrared (IR) Spectroscopy: IR spectra are available, showing characteristic peaks for the hydroxyl and alkyne functional groups.[8][9]

  • Mass Spectrometry (MS): GC-MS data is available, providing fragmentation patterns for identification.[3]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are intended for use by trained professionals in a laboratory setting.

This protocol outlines the synthesis of this compound from methyl ethyl ketone and acetylene (B1199291) via a Grignard reaction.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Acetylene gas

  • Methyl ethyl ketone (2-butanone)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for Grignard reaction (three-necked flask, reflux condenser, dropping funnel, gas inlet tube)

Procedure:

  • Preparation of Ethylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of ethyl bromide in anhydrous diethyl ether or THF from the dropping funnel. The reaction is initiated when the color of the iodine fades and gentle reflux is observed.

    • Once the reaction has started, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Formation of Ethynylmagnesium Bromide:

    • Cool the Grignard reagent solution in an ice bath.

    • Bubble dry acetylene gas through the stirred solution. This will form a suspension of ethynylmagnesium bromide.

  • Reaction with Methyl Ethyl Ketone:

    • While maintaining the reaction temperature with an ice bath, slowly add a solution of methyl ethyl ketone in anhydrous diethyl ether or THF from the dropping funnel.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or overnight.

  • Work-up and Purification:

    • Carefully quench the reaction by slowly adding a saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

    • The crude product can be purified by vacuum distillation.

This protocol provides a general method for the analysis of this compound purity.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., DB-1 or HP-1, 30 m x 0.25 mm ID, 0.25 µm film thickness)

GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold at 200 °C for 5 minutes

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

  • Dilute a small amount of the this compound sample in a suitable solvent such as acetone or diethyl ether.

Synthesis Pathway Diagram

The following diagram illustrates the Grignard synthesis of this compound.

Synthesis_of_3_Methyl_1_pentyn_3_ol MEK Methyl Ethyl Ketone (CH3COCH2CH3) Alkoxide Magnesium Alkoxide Intermediate MEK->Alkoxide step2 2. Nucleophilic Addition Acetylene Acetylene (HC≡CH) Grignard_Reagent Ethylmagnesium Bromide (CH3CH2MgBr) Ethynyl_Grignard Ethynylmagnesium Bromide (HC≡CMgBr) Grignard_Reagent->Ethynyl_Grignard + Acetylene step1 1. Reaction with Grignard Reagent Ethynyl_Grignard->Alkoxide Product This compound Alkoxide->Product step3 3. Acidic Work-up (H3O+)

Caption: Grignard Synthesis of this compound.

References

An In-Depth Technical Guide to 3-Methyl-1-pentyn-3-ol: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-1-pentyn-3-ol, a tertiary acetylenic alcohol with diverse applications in chemical synthesis and pharmacology. This document details its molecular structure, physicochemical properties, spectroscopic data, and a representative synthetic protocol. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes visualizations of the molecular structure and a detailed experimental workflow for its synthesis, designed to aid researchers in their understanding and application of this versatile compound.

Molecular Structure and Formula

This compound is a six-carbon organic compound characterized by a terminal alkyne and a tertiary alcohol functional group.[1] Its structure confers specific reactivity, making it a valuable intermediate in organic synthesis.[1]

The molecular and structural details are summarized below:

IdentifierValue
IUPAC Name 3-methylpent-1-yn-3-ol[2]
Synonyms Meparfynol, Methylpentynol, Ethyl ethynyl (B1212043) methyl carbinol[2][3]
CAS Number 77-75-8[3]
Molecular Formula C₆H₁₀O[3]
Molecular Weight 98.14 g/mol [2][3]
SMILES CCC(C)(C#C)O[2]
InChI 1S/C6H10O/c1-4-6(3,7)5-2/h1,7H,5H2,2-3H3[3]

A two-dimensional representation of the molecular structure is provided in the diagram below.

Caption: 2D structure of this compound.

Physicochemical Properties

This compound is a colorless to light yellow liquid with a characteristic acrid odor.[2][4] A summary of its key physical and chemical properties is provided in the table below.

PropertyValueReference
Appearance Clear, slightly yellow liquid[4]
Boiling Point 121-122 °C[5]
Density 0.866 g/mL at 25 °C[5]
Refractive Index (n20/D) 1.431[5]
Vapor Pressure 6.5 mmHg at 20 °C[3]
Vapor Density 3 (vs air)[4]
pKa 13.34 ± 0.29 (Predicted)[6]

Solubility Data

This compound exhibits miscibility with a wide range of organic solvents.[3]

SolventSolubility
WaterMiscible
AcetoneMiscible
AlcoholMiscible
ChloroformMiscible
Ethyl AcetateMiscible
Diethyl EtherSoluble
BenzeneMiscible
Carbon TetrachlorideMiscible
CellosolveMiscible
CyclohexanoneMiscible
Diethylene GlycolMiscible
EthanolamineMiscible
KeroseneMiscible
Mineral SpiritsMiscible
Neatsfoot OilMiscible
Petroleum EtherMiscible
Soybean OilMiscible
Stoddard SolventMiscible

Spectroscopic Data

The structural identity of this compound can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR ¹³C NMR
Data available but specific shifts not detailed in search results.Data available but specific shifts not detailed in search results.[7]
Infrared (IR) Spectroscopy

The IR spectrum of this compound would show characteristic peaks for its functional groups. While a full spectrum with peak assignments was not available, the presence of a strong, broad peak around 3300-3400 cm⁻¹ for the O-H stretch of the alcohol, a sharp peak around 3300 cm⁻¹ for the ≡C-H stretch of the terminal alkyne, and a peak around 2100 cm⁻¹ for the C≡C triple bond stretch would be expected.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) data reveals key fragmentation patterns.

m/zRelative Intensity
69.099.99
43.032.58
83.023.44
55.08.13
29.07.42
Source: PubChem CID 6494[2]

Experimental Protocols: Synthesis

The synthesis of this compound is commonly achieved through the nucleophilic addition of an acetylide to a ketone. A general and effective method is the Grignard reaction, where ethynylmagnesium bromide is reacted with methyl ethyl ketone.[1]

Synthesis via Grignard Reaction

This protocol outlines the synthesis of this compound from methyl ethyl ketone and acetylene (B1199291) via a Grignard reagent.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Ethyl bromide

  • Acetylene gas

  • Methyl ethyl ketone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Ethynylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet tube, place magnesium turnings under an inert atmosphere (e.g., nitrogen or argon).

    • Add a solution of ethyl bromide in anhydrous diethyl ether or THF dropwise to initiate the formation of ethylmagnesium bromide.

    • Once the Grignard reagent formation is complete, bubble dry acetylene gas through the solution to form ethynylmagnesium bromide.

  • Reaction with Methyl Ethyl Ketone:

    • Cool the freshly prepared ethynylmagnesium bromide solution in an ice bath.

    • Add a solution of methyl ethyl ketone in anhydrous diethyl ether or THF dropwise to the stirred Grignard reagent solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure.

    • Purify the crude product by distillation to obtain this compound.

The workflow for this synthesis is illustrated in the following diagram.

G cluster_0 Step 1: Grignard Reagent Preparation cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up and Purification A Mg + Ethyl Bromide in Ether/THF B Ethylmagnesium Bromide A->B Initiation D Ethynylmagnesium Bromide B->D Reaction C Acetylene Gas C->D E Ethynylmagnesium Bromide G Reaction Mixture E->G F Methyl Ethyl Ketone F->G Nucleophilic Addition H Reaction Mixture I Quench with aq. NH4Cl H->I J Liquid-Liquid Extraction I->J K Drying with MgSO4 J->K L Solvent Evaporation K->L M Distillation L->M N Pure this compound M->N

Caption: Experimental workflow for the synthesis of this compound.

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis. Its applications include:

  • Intermediate in Pharmaceutical Synthesis: It is used in the synthesis of hypnotics and other pharmaceuticals.[4]

  • Reagent in Chemical Synthesis: It acts as a reactant in the synthesis of various compounds, including α-methylene cyclic carbonates and 2,6,9-trisubstituted purine-based CDK inhibitors.

  • Initiator in Polymerization: It can initiate the ring-opening polymerization of L-lactide to produce polylactide with a terminal propargyl group.

  • Stabilizer: It is used as a stabilizer in chlorinated solvents.[4]

Conclusion

This compound is a commercially available and synthetically important molecule. This guide has provided a detailed summary of its molecular structure, physicochemical properties, and spectroscopic data, along with a representative experimental protocol for its synthesis. The structured presentation of this information is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound.

References

Spectroscopic Profile of 3-Methyl-1-pentyn-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the tertiary alcohol, 3-Methyl-1-pentyn-3-ol. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. The guide encompasses Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format. Detailed experimental protocols, based on available data and established methodologies, are also provided.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not availableData not availableData not availableData not available

¹³C NMR Data

Chemical Shift (ppm)Assignment
Data not availableData not available

Note: Specific chemical shift and coupling constant values from validated sources were not available in the initial search. The table structure is provided as a template for data insertion.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, BroadO-H stretch
~3300Sharp, Weak≡C-H stretch
~2970Mediumsp³ C-H stretch
~2110WeakC≡C stretch
~1460MediumCH₃ bend
~1380MediumCH₃ bend
~1150StrongC-O stretch
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
83~23[M-CH₃]⁺
69~100[M-C₂H₅]⁺
55~8[C₄H₇]⁺
43~33[C₃H₇]⁺ or [C₂H₃O]⁺
29~7[C₂H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses. While specific experimental parameters for this compound are limited in the public domain, these protocols are based on established practices for similar compounds and incorporate the available instrument details.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Instrumentation: A Varian A-60 NMR spectrometer or equivalent was used for ¹H NMR analysis[1]. A standard NMR spectrometer operating at a frequency of 75 or 125 MHz is recommended for ¹³C NMR.

Sample Preparation:

  • A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • The solution is transferred to a 5 mm NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added if not already present in the solvent.

¹H NMR Acquisition:

  • The spectrometer is tuned and locked onto the deuterium (B1214612) signal of the solvent.

  • A standard one-pulse sequence is used to acquire the ¹H spectrum.

  • Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

  • The spectrometer is tuned to the ¹³C frequency.

  • A proton-decoupled pulse sequence is employed to obtain a spectrum with singlet peaks for each unique carbon atom.

  • A wider spectral width (e.g., 200-250 ppm) is used. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed.

  • The resulting spectrum is phase-corrected and baseline-corrected.

  • The chemical shifts are referenced to TMS at 0.00 ppm.

  • Integration of the ¹H NMR signals and peak picking for both ¹H and ¹³C spectra are performed.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Bruker IFS 85 FTIR spectrometer or a similar instrument was utilized[1]. The spectrum was recorded from a 15% solution in chloroform (B151607) (CHCl₃)[2].

Sample Preparation (Solution):

  • A 15% (w/v) solution of this compound is prepared in spectroscopic grade chloroform.

  • A small amount of this solution is placed between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.

Sample Preparation (Neat Liquid):

  • Alternatively, for a neat spectrum, a single drop of the pure liquid is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

  • A background spectrum of the clean salt plates or the empty ATR crystal is recorded.

  • The sample is placed in the beam path, and the sample spectrum is acquired.

  • The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Processing:

  • The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

  • The characteristic absorption bands are identified and their wavenumbers are recorded.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A HITACHI RMU-7M mass spectrometer or a similar instrument capable of Electron Ionization (EI) was used. The ionization energy was 70 eV[1].

Sample Introduction:

  • For a volatile and thermally stable compound like this compound, direct injection via a heated probe or introduction through a gas chromatograph (GC-MS) is suitable.

Data Acquisition:

  • The sample is introduced into the ion source where it is vaporized and bombarded with a 70 eV electron beam.

  • The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., magnetic sector, quadrupole).

  • The detector records the abundance of ions at each mass-to-charge (m/z) ratio.

  • The mass spectrum is recorded over a suitable m/z range (e.g., 20-200 amu).

Data Processing:

  • The resulting mass spectrum is plotted as relative intensity versus m/z.

  • The molecular ion peak (M⁺) is identified, if present.

  • The major fragment ions are identified, and their formation is rationalized based on known fragmentation mechanisms for alcohols and alkynes.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid sample like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample This compound (Liquid) NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Dissolve in deuterated solvent IR IR Spectroscopy Sample->IR Neat or in CHCl₃ solution MS Mass Spectrometry Sample->MS Direct injection or GC introduction NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Mass Spectrum (m/z vs. Intensity) MS->MS_Data

Caption: Experimental workflow for the spectroscopic analysis of this compound.

References

Solubility Profile of 3-Methyl-1-pentyn-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methyl-1-pentyn-3-ol (CAS No. 77-75-8), a versatile acetylenic alcohol with applications in organic synthesis and as an intermediate in the pharmaceutical and specialty chemicals industries.[1] This document details its solubility in various aqueous and organic solvents, provides experimental protocols for solubility determination, and outlines its chemical synthesis.

Physicochemical Properties

PropertyValue
Molecular FormulaC₆H₁₀O
Molecular Weight98.14 g/mol [2]
AppearanceClear, colorless to slightly yellow liquid[1]
Boiling Point121-122 °C
Density0.866 g/mL at 25 °C

Solubility Data

The solubility of this compound is a critical parameter for its application in various chemical processes. Its unique structure, featuring a hydrophilic hydroxyl group and a moderately sized hydrophobic carbon skeleton, results in a broad range of solubilities.

Aqueous Solubility

This compound exhibits moderate solubility in water.

SolventTemperature (°C)Solubility ( g/100 mL)
Water2512.8
Organic Solvent Solubility

This compound is miscible with a wide array of organic solvents, indicating that it can be mixed in all proportions without phase separation. For other solvents, it is described as soluble, implying a high degree of solubility.

SolventSolubility
AcetoneMiscible[3][4]
Alcohol (Ethanol)Miscible[3][4]
BenzeneMiscible
Carbon TetrachlorideMiscible
ChloroformMiscible[3][4]
Diethyl EtherSoluble[3][4]
Ethyl AcetateMiscible[3][4]
CellosolveMiscible[1]

Experimental Protocols

The following are detailed methodologies for the determination of the solubility of this compound in various solvents.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the widely used shake-flask method for determining the solubility of a substance in water at a specific temperature.

Materials:

  • This compound (purity >98%)

  • Distilled or deionized water

  • Thermostatically controlled water bath or incubator

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Gas chromatograph with a flame ionization detector (GC-FID) or a calibrated refractometer

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of distilled water in a sealed container (e.g., a screw-cap vial or flask). The excess solute should be visibly present as a separate phase.

  • Equilibration: Place the sealed container in a thermostatically controlled water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the container to stand undisturbed at the set temperature for at least 24 hours to allow for complete phase separation.

  • Sampling: Carefully withdraw a sample from the aqueous phase using a pipette or syringe. Avoid disturbing the undissolved solute.

  • Filtration: Immediately filter the collected sample through a syringe filter to remove any undissolved micro-droplets.

  • Quantification: Analyze the concentration of this compound in the filtrate using a pre-calibrated analytical method such as GC-FID or refractometry.

  • Data Analysis: Calculate the solubility in g/100 mL or other desired units based on the concentration of the analyte in the saturated solution.

Protocol 2: Determination of Miscibility in Organic Solvents

This protocol describes a qualitative method to determine if this compound is miscible with an organic solvent.

Materials:

  • This compound

  • Test solvent (e.g., acetone, ethanol)

  • Graduated cylinders or pipettes

  • Test tubes or vials

  • Vortex mixer

Procedure:

  • Initial Mixture: In a clean, dry test tube, add a specific volume of the test solvent (e.g., 1 mL).

  • Titration: Gradually add this compound to the solvent in small increments, mixing thoroughly after each addition using a vortex mixer.

  • Observation: Observe the mixture for any signs of phase separation, cloudiness, or the formation of a second layer.

  • Determination of Miscibility: Continue adding this compound until a wide range of compositions has been tested (e.g., from 1:99 to 99:1). If no phase separation is observed at any composition, the two liquids are considered miscible.

Synthesis of this compound

This compound is typically synthesized via the ethynylation of methyl ethyl ketone. This reaction involves the nucleophilic addition of an acetylide anion to the carbonyl carbon of the ketone.

A common laboratory-scale synthesis involves the use of sodium acetylide in a suitable solvent.

Reaction: CH₃CH₂C(O)CH₃ + HC≡CNa → CH₃CH₂C(ONa)(CH₃)C≡CH CH₃CH₂C(ONa)(CH₃)C≡CH + H₂O → CH₃CH₂C(OH)(CH₃)C≡CH + NaOH

Below is a logical workflow for the synthesis of this compound.

SynthesisWorkflow reagents Reactants: - Methyl Ethyl Ketone - Sodium Acetylide reaction Reaction Vessel (Anhydrous Solvent, e.g., Ether) reagents->reaction Addition workup Aqueous Work-up (e.g., with dilute acid) reaction->workup Quenching extraction Solvent Extraction (e.g., with Diethyl Ether) workup->extraction drying Drying of Organic Phase (e.g., with Na2SO4) extraction->drying purification Purification (Distillation) drying->purification product This compound purification->product

Caption: Synthesis workflow for this compound.

Experimental Workflow for Solubility Determination

The following diagram illustrates a general experimental workflow for determining the solubility of a liquid analyte in a solvent.

SolubilityWorkflow start Start: Define Solute, Solvent, and Temperature prep Prepare Supersaturated Mixture (Excess Solute in Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep->equilibrate separate Phase Separation (Allow to settle) equilibrate->separate sample Sample Aqueous/Solvent Phase separate->sample filter Filter Sample (e.g., 0.45 µm filter) sample->filter analyze Analyze Sample Concentration (e.g., GC, HPLC, Refractometry) filter->analyze calculate Calculate Solubility analyze->calculate end End: Report Solubility Data calculate->end

Caption: Experimental workflow for solubility determination.

References

Synthesis of 3-Methyl-1-pentyn-3-ol from Methyl Ethyl Ketone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-methyl-1-pentyn-3-ol from methyl ethyl ketone, a key reaction in organic chemistry. This guide details various synthetic methodologies, presents quantitative data for comparison, and provides explicit experimental protocols. The information is intended to support research, development, and process optimization in the chemical and pharmaceutical industries.

Introduction

This compound is a valuable tertiary acetylenic alcohol with applications as a stabilizer in chlorinated solvents, a viscosity reducer, and an intermediate in the synthesis of pharmaceuticals and isoprenoid chemicals.[1] The core of its synthesis lies in the ethynylation of methyl ethyl ketone (MEK), which involves the nucleophilic addition of an acetylide anion to the carbonyl carbon of the ketone. This guide explores the most common and effective methods for achieving this transformation.

Synthetic Methodologies

The synthesis of this compound from methyl ethyl ketone can be accomplished through several key pathways, primarily differing in the choice of base and reaction conditions used to generate the acetylide nucleophile. The three principal methods are:

  • Sodium Acetylide Method: A classic approach utilizing pre-formed sodium acetylide or generating it in situ.[1]

  • Potassium Hydroxide (B78521) Catalyzed Method: A versatile method that can be performed under various conditions, including with solid KOH or in a liquid ammonia (B1221849) system.[2]

  • Grignard Reaction Method: Employs an ethynyl (B1212043) Grignard reagent, such as ethynylmagnesium bromide, for the nucleophilic addition.[3]

The general reaction scheme is presented below:

ReactionScheme MEK Methyl Ethyl Ketone reagents + MEK->reagents Acetylene (B1199291) Acetylene Acetylene->reagents Product This compound reagents->Product Base/Catalyst

Caption: General reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The choice of synthetic route can significantly impact the reaction's efficiency, safety, and scalability. The following table summarizes key quantitative data associated with the primary methods.

ParameterSodium Acetylide MethodPotassium Hydroxide (Solid) MethodPotassium Hydroxide (Liquid NH₃) Method
Typical Yield Good> 90%[2]> 90%[2]
Purity High after distillationHigh after distillationHigh after distillation
Reaction Time Several hours3 hours[2]1 hour[2]
Temperature Ice cooling (0 °C)[1]Near room temperature[2]30 °C[2]
Pressure Atmospheric[1]Atmospheric[2]1.6 MPa[2]
Key Reagents Sodium acetylide, EtherSolid KOH, Organic SolventKOH, Liquid Ammonia
Safety Concerns Handling of sodium metalHandling of powdered KOHHigh pressure, handling of liquid NH₃

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Method 1: Sodium Acetylide in Liquid Ammonia

This protocol is adapted from established procedures for the ethynylation of ketones.[1]

Workflow:

Workflow1 A Prepare Sodium Acetylide in Liquid Ammonia B Add Methyl Ethyl Ketone A->B Slow Addition C Reaction Quench B->C After Reaction Completion D Extraction C->D Aqueous Workup E Purification D->E Distillation

Caption: Workflow for the Sodium Acetylide Method.

Procedure:

  • Preparation of Sodium Acetylide: In a three-necked flask equipped with a dry ice condenser, gas inlet tube, and mechanical stirrer, condense approximately 250 mL of anhydrous liquid ammonia. Add a small piece of sodium metal and a catalytic amount of ferric nitrate (B79036) to initiate the formation of sodium amide. Then, add the remaining sodium metal (11.5 g, 0.5 mol) in small portions until a persistent blue color is discharged. Bubble dry acetylene gas through the solution until the blue color disappears, indicating the formation of sodium acetylide.

  • Reaction with Methyl Ethyl Ketone: Slowly add a solution of methyl ethyl ketone (36.0 g, 0.5 mol) in 50 mL of anhydrous diethyl ether to the sodium acetylide suspension while maintaining the temperature at -33 °C (boiling point of ammonia).

  • Reaction Quench: After the addition is complete, stir the mixture for an additional 2 hours. Carefully quench the reaction by the slow addition of solid ammonium (B1175870) chloride (29.4 g, 0.55 mol). Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

  • Workup and Extraction: To the remaining residue, add 100 mL of water. Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation under reduced pressure to yield this compound.

Method 2: Potassium Hydroxide in Liquid Ammonia

This method offers high yields and shorter reaction times but requires handling of reactions under pressure.[2]

Procedure:

  • Reactor Setup: Charge a high-pressure autoclave with liquid ammonia (mass ratio of liquid ammonia to MEK is 2.5:1).

  • Reagent Addition: Add a 50% aqueous solution of potassium hydroxide (molar ratio of KOH to MEK is 1:359) and methyl ethyl ketone.

  • Ethynylation: Pressurize the reactor with acetylene gas to 1.6 MPa. Heat the mixture to 30 °C and maintain these conditions with vigorous stirring for 1 hour.

  • Workup: After cooling the reactor and venting the excess acetylene, carefully transfer the reaction mixture to a separatory funnel.

  • Purification: Allow the layers to separate. Collect the organic layer, wash with water, and dry over a suitable drying agent. Purify the product by fractional distillation.

Reaction Mechanism

The synthesis proceeds via a nucleophilic addition mechanism. The base deprotonates acetylene to form a highly nucleophilic acetylide anion. This anion then attacks the electrophilic carbonyl carbon of methyl ethyl ketone. A subsequent protonation step yields the final tertiary alcohol product.

Mechanism cluster_step1 Step 1: Acetylide Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation H-C≡C-H H-C≡C-H H-C≡C:⁻ H-C≡C:⁻ H-C≡C-H->H-C≡C:⁻ + Base Base Base H-Base⁺ H-Base⁺ MEK Methyl Ethyl Ketone (MEK) Alkoxide Alkoxide Intermediate MEK->Alkoxide + H-C≡C:⁻ H-C≡C:⁻_2 H-C≡C:⁻ Alkoxide_2 Alkoxide Intermediate Product This compound Alkoxide_2->Product + H₂O H₂O H₂O

Caption: Mechanism of the ethynylation of methyl ethyl ketone.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Physical Properties
PropertyValue
Molecular Formula C₆H₁₀O
Molecular Weight 98.14 g/mol [4]
Appearance Clear, slightly yellow liquid[1]
Boiling Point 121-122 °C[1]
Density 0.866 g/mL at 25 °C
Refractive Index n20/D 1.431
Spectroscopic Data
TechniqueCharacteristic Peaks/Signals
¹H NMR The proton NMR spectrum will show signals corresponding to the ethynyl proton, the hydroxyl proton, and the protons of the methyl and ethyl groups.[5]
¹³C NMR The carbon NMR spectrum will display distinct signals for the acetylenic carbons, the quaternary carbon bearing the hydroxyl group, and the carbons of the methyl and ethyl groups.[6]
IR Spectroscopy Key infrared absorption bands include a strong, broad peak for the O-H stretch (around 3300-3400 cm⁻¹), a sharp peak for the ≡C-H stretch (around 3300 cm⁻¹), and a peak for the C≡C triple bond stretch (around 2100 cm⁻¹).[1][5]
Mass Spectrometry The mass spectrum typically shows a molecular ion peak (M⁺) at m/z 98, with characteristic fragmentation patterns.[3][4]

Safety Considerations

  • Acetylene: Acetylene is a highly flammable gas and can form explosive acetylides with certain metals. It should be handled with care in a well-ventilated area, and copper, silver, and mercury should be avoided in the apparatus.

  • Sodium and Potassium Hydroxide: Sodium metal is highly reactive with water. Potassium hydroxide is corrosive. Both should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Liquid Ammonia: Liquid ammonia is a corrosive and toxic substance. It should be handled in a fume hood with appropriate cryogenic gloves and face shield.

  • High-Pressure Reactions: Reactions conducted under pressure should be carried out in a properly rated and maintained autoclave by trained personnel.

Conclusion

The synthesis of this compound from methyl ethyl ketone is a well-established and versatile reaction in organic synthesis. The choice of methodology depends on the desired scale, available equipment, and safety considerations. The potassium hydroxide-catalyzed methods, particularly in liquid ammonia, offer high yields and efficiency for industrial applications, while the sodium acetylide and Grignard methods are reliable for laboratory-scale synthesis. Careful control of reaction conditions and adherence to safety protocols are essential for the successful and safe execution of this synthesis.

References

An In-depth Technical Guide to the Grignard Reaction Mechanism for 3-Methyl-1-pentyn-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Grignard reaction for the synthesis of 3-Methyl-1-pentyn-3-ol, a valuable building block in organic synthesis. This document details the reaction mechanism, experimental protocols, and quantitative data, offering a thorough resource for professionals in chemical research and drug development.

Core Concepts: The Grignard Reaction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry. It involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. In the synthesis of this compound, a tertiary alcohol, the Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbon of a ketone.

The synthesis of this compound is achieved through the reaction of ethynylmagnesium bromide with 2-pentanone (also known as methyl propyl ketone). The ethynyl (B1212043) group of the Grignard reagent provides the alkyne functionality, while the ketone serves as the backbone of the desired tertiary alcohol.

The Reaction Mechanism

The Grignard reaction mechanism for the synthesis of this compound proceeds in two key stages:

  • Nucleophilic Addition: The carbon atom of the ethynylmagnesium bromide, which is covalently bonded to the electropositive magnesium, carries a partial negative charge and is therefore strongly nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of 2-pentanone. The pi bond of the carbonyl group breaks, and the electrons are pushed to the oxygen atom, forming a magnesium alkoxide intermediate.

  • Protonation (Workup): The reaction mixture is then treated with a dilute acid, such as aqueous ammonium (B1175870) chloride or dilute sulfuric acid. This step protonates the negatively charged oxygen of the alkoxide intermediate, yielding the final product, this compound, and a magnesium salt byproduct.

Grignard_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R1 Ethynylmagnesium Bromide (Grignard Reagent) I1 Magnesium Alkoxide R1->I1 Nucleophilic Attack R2 2-Pentanone (Ketone) R2->I1 P1 This compound I1->P1 Protonation (Workup)

Caption: Grignard reaction pathway for this compound synthesis.

Experimental Protocols

Preparation of Ethynylmagnesium Bromide (Grignard Reagent)
  • Apparatus Setup: A three-necked, round-bottomed flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a gas inlet. All glassware must be thoroughly dried in an oven prior to use.

  • Reagent Preparation: The flask is charged with magnesium turnings and anhydrous tetrahydrofuran (B95107) (THF). A solution of ethyl bromide in anhydrous THF is placed in the dropping funnel.

  • Initiation: A small amount of the ethyl bromide solution is added to the magnesium turnings. The reaction is initiated, often with gentle warming or the addition of a small crystal of iodine, as evidenced by the disappearance of the iodine color and the onset of gentle reflux.

  • Formation of Ethylmagnesium Bromide: The remaining ethyl bromide solution is added dropwise at a rate that maintains a steady reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete reaction.

  • Formation of Ethynylmagnesium Bromide: The solution of ethylmagnesium bromide is cooled, and dry acetylene (B1199291) gas is bubbled through the solution at a controlled rate.[3] The more acidic acetylene protonates the ethyl Grignard, forming ethane (B1197151) gas and the desired ethynylmagnesium bromide, which may precipitate from the solution.

Synthesis of this compound
  • Reaction Setup: The freshly prepared suspension of ethynylmagnesium bromide is cooled in an ice bath. A solution of 2-pentanone in anhydrous THF is placed in the dropping funnel.

  • Addition of Ketone: The 2-pentanone solution is added dropwise to the stirred Grignard reagent suspension, maintaining a low temperature.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

  • Workup (Quenching): The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath. This hydrolyzes the magnesium alkoxide intermediate.

  • Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted multiple times with diethyl ether.

  • Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by vacuum distillation to yield pure this compound.

Quantitative Data

The following table summarizes the key physical and spectroscopic data for the starting materials and the final product. Note that the reaction yield is an estimation based on typical Grignard reactions of this type, as a specific literature value for this exact synthesis is not available.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
2-Pentanone C₅H₁₀O86.13101-1050.8091.39
This compound C₆H₁₀O98.14121-1220.8661.431
Spectroscopic Data for this compound
¹H NMR Spectral data available.[4]
¹³C NMR Spectral data available.[4]
IR Spectroscopy Characteristic peaks for O-H (broad, ~3300 cm⁻¹), C≡C-H (sharp, ~3300 cm⁻¹), and C≡C (weak, ~2100 cm⁻¹) are expected.
Mass Spectrometry Molecular ion peak (M+) at m/z = 98.
Purity >98.0% (GC) is commercially available.[5][6]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Workflow cluster_grignard Grignard Reagent Preparation cluster_synthesis Alcohol Synthesis cluster_purification Purification G1 Prepare Ethylmagnesium Bromide G2 React with Acetylene G1->G2 S1 React Ethynylmagnesium Bromide with 2-Pentanone G2->S1 S2 Acidic Workup (Quenching) S1->S2 P1 Extraction S2->P1 P2 Drying and Solvent Removal P1->P2 P3 Vacuum Distillation P2->P3

Caption: Workflow for the synthesis of this compound.

Conclusion

The Grignard reaction provides a robust and versatile method for the synthesis of this compound. Careful control of reaction conditions, particularly the exclusion of water and oxygen, is paramount to achieving a successful outcome. This technical guide outlines the fundamental mechanism and a representative experimental protocol, providing a solid foundation for researchers and professionals in the field of organic synthesis and drug development. Further optimization of reaction parameters may be necessary to achieve high yields in a laboratory setting.

References

An In-depth Technical Guide to the Key Reactive Sites of 3-Methyl-1-pentyn-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-1-pentyn-3-ol is a versatile bifunctional molecule featuring a terminal alkyne and a tertiary alcohol. This unique structural arrangement confers a rich and varied reactivity, making it a valuable building block in organic synthesis. This guide provides a detailed analysis of the key reactive sites of this compound, focusing on the terminal alkyne, the tertiary hydroxyl group, and the carbon-carbon triple bond. We will explore the characteristic reactions at these sites, including the Meyer-Schuster rearrangement and hydrosilylation, supported by mechanistic insights, experimental protocols, and quantitative data where available.

Molecular Structure and Key Reactive Sites

The reactivity of this compound is dictated by the interplay of its two primary functional groups: the terminal alkyne and the tertiary hydroxyl group.

  • The Terminal Alkyne (C≡C-H): The sp-hybridized C-H bond is notably acidic (pKa ≈ 25) and can be deprotonated by a strong base to form a potent acetylide nucleophile. The triple bond itself is a region of high electron density, making it susceptible to electrophilic addition and transition metal-catalyzed reactions.

  • The Tertiary Hydroxyl Group (-OH): As a tertiary alcohol, the hydroxyl group is a poor leaving group. However, upon protonation in an acidic medium, it can depart as a water molecule, generating a tertiary carbocation or facilitating rearrangement reactions.

  • The Carbon-Carbon Triple Bond (C≡C): This bond is rich in π-electrons and readily undergoes addition reactions. Its reactivity can be modulated by the presence of the adjacent tertiary alcohol.

Computational Analysis of Reactivity

  • Electron Density: The highest electron density would be localized around the C≡C triple bond and the oxygen atom of the hydroxyl group, indicating these as likely sites for electrophilic attack.

  • Electrostatic Potential: The acidic proton of the terminal alkyne would exhibit a region of positive electrostatic potential, confirming its susceptibility to deprotonation by bases. The oxygen atom of the hydroxyl group would show a region of negative electrostatic potential, making it a site for protonation.

Table 1: Calculated Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight98.14 g/mol [1]
XlogP0.8[1]
Monoisotopic Mass98.073164938 Da[1]
Polar Surface Area20.2 Ų[1]

Key Reactions and Mechanisms

The Meyer-Schuster Rearrangement

A characteristic reaction of tertiary propargyl alcohols like this compound is the acid-catalyzed Meyer-Schuster rearrangement to form an α,β-unsaturated ketone.[2] The reaction proceeds through a series of steps involving protonation of the hydroxyl group, elimination of water, and tautomerization.[2]

Mechanism of the Meyer-Schuster Rearrangement:

  • Protonation of the Hydroxyl Group: The reaction is initiated by the rapid protonation of the tertiary hydroxyl group by an acid catalyst.

  • Formation of an Allenyl Cation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a resonance-stabilized allenyl cation. This is typically the rate-determining step.[2]

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the central carbon of the allenyl cation.

  • Tautomerization: The resulting enol intermediate rapidly tautomerizes to the more stable keto form, yielding the final α,β-unsaturated ketone product.

Meyer_Schuster_Rearrangement reactant This compound protonated_alcohol Protonated Alcohol reactant->protonated_alcohol Protonation H_plus H+ allenyl_cation Allenyl Cation protonated_alcohol->allenyl_cation - H2O (rate-determining) enol_intermediate Enol Intermediate allenyl_cation->enol_intermediate + H2O water_molecule H2O product α,β-Unsaturated Ketone enol_intermediate->product Tautomerization H3O_plus H3O+ product->H3O_plus - H+

Caption: Meyer-Schuster Rearrangement Mechanism.

Experimental Protocol: Meyer-Schuster Rearrangement of a Tertiary Propargyl Alcohol (Adapted from a procedure for a similar compound) [3]

This protocol is adapted from the rearrangement of 3-methyl-1,4-pentadiyne-3-ol and may require optimization for this compound.

  • Catalyst Preparation: Prepare a catalyst solution of tetrabutylammonium (B224687) perrhenate (B82622) (NBu₄ReO₄) and p-toluenesulfonic acid (p-TsOH) in dichloromethane.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound in toluene.

  • Reaction Execution: Cool the solution to the desired temperature (e.g., 0 °C) and add the catalyst solution dropwise with stirring.[3]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Table 2: Representative Conditions for Meyer-Schuster Rearrangement

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NBu₄ReO₄/p-TsOHDichloromethane02046 (for analogue)[3]
Strong Acid (e.g., H₂SO₄)VariesVariesVariesVaries[2]
InCl₃ (microwave)VariesVariesShortHigh[2]
Hydrosilylation

Hydrosilylation involves the addition of a Si-H bond across the carbon-carbon triple bond of this compound. This reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts. The regioselectivity of the addition is a key consideration.

Experimental Protocol: Platinum-Catalyzed Hydrosilylation of a Tertiary Propargyl Alcohol

The following is a general procedure for the hydrosilylation of tertiary propargyl alcohols.

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the tertiary propargyl alcohol (e.g., this compound) in an anhydrous solvent such as THF or toluene.

  • Catalyst Addition: Add the platinum catalyst (e.g., Karstedt's catalyst) to the solution.

  • Silane Addition: Add the hydrosilane (e.g., triethylsilane) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or ¹H NMR spectroscopy until the starting material is consumed.

  • Workup and Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the vinylsilane product.

Hydrosilylation_Workflow start Start reagent_prep Prepare solution of this compound in anhydrous solvent under inert atmosphere start->reagent_prep catalyst_add Add Platinum Catalyst (e.g., Karstedt's catalyst) reagent_prep->catalyst_add silane_add Add Hydrosilane dropwise at room temperature catalyst_add->silane_add monitoring Monitor reaction by TLC or NMR silane_add->monitoring workup Concentrate and purify by column chromatography monitoring->workup product Vinylsilane Product workup->product

Caption: Experimental Workflow for Hydrosilylation.

Table 3: Representative Yields for Hydrosilylation of Propargyl Alcohols

SubstrateCatalystSilaneYield (%)Reference
Tertiary Propargyl AlcoholsPlatinum-basedTriethylsilaneGenerally High-
Internal AlkynesNickel-basedTrimethoxysilaneup to 64[4]

Other Reactions

  • Deprotonation-Alkylation: The acidic terminal proton can be removed with a strong base like n-butyllithium or a Grignard reagent, followed by quenching with an electrophile (e.g., an alkyl halide or a carbonyl compound) to form a new carbon-carbon bond.

  • Oxidation: The tertiary alcohol can be resistant to oxidation under mild conditions, but the alkyne can be cleaved under strong oxidizing conditions (e.g., ozonolysis or permanganate (B83412) oxidation).

  • Reduction: The triple bond can be selectively reduced to a double bond (alkene) or a single bond (alkane) using various catalytic hydrogenation methods.

Conclusion

This compound is a molecule with a rich chemical reactivity centered around its terminal alkyne and tertiary hydroxyl functionalities. The interplay between these groups allows for a diverse range of transformations, including rearrangements and addition reactions. A thorough understanding of the reactivity of these sites is crucial for its effective utilization as a precursor in the synthesis of more complex molecules in the fields of materials science, fragrance, and pharmaceuticals. Further computational and experimental studies are warranted to provide more detailed quantitative data on the kinetics and thermodynamics of its key reactions.

References

The Historical Trajectory and Industrial Significance of 3-Methyl-1-pentyn-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-1-pentyn-3-ol, a tertiary acetylenic alcohol, holds a unique position in the annals of chemical history, bridging the realms of pharmaceuticals and industrial synthesis. Initially introduced as a sedative-hypnotic, its journey reflects the evolution of drug development and safety standards. Concurrently, its structural attributes have rendered it a valuable intermediate in the synthesis of vital compounds, most notably Vitamin A. This technical guide provides an in-depth exploration of the historical context surrounding the discovery and multifaceted applications of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of its synthetic pathways.

Historical Context and Discovery

This compound, also known as methylpentynol, was first synthesized in 1913 by the German pharmaceutical company Bayer.[1] Initially investigated for its central nervous system depressant effects, it was introduced as a hypnotic for the treatment of insomnia.[1] Marketed under various trade names, including Dormison, it offered a non-barbiturate option for sedation.[2]

The initial enthusiasm for its therapeutic potential was tempered by its exceptionally low therapeutic index, leading to a decline in its use as newer and safer alternatives emerged.[1] However, this compound experienced a resurgence in the mid-20th century, being marketed again in the 1950s and 1960s as a fast-acting sedative.[1] Ultimately, the advent of benzodiazepines, with their superior safety profiles, led to the discontinuation of its therapeutic use.[1]

Beyond its pharmaceutical applications, the unique chemical structure of this compound, featuring a terminal alkyne and a tertiary alcohol, made it a valuable building block in organic synthesis. Its role as an intermediate in the industrial production of isoprenoid chemicals, including Vitamin A, cemented its place in industrial chemistry.[3] It also found utility as a stabilizer in chlorinated solvents, a viscosity reducer, and an electroplating brightener.[3]

Physicochemical and Toxicological Data

A comprehensive understanding of the properties of this compound is crucial for its safe handling and application in research and industrial settings. The following tables summarize its key physicochemical and toxicological data.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₁₀O[4]
Molecular Weight 98.14 g/mol [5]
CAS Number 77-75-8[6]
Appearance Clear, slightly yellow liquid or low melting solid[3]
Odor Acrid[5]
Boiling Point 121-122 °C (lit.)[3]
Melting Point -30 °C[3]
Density 0.866 g/mL at 25 °C (lit.)[7]
Refractive Index n20/D 1.431 (lit.)[7]
Vapor Pressure 6.5 mmHg (20 °C)[7]
Vapor Density 3 (vs air)[7]
Solubility Miscible with water, alcohol, chloroform, and ethyl acetate.[7]
pKa 13.34 ± 0.29 (Predicted)[3]
Flash Point 28 °C (closed cup)[7]

Table 2: Toxicological Data for this compound

TestSpeciesRoute of ExposureDose/DurationToxic EffectsReference(s)
LD50MouseOral525 mg/kgDetails of toxic effects not reported other than lethal dose value.[8]
LD50RatIntraperitoneal537 mg/kgDetails of toxic effects not reported other than lethal dose value.[9]
LD50MouseSubcutaneous284 mg/kgSomnolence (general depressed activity), convulsions or effect on seizure threshold.[8]

Experimental Protocols for Synthesis

The synthesis of this compound can be achieved through several methods. The two most common laboratory and industrial scale preparations involve the reaction of methyl ethyl ketone with an acetylide source.

Synthesis via Reaction with Sodium Acetylide

This method involves the nucleophilic addition of sodium acetylide to methyl ethyl ketone. The sodium acetylide is typically prepared in situ in liquid ammonia (B1221849).

Experimental Workflow: Synthesis via Sodium Acetylide

G cluster_prep Sodium Acetylide Preparation cluster_reaction Ethynylation Reaction cluster_workup Work-up liq_nh3 Liquid Ammonia na_acetylide Sodium Acetylide Suspension liq_nh3->na_acetylide Dissolve na Sodium Metal na->na_acetylide Add acetylene (B1199291) Acetylene Gas acetylene->na_acetylide Bubble through reaction_mixture Reaction Mixture na_acetylide->reaction_mixture mek Methyl Ethyl Ketone mek->reaction_mixture Slowly add quench Quench with Saturated Ammonium (B1175870) Chloride reaction_mixture->quench extract Extract with Diethyl Ether quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate product This compound concentrate->product

Caption: Workflow for the synthesis of this compound using sodium acetylide.

Detailed Protocol:

  • Preparation of Sodium Acetylide: In a three-necked flask equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer, condense approximately 500 mL of anhydrous liquid ammonia. Cautiously add 23 g (1.0 mol) of sodium metal in small pieces. Once the sodium has dissolved to form a deep blue solution, bubble acetylene gas through the solution until the blue color is discharged, indicating the formation of sodium acetylide.

  • Reaction with Methyl Ethyl Ketone: While maintaining the temperature of the sodium acetylide suspension at -33 °C (the boiling point of ammonia), slowly add a solution of 72.1 g (1.0 mol) of methyl ethyl ketone in 100 mL of anhydrous diethyl ether dropwise over a period of 2 hours with vigorous stirring.

  • Quenching and Work-up: After the addition is complete, continue stirring for an additional hour. Carefully quench the reaction by the slow addition of 53.5 g (1.0 mol) of solid ammonium chloride. Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

  • Extraction and Purification: To the remaining residue, add 200 mL of water and extract the aqueous layer with diethyl ether (3 x 150 mL). Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound.

Synthesis via Grignard Reaction

An alternative and common laboratory-scale synthesis utilizes a Grignard reagent, ethynylmagnesium bromide, which is reacted with methyl ethyl ketone.

Experimental Workflow: Grignard Synthesis

G cluster_grignard_prep Grignard Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Work-up mg Magnesium Turnings ethylmagnesium_bromide Ethylmagnesium Bromide mg->ethylmagnesium_bromide ethyl_bromide Ethyl Bromide ethyl_bromide->ethylmagnesium_bromide in THF thf Anhydrous THF thf->ethylmagnesium_bromide ethynylmagnesium_bromide Ethynylmagnesium Bromide ethylmagnesium_bromide->ethynylmagnesium_bromide acetylene_gas Acetylene Gas acetylene_gas->ethynylmagnesium_bromide Bubble through reaction_mixture Reaction Mixture ethynylmagnesium_bromide->reaction_mixture mek Methyl Ethyl Ketone mek->reaction_mixture Slowly add in THF quench Quench with Saturated Aqueous NH₄Cl reaction_mixture->quench extract Extract with Diethyl Ether quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate product This compound concentrate->product

Caption: Workflow for the Grignard synthesis of this compound.

Detailed Protocol:

  • Preparation of Ethynylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a gas inlet tube, place 24.3 g (1.0 mol) of magnesium turnings. Add 100 mL of anhydrous tetrahydrofuran (B95107) (THF). Slowly add a solution of 109 g (1.0 mol) of ethyl bromide in 200 mL of anhydrous THF to initiate the formation of ethylmagnesium bromide. Once the Grignard reagent has formed, bubble dry acetylene gas through the solution for 2-3 hours at room temperature to form a solution of ethynylmagnesium bromide.

  • Reaction with Methyl Ethyl Ketone: Cool the solution of ethynylmagnesium bromide in an ice bath. Slowly add a solution of 72.1 g (1.0 mol) of methyl ethyl ketone in 100 mL of anhydrous THF dropwise over a period of 2 hours with constant stirring.

  • Work-up and Purification: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Pour the reaction mixture into a saturated aqueous solution of ammonium chloride (500 mL) with stirring. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 150 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure. Purify the crude product by vacuum distillation.

Role in Vitamin A Synthesis

While this compound itself is not a direct precursor in the most common industrial syntheses of Vitamin A, a closely related compound, 3-methyl-1-penten-4-yn-3-ol, is a key intermediate. This compound is synthesized by the reaction of methyl vinyl ketone with an acetylide.[10][11] 3-Methyl-1-penten-4-yn-3-ol then undergoes an acid-catalyzed Meyer-Schuster rearrangement to form 3-methyl-2-penten-4-yn-1-ol, which is a crucial C5 building block in the Hoffmann-La Roche synthesis of Vitamin A.[11]

Signaling Pathway: Role in Vitamin A Synthesis

G mvk Methyl Vinyl Ketone intermediate1 3-Methyl-1-penten-4-yn-3-ol mvk->intermediate1 acetylide Acetylide acetylide->intermediate1 rearrangement Meyer-Schuster Rearrangement (Acid-catalyzed) intermediate1->rearrangement intermediate2 3-Methyl-2-penten-4-yn-1-ol (C5 Building Block) rearrangement->intermediate2 vitamin_a_synthesis Further steps in Vitamin A Synthesis intermediate2->vitamin_a_synthesis c15_aldehyde β-C14-Aldehyde (from β-ionone) c15_aldehyde->vitamin_a_synthesis vitamin_a Vitamin A vitamin_a_synthesis->vitamin_a

Caption: Simplified pathway showing the role of a this compound analog in Vitamin A synthesis.

Other Industrial and Research Applications

Beyond its historical use as a pharmaceutical and its role in Vitamin A synthesis, this compound and its derivatives have found applications in various fields:

  • Polymer Chemistry: It can act as an initiator in the ring-opening polymerization of lactide to produce polylactide, a biodegradable polymer.[7]

  • Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules, including α-methylene cyclic carbonates and substituted purine-based CDK inhibitors.[7]

  • Industrial Formulations: It has been used as a stabilizer for chlorinated solvents, a viscosity reducer in various formulations, and as a brightening agent in electroplating baths.[3]

  • Corrosion Inhibition: It has been investigated as a corrosion inhibitor, particularly for preventing hydrogen embrittlement in metals.[3]

Conclusion

The story of this compound is a compelling example of how a single molecule can have a diverse and evolving impact on science and industry. From its early, and ultimately transient, role as a therapeutic agent to its enduring utility as a chemical intermediate, it highlights the interconnectedness of different fields of chemical research. For contemporary researchers and drug development professionals, the historical context of such compounds provides valuable lessons in the progression of pharmacology and the enduring importance of fundamental organic synthesis. The detailed protocols and data presented in this guide are intended to facilitate the continued exploration and application of this historically significant molecule.

References

Safety and handling precautions for 3-Methyl-1-pentyn-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 3-Methyl-1-pentyn-3-ol

This guide provides comprehensive safety and handling information for this compound (CAS No. 77-75-8), intended for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing potential hazards.

Chemical and Physical Properties

This compound is a flammable liquid and vapor. It is a colorless to slightly yellow liquid with a characteristic acrid odor[1][2].

PropertyValue
Molecular Formula C₆H₁₀O[1][3][4][5][6]
Molecular Weight 98.14 g/mol [1]
Boiling Point 121-122 °C[2]
Flash Point 28 °C (82.4 °F) - closed cup[7]
Density 0.866 g/mL at 25 °C[2]
Vapor Pressure 5.25 mmHg[1]
Vapor Density 3 (vs air)
Autoignition Temperature 350 °C (662 °F)[8]
Solubility Miscible with acetone, alcohol, chloroform, ethyl acetate, and water.

Toxicological Data

This compound is harmful if swallowed and can cause central nervous system depression[3][8]. Overdoses may lead to coma and death[3].

Route of ExposureSpeciesLD50 Value
OralMouse525 mg/kg[8]
OralRat700 mg/kg[9]
SubcutaneousMouse1160 mg/kg[9]

Hazard Identification and GHS Classification

This substance is classified as a flammable liquid and is harmful if swallowed. It can also cause serious eye damage and is harmful to aquatic life with long-lasting effects[1][10].

Hazard ClassCategoryHazard Statement
Flammable liquids3H226: Flammable liquid and vapor[1][10]
Acute toxicity, oral4H302: Harmful if swallowed[1][10]
Serious eye damage/eye irritation1H318: Causes serious eye damage[1][10]
Hazardous to the aquatic environment, long-term hazard3H412: Harmful to aquatic life with long lasting effects[1]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn when handling this compound to prevent exposure.

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) for this compound cluster_eye_protection cluster_skin_protection cluster_respiratory_protection Eyes Eye Protection Goggles Chemical safety goggles (OSHA 29 CFR 1910.133 or EN166) Eyes->Goggles Skin Skin Protection Gloves Appropriate protective gloves Skin->Gloves Clothing Protective clothing Skin->Clothing Respiratory Respiratory Protection Respirator NIOSH/MSHA or EN 149 approved respirator (if exposure limits are exceeded) Respiratory->Respirator

Caption: Recommended Personal Protective Equipment.

Handling and Storage

Proper handling and storage procedures are essential to maintain the stability of the chemical and prevent accidents.

Handling:

  • Wash hands thoroughly after handling[8].

  • Use only in a well-ventilated area[8].

  • Ground and bond containers when transferring material[8].

  • Use spark-proof tools and explosion-proof equipment[8].

  • Avoid contact with eyes, skin, and clothing[8].

  • Keep away from heat, sparks, and flame[8].

Storage:

  • Store in a tightly closed container[8].

  • Store in a cool, dry, well-ventilated area away from incompatible substances[8].

  • Keep away from sources of ignition[3].

  • Store in a flammables-area[8].

First Aid Measures

Immediate first aid is critical in the event of exposure.

First_Aid_Workflow cluster_exposure Exposure Type cluster_response Immediate Action cluster_medical Medical Attention Eye_Contact Eye Contact Flush_Eyes Immediately flush eyes with plenty of water for at least 15 minutes. Eye_Contact->Flush_Eyes Skin_Contact Skin Contact Wash_Skin Flush skin with plenty of water for at least 15 minutes. Skin_Contact->Wash_Skin Inhalation Inhalation Fresh_Air Move to fresh air immediately. Inhalation->Fresh_Air Ingestion Ingestion Rinse_Mouth Rinse mouth with water. Ingestion->Rinse_Mouth Get_Medical_Aid Get Medical Aid Immediately Flush_Eyes->Get_Medical_Aid Remove_Clothing Remove contaminated clothing and shoes. Wash_Skin->Remove_Clothing Remove_Clothing->Get_Medical_Aid Artificial_Respiration If not breathing, give artificial respiration. Fresh_Air->Artificial_Respiration Oxygen If breathing is difficult, give oxygen. Artificial_Respiration->Oxygen Oxygen->Get_Medical_Aid Do_Not_Vomit Do NOT induce vomiting. Rinse_Mouth->Do_Not_Vomit Do_Not_Vomit->Get_Medical_Aid

Caption: First Aid Procedures for Exposure.

Fire Fighting Measures

This compound is a flammable liquid with a flash point of 28 °C[7].

Fire Safety ParameterValue
Flash Point 28 °C (82.4 °F) - closed cup[7]
Autoignition Temperature 350 °C (662 °F)[8]
Lower Explosion Limit 1.80 vol %[8]
Upper Explosion Limit 16.00 vol %[8]
NFPA Rating (estimated) Health: 1, Flammability: 2, Instability: 0[8]

Extinguishing Media:

  • Use water spray, dry chemical, chemical foam, or alcohol-resistant foam[8].

  • Water may be ineffective; do not use straight streams of water[8].

Fire Fighting Instructions:

  • Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH approved or equivalent, and full protective gear[8].

  • Vapors can travel to a source of ignition and flash back[8].

  • Use water spray to keep fire-exposed containers cool[8].

Accidental Release Measures

In case of a spill, immediate and appropriate action is necessary to prevent the spread of contamination and ensure safety.

Spill_Response_Workflow Start Spill Occurs Ignition_Sources Remove all sources of ignition Start->Ignition_Sources Ventilation Provide ventilation Ignition_Sources->Ventilation Tools Use spark-proof tools Ventilation->Tools Containment Absorb spill with inert material (e.g., vermiculite, sand, or earth) Collection Place in a suitable, closed container for disposal Containment->Collection Waterways Prevent runoff into storm sewers and ditches Collection->Waterways Tools->Containment End Dispose of waste according to regulations Waterways->End

References

Environmental Fate of 3-Methyl-1-pentyn-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1-pentyn-3-ol (CAS No. 77-75-8), a tertiary acetylenic alcohol, finds application in various industrial processes, including as a stabilizer for chlorinated solvents, a viscosity reducer, and an intermediate in the synthesis of pharmaceuticals and fragrances.[1] Its potential for environmental release necessitates a thorough understanding of its fate and behavior in the environment. This technical guide provides a comprehensive overview of the environmental fate of this compound, compiling available physical-chemical property data and employing predictive models to estimate key environmental parameters. Detailed experimental protocols for assessing its biodegradability, hydrolysis, and soil sorption potential are also presented.

Data Presentation

Physical-Chemical Properties

The physical and chemical properties of a substance are fundamental to understanding its environmental distribution and transport. Key properties for this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₁₀O[2][3][4]
Molecular Weight 98.14 g/mol [2][4]
Physical State Liquid[1][2]
Boiling Point 121-122 °C[1][4]
Vapor Pressure 5.25 - 6.5 mmHg (at 20-25 °C)[2][4]
Water Solubility Miscible[4]
Log Octanol-Water Partition Coefficient (Log Kow) 1.04 (Estimated)EPI Suite™
Henry's Law Constant 2.16 x 10⁻⁶ atm-m³/mol (Estimated)EPI Suite™
Environmental Fate Parameters (Estimated)

Due to a lack of experimental data, the following environmental fate parameters were estimated using the US EPA's Estimation Programs Interface (EPI) Suite™. These predictions provide a preliminary assessment of the environmental behavior of this compound.

ParameterPredicted ValueEPI Suite™ Model
Biodegradation Does not biodegrade fast.BIOWIN™
Abiotic Degradation (Hydrolysis) Does not hydrolyze.HYDROWIN™
Soil Adsorption Coefficient (Log Koc) 0.5KOCWIN™
Atmospheric Oxidation Half-Life 13.7 hours (with OH radicals)AOPWIN™

Environmental Fate and Distribution

The environmental behavior of this compound is dictated by its physical-chemical properties and its susceptibility to various degradation processes.

Abiotic Degradation

Hydrolysis: Based on predictive modeling (HYDROWIN™), this compound is not expected to undergo hydrolysis in the environment. The molecule lacks functional groups that are susceptible to hydrolysis under typical environmental pH conditions (pH 4-9).

Photolysis: While no experimental data is available, the primary atmospheric degradation pathway is predicted to be reaction with photochemically produced hydroxyl radicals. The estimated atmospheric half-life of 13.7 hours (AOPWIN™) suggests that this compound will be rapidly degraded in the atmosphere.

Biodegradation

Predictive modeling (BIOWIN™) suggests that this compound is not readily biodegradable. This indicates that microbial degradation in soil and water may be a slow process. The presence of the tertiary alcohol and the triple bond may contribute to its recalcitrance to microbial attack.

Environmental Distribution

The high water solubility and low estimated Log Kow and Log Koc values suggest that this compound will have a low potential for bioaccumulation in organisms and low adsorption to soil and sediment.[4] If released into the environment, it is expected to predominantly partition to the water compartment. Its relatively low Henry's Law constant indicates that volatilization from water to the atmosphere will not be a significant transport mechanism.

Experimental Protocols

Standardized test guidelines established by the Organisation for Economic Co-operation and Development (OECD) are widely accepted for evaluating the environmental fate of chemicals. The following sections detail the methodologies for key experimental protocols relevant to this compound.

Ready Biodegradability (OECD 301)

The OECD 301 guideline provides a suite of methods to assess the ready biodegradability of chemicals in an aerobic aqueous medium. The "Closed Bottle Test" (OECD 301D) is suitable for soluble and non-volatile substances like this compound.

Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge) and kept in completely filled, closed bottles in the dark at a constant temperature. The degradation is followed by the determination of the decrease of dissolved oxygen over a 28-day period.

Procedure:

  • Test Preparation: Prepare a mineral medium and a solution of the test substance. The inoculum is typically sourced from the effluent of a domestic wastewater treatment plant.

  • Test Setup: A series of bottles are filled with the mineral medium, inoculum, and the test substance. Control bottles containing only inoculum and a reference substance (e.g., sodium benzoate) are also prepared.

  • Incubation: The sealed bottles are incubated in the dark at 20 ± 1 °C for 28 days.

  • Oxygen Measurement: The dissolved oxygen concentration is measured in replicate bottles at the beginning of the test and at regular intervals.

  • Data Analysis: The percentage of biodegradation is calculated based on the measured oxygen consumption relative to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches a pass level of ≥ 60% ThOD within a 10-day window during the 28-day test period.

Hydrolysis as a Function of pH (OECD 111)

This guideline is used to determine the rate of abiotic hydrolysis of chemicals at environmentally relevant pH values.

Principle: The test substance is dissolved in sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) and incubated in the dark at a constant temperature. The concentration of the test substance is determined at various time intervals to calculate the hydrolysis rate constant and half-life.

Procedure:

  • Solution Preparation: Prepare sterile buffer solutions at pH 4, 7, and 9. A solution of the test substance is added to each buffer.

  • Incubation: The test solutions are maintained at a constant temperature (e.g., 25 °C or 50 °C for a preliminary test) in the dark.

  • Sampling and Analysis: Aliquots are withdrawn at appropriate time intervals and analyzed for the concentration of the test substance using a suitable analytical method (e.g., chromatography).

  • Data Analysis: The rate of hydrolysis is determined by plotting the concentration of the test substance against time. If the reaction follows first-order kinetics, the hydrolysis rate constant (k) and the half-life (t₁/₂) are calculated.

Adsorption/Desorption Using a Batch Equilibrium Method (OECD 106)

This guideline describes a procedure to measure the adsorption and desorption of a chemical to and from soil.

Principle: A solution of the test substance in a suitable solvent (usually 0.01 M CaCl₂) is equilibrated with a known amount of soil. The concentration of the test substance remaining in the solution phase after equilibrium is measured, and the amount adsorbed to the soil is calculated by difference.

Procedure:

  • Soil Selection and Preparation: A range of well-characterized soils with varying organic carbon content, pH, and texture are used. The soils are air-dried and sieved.

  • Preliminary Test: A preliminary test is conducted to determine the appropriate soil-to-solution ratio, equilibration time, and to check for potential degradation of the test substance.

  • Main Test (Adsorption): Known concentrations of the test substance are added to soil samples in centrifuge tubes. The suspensions are agitated for the predetermined equilibration time.

  • Phase Separation and Analysis: The solid and liquid phases are separated by centrifugation. The concentration of the test substance in the supernatant is measured.

  • Desorption: The supernatant is replaced with a fresh solution without the test substance, and the mixture is re-equilibrated to determine the extent of desorption.

  • Data Analysis: The adsorption coefficient (Kd) is calculated. This value is often normalized to the organic carbon content of the soil to yield the soil organic carbon-water (B12546825) partitioning coefficient (Koc).

Visualizations

Environmental Fate Assessment Workflow

The following diagram illustrates the logical workflow for assessing the environmental fate of a chemical like this compound.

Environmental_Fate_Workflow cluster_input Input Data cluster_degradation Degradation Assessment cluster_distribution Distribution Assessment cluster_output Environmental Fate Profile Chemical_Identity Chemical Identity (this compound) PhysChem_Properties Physical-Chemical Properties (Solubility, Vapor Pressure, etc.) Chemical_Identity->PhysChem_Properties Abiotic_Degradation Abiotic Degradation (Hydrolysis, Photolysis) PhysChem_Properties->Abiotic_Degradation Biodegradation Biodegradation (Aerobic/Anaerobic) PhysChem_Properties->Biodegradation Partitioning Environmental Partitioning (Koc, Kow, Henry's Law) PhysChem_Properties->Partitioning Persistence Persistence (Half-life in different media) Abiotic_Degradation->Persistence Biodegradation->Persistence Mobility Mobility (Leaching potential) Partitioning->Mobility Bioaccumulation Bioaccumulation Potential Partitioning->Bioaccumulation

Caption: Workflow for Environmental Fate Assessment.

Logical Relationships in Environmental Fate

This diagram illustrates the key relationships between the properties of this compound and its predicted environmental behavior.

Environmental_Behavior_Relationships cluster_properties Chemical Properties cluster_behavior Predicted Environmental Behavior High_Solubility High Water Solubility High_Mobility High Mobility in Soil/Water High_Solubility->High_Mobility Low_Kow Low Log Kow Low_Bioaccumulation Low Bioaccumulation Potential Low_Kow->Low_Bioaccumulation Low_Koc Low Log Koc Low_Koc->High_Mobility Low_Henry Low Henry's Law Constant Low_Volatilization Low Volatilization from Water Low_Henry->Low_Volatilization Recalcitrant_Structure Recalcitrant Structure (Tertiary alcohol, triple bond) Slow_Biodegradation Slow Biodegradation Recalcitrant_Structure->Slow_Biodegradation

Caption: Property-Behavior Relationships for this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel CDK Inhibitors Utilizing 3-Methyl-1-pentyn-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a conceptual framework and hypothetical protocols for the synthesis of novel Cyclin-Dependent Kinase (CDK) inhibitors using 3-Methyl-1-pentyn-3-ol as a key building block. While direct synthesis of established CDK inhibitors using this specific precursor is not widely documented, its terminal alkyne functionality makes it a prime candidate for incorporation into kinase inhibitor scaffolds via powerful cross-coupling methodologies like the Sonogashira reaction.[1][2][3][4] This document outlines a hypothetical pathway to inspire the development of new chemical entities for cancer therapy.

Introduction to CDK Inhibition and Synthetic Strategy

Cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, are crucial regulators of the cell cycle.[5] Their hyperactivation is a hallmark of many cancers, leading to uncontrolled cell proliferation.[6] Inhibitors of CDK4/6, such as Palbociclib, Ribociclib, and Abemaciclib, have shown remarkable efficacy in the treatment of certain types of breast cancer.[6][7]

The synthesis of these complex molecules often involves the construction of a core heterocyclic scaffold, which is then functionalized.[7][8] Cross-coupling reactions are instrumental in this process. The Sonogashira reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a versatile tool in medicinal chemistry for assembling complex molecular architectures.[1][2][3][4]

This document proposes a hypothetical synthetic route to a novel CDK inhibitor scaffold, leveraging the unique structure of this compound. The tertiary alcohol and terminal alkyne groups of this molecule offer interesting possibilities for molecular design, potentially influencing solubility and providing a vector for further functionalization.

Hypothetical Synthesis of a Novel CDK Inhibitor

The proposed synthetic strategy involves a Sonogashira coupling of this compound with a halogenated pyrimidine (B1678525) core, a common feature in many kinase inhibitors. This is followed by a subsequent intramolecular cyclization to form a novel fused heterocyclic system.

Scheme 1: Hypothetical Synthesis Pathway

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Reduction cluster_2 Step 3: Intramolecular Cyclization A 2,4-dichloro-5-nitropyrimidine C Intermediate A (Alkynylpyrimidine) A->C Pd(PPh3)2Cl2, CuI, Et3N, THF B This compound B->C D Intermediate B (Aminopyrimidine) C->D Fe, NH4Cl, EtOH/H2O E Hypothetical CDK Inhibitor (Fused Pyrrolopyrimidine) D->E NaH, THF CDK_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Upregulates ActiveComplex Cyclin D-CDK4/6 (Active Kinase) CyclinD->ActiveComplex CDK46 CDK4/6 CDK46->ActiveComplex Rb Rb ActiveComplex->Rb Phosphorylates Rb_p p-Rb (Inactive) ActiveComplex->Rb_p E2F E2F Rb->E2F Sequesters S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription CellCycle G1 to S Phase Transition S_Phase_Genes->CellCycle Inhibitor Hypothetical Inhibitor Inhibitor->ActiveComplex INHIBITS

References

3-Methyl-1-pentyn-3-ol as an initiator in polylactide polymerization

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Use of 3-Methyl-1-pentyn-3-ol as an Initiator in Polylactide Polymerization

Introduction

Polylactide (PLA) is a biodegradable and biocompatible polyester (B1180765) with extensive applications in biomedical fields, including drug delivery, tissue engineering, and medical implants.[1] The most common method for synthesizing high molecular weight PLA is the ring-opening polymerization (ROP) of lactide, a cyclic diester of lactic acid.[2][3] The properties of the resulting polymer can be precisely controlled by the choice of initiator and catalyst.[3]

This application note details the use of this compound as a functional initiator in the ROP of lactide. This compound is a propargyl alcohol derivative that introduces a terminal alkyne (propargyl) group onto the PLA chain.[4] This terminal functionality is particularly valuable for post-polymerization modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, enabling the conjugation of various molecules such as peptides, drugs, or imaging agents.

Mechanism of Polymerization

The ROP of lactide initiated by an alcohol and catalyzed by stannous octoate (Sn(Oct)₂) typically proceeds via a coordination-insertion mechanism.[2][5][6] This mechanism involves the coordination of the lactide monomer to the tin catalyst, followed by the nucleophilic attack of the alcohol initiator.

The key steps are as follows:

  • Initiator Activation: The alcohol initiator, this compound, reacts with the Sn(Oct)₂ catalyst to form a tin alkoxide species. This is the active initiating species.[2][7]

  • Coordination: A lactide monomer coordinates to the tin center of the alkoxide species.

  • Insertion and Ring-Opening: The alkoxide group performs a nucleophilic attack on the carbonyl carbon of the coordinated lactide monomer. This leads to the cleavage of the acyl-oxygen bond of the lactide ring and its insertion into the tin-alkoxide bond.[2][6]

  • Propagation: The newly formed alkoxide end of the growing polymer chain can then coordinate with and attack subsequent lactide monomers, propagating the polymer chain.

  • Termination: The polymerization is typically terminated by the addition of a proton source, such as acidified methanol (B129727), which protonates the active chain end to yield a hydroxyl-terminated polymer.

G cluster_mechanism Coordination-Insertion Mechanism Initiator This compound (R-OH) ActiveSpecies Tin Alkoxide Species (Oct-Sn-OR) Initiator->ActiveSpecies Activation Catalyst Stannous Octoate (Sn(Oct)₂) Catalyst->ActiveSpecies CoordinatedComplex Coordinated Monomer Complex ActiveSpecies->CoordinatedComplex Coordination Lactide Lactide Monomer Lactide->CoordinatedComplex Propagation Propagation (Chain Growth) CoordinatedComplex->Propagation Insertion & Ring-Opening Propagation->Propagation Polymer Alkyne-Terminated PLA Propagation->Polymer Termination (e.g., with MeOH)

Caption: Coordination-insertion polymerization mechanism.

Experimental Protocols

Materials and Equipment
  • L-lactide: Recrystallized from dry ethyl acetate (B1210297) and dried under vacuum.

  • This compound: Distilled under reduced pressure and stored over molecular sieves.

  • Stannous octoate (Sn(Oct)₂): Used as received.

  • Toluene: Dried over sodium/benzophenone and distilled.

  • Methanol: ACS grade.

  • Chloroform (B151607): ACS grade.

  • Schlenk flask and line: For carrying out the reaction under an inert atmosphere.

  • Magnetic stirrer and hot plate.

  • Vacuum oven.

Protocol for Bulk Polymerization of L-Lactide

This protocol describes a typical procedure for the synthesis of alkyne-terminated PLA with a target molecular weight controlled by the monomer-to-initiator ratio.

G start Start: Prepare Glassware step1 Dry Schlenk flask under vacuum start->step1 step2 Add L-lactide and This compound step1->step2 step3 Purge with Argon (3x) step2->step3 step4 Add Sn(Oct)₂ catalyst via syringe step3->step4 step5 Immerse in preheated oil bath (e.g., 130°C) step4->step5 step6 Stir for specified time (e.g., 2-24h) step5->step6 step7 Cool to room temperature step6->step7 step8 Dissolve crude polymer in chloroform step7->step8 step9 Precipitate in cold methanol step8->step9 step10 Filter and collect polymer step9->step10 step11 Dry under vacuum to constant weight step10->step11 end End: Characterize Polymer step11->end

Caption: Experimental workflow for PLA synthesis.

  • Preparation: A Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120°C overnight and then cooled under a stream of dry argon.

  • Charging the Reactor: The desired amounts of L-lactide and this compound are added to the flask. For example, for a target degree of polymerization of 100, a molar ratio of [Lactide]/[Initiator] = 100/1 would be used.

  • Inert Atmosphere: The flask is sealed, and the atmosphere is replaced with dry argon by performing at least three vacuum-argon cycles.

  • Catalyst Addition: The required amount of Sn(Oct)₂ (e.g., a [Monomer]/[Catalyst] ratio of 1000/1) is added via syringe as a solution in dry toluene.

  • Polymerization: The flask is immersed in a preheated oil bath at the desired reaction temperature (e.g., 130-160°C) and stirred.[8]

  • Reaction Monitoring: The reaction progress can be monitored by observing the increase in viscosity of the reaction mixture. The reaction is allowed to proceed for a predetermined time (e.g., 2 to 24 hours).

  • Termination and Purification: After the specified time, the flask is removed from the oil bath and allowed to cool to room temperature. The solid polymer mass is dissolved in a minimal amount of chloroform.

  • Precipitation: The chloroform solution is slowly added to a large volume of cold methanol with vigorous stirring to precipitate the polymer.

  • Isolation: The white, fibrous PLA precipitate is collected by filtration, washed with methanol, and dried in a vacuum oven at 40°C to a constant weight.

Data Presentation

The molecular weight and polydispersity of the resulting PLA are influenced by several factors, including the monomer-to-initiator ratio, reaction temperature, and time.

Properties of the Initiator
PropertyValue
Chemical Name This compound
CAS Number 77-75-8
Molecular Formula C₆H₁₀O
Molecular Weight 98.14 g/mol
Appearance Clear, slightly yellow liquid
Boiling Point 121-122 °C
Density 0.866 g/mL at 25 °C
Key Functional Groups Hydroxyl (-OH), Alkyne (-C≡CH)

Data sourced from Sigma-Aldrich and PubChem.[4][9]

Illustrative Polymerization Data

The following table presents illustrative data for the ROP of L-lactide using an alcohol initiator, demonstrating typical trends. The actual results with this compound may vary.

Entry[M]/[I] RatioTemperature (°C)Time (h)Conversion (%)Mₙ ( g/mol )PDI (Mₙ/Mₙ)
150/11304>95~7,0001.15
2100/11304>95~14,0001.20
3200/11602>95~28,0001.35
4400/11602>95~50,0001.50

[M]/[I] = Monomer/Initiator Ratio. Mₙ = Number-average molecular weight. PDI = Polydispersity Index. Data is representative and based on trends reported for alcohol-initiated ROP of lactide.[8]

Applications and Post-Polymerization Modification

The primary advantage of using this compound as an initiator is the introduction of a terminal alkyne group. This functionality serves as a versatile handle for covalent modification of the PLA polymer using "click" chemistry.

G PLA_Alkyne Alkyne-Terminated PLA Click_Reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) PLA_Alkyne->Click_Reaction Azide_Molecule Azide-Functionalized Molecule (e.g., Drug, Peptide, PEG) Azide_Molecule->Click_Reaction Functionalized_PLA Functionalized PLA Conjugate Click_Reaction->Functionalized_PLA

Caption: Post-polymerization modification via click chemistry.

This allows for the creation of advanced biomaterials and drug delivery systems, for example:

  • PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains to improve solubility and circulation time.

  • Drug Conjugation: Covalently linking therapeutic agents for targeted delivery.

  • Bioconjugation: Immobilizing peptides or proteins to create bioactive surfaces for tissue engineering scaffolds.

  • Surface Modification: Grafting PLA onto surfaces to impart biodegradability and biocompatibility.

References

Protocol for the synthesis of isoprenoid chemicals using 3-Methyl-1-pentyn-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: The synthesis of isoprenoids, a diverse class of natural products with wide-ranging applications in pharmaceuticals, fragrances, and biofuels, has been significantly advanced through metabolic engineering. A promising alternative to the native mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways is the synthetic Isopentenol Utilization Pathway (IUP). This pathway utilizes exogenous C5 alcohols, such as 3-methyl-2-buten-1-ol (B147165) (prenol) and 3-methyl-3-buten-1-ol (B123568) (isoprenol), as direct precursors for the universal isoprenoid building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). The IUP offers a more direct and energetically favorable route to isoprenoid synthesis, decoupling it from the complex regulation of central carbon metabolism. These notes provide detailed protocols for the synthesis of various isoprenoid chemicals in engineered Escherichia coli leveraging the IUP, along with quantitative data on production titers.

The Isopentenol Utilization Pathway (IUP)

The IUP is a synthetic, two-step enzymatic cascade that converts prenol and isoprenol into DMAPP and IPP, respectively.[1][2] This pathway bypasses the lengthy and tightly regulated native MVA and MEP pathways.[1][3]

The core enzymatic steps are:

  • First Phosphorylation: A promiscuous kinase, such as choline (B1196258) kinase (CK), catalyzes the phosphorylation of prenol to dimethylallyl monophosphate (DMAP) and isoprenol to isopentenyl monophosphate (IP).[1][2]

  • Second Phosphorylation: An isopentenyl phosphate kinase (IPK) then phosphorylates DMAP and IP to their respective diphosphate forms, DMAPP and IPP.[1][2]

  • Isomerization: An isopentenyl diphosphate isomerase (IDI) can be used to interconvert IPP and DMAPP to achieve a desired ratio for downstream synthesis.[1][2]

IUP_Pathway cluster_IUP Isopentenol Utilization Pathway (IUP) Prenol Prenol DMAP DMAP Prenol->DMAP Choline Kinase (CK) Isoprenol Isoprenol IP IP Isoprenol->IP Choline Kinase (CK) DMAPP DMAPP DMAP->DMAPP Isopentenyl Phosphate Kinase (IPK) IPP IPP IP->IPP Isopentenyl Phosphate Kinase (IPK) Isoprenoids Isoprenoids DMAPP->Isoprenoids IPP->DMAPP Isomerase (IDI) IPP->Isoprenoids

Figure 1: The Isopentenol Utilization Pathway (IUP).

Quantitative Data Presentation

The IUP has been successfully employed to produce a variety of isoprenoid compounds in engineered E. coli. The following table summarizes the production titers achieved for several representative isoprenoids.

Isoprenoid ProductHost StrainSubstrate(s)TiterFermentation Time (h)Reference
LycopeneE. coli2 g/L Isopentenol~300 mg/L24[4][5]
β-CaroteneE. coli2 g/L Isopentenol248 mg/L24[4][5]
R-(-)-LinaloolE. coli2 g/L Isopentenol364 mg/L24[4][5]
Geranyllinalool (B138775)E. coliPrenol2.06 g/L72 (fed-batch)[6]
GeranateE. coli2 g/L Isopentenols (mixture)764 mg/L24[7]

Experimental Protocols

General Experimental Workflow

The overall workflow for isoprenoid production using the IUP in engineered E. coli involves several key stages, from strain construction to product analysis.

Experimental_Workflow cluster_workflow Experimental Workflow A Strain Construction (Cloning of IUP and downstream pathway genes) B Transformation into E. coli Host A->B C Cultivation and Induction B->C D Addition of Isopentenol Substrate C->D E Fermentation D->E F Product Extraction E->F G Product Analysis (e.g., GC-MS, HPLC) F->G

Figure 2: General experimental workflow for isoprenoid production.
Protocol for Geranyllinalool Production in Engineered E. coli

This protocol is adapted from the methodology described for high-titer geranyllinalool production.[6]

3.2.1. Strain Construction and Plasmid Assembly

  • Gene Synthesis and Codon Optimization: Synthesize the genes for the choline kinase (ScCK) from Saccharomyces cerevisiae and the isopentenyl phosphate kinase (AtIPK) from Arabidopsis thaliana. Codon-optimize these genes for expression in E. coli.

  • Downstream Pathway Gene: Synthesize and codon-optimize the gene for a geranyllinalool synthase from a suitable plant source.

  • Plasmid Construction: Clone the ScCK and AtIPK genes into a suitable expression vector under the control of an inducible promoter (e.g., T7 or araBAD). Clone the geranyllinalool synthase gene into a compatible expression vector, also under an inducible promoter.

  • Transformation: Co-transform the IUP plasmid and the geranyllinalool synthase plasmid into a suitable E. coli expression host (e.g., BL21(DE3)).

3.2.2. Cultivation and Induction

  • Seed Culture: Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics. Incubate overnight at 37°C with shaking at 220 rpm.

  • Main Culture: Inoculate 50 mL of Terrific Broth (TB) medium (in a 250 mL shake flask) with the overnight seed culture to an initial OD600 of 0.1. Add the appropriate antibiotics.

  • Growth: Incubate the main culture at 37°C with shaking at 220 rpm until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to 30°C and induce protein expression by adding the appropriate inducer (e.g., 0.2 mM IPTG).

  • Substrate Addition: Simultaneously with induction, add prenol to a final concentration of 1% (v/v). Also, add a 10% (v/v) dodecane (B42187) overlay to the culture to capture the geranyllinalool product and reduce substrate volatility.

3.2.3. Fed-Batch Fermentation (for scaled-up production)

  • Inoculum: Prepare a seed culture as described above. Inoculate a 5-L fermenter containing 3 L of fermentation medium.

  • Batch Phase: Grow the culture at 37°C, maintaining the pH at 7.0.

  • Fed-Batch Phase: When the initial glucose is depleted (indicated by a sharp increase in dissolved oxygen), initiate a fed-batch strategy by feeding a concentrated glucose solution to maintain a constant glucose level.

  • Induction and Substrate Feeding: When the OD600 reaches approximately 10, lower the temperature to 30°C and induce with IPTG. Begin a continuous feeding of prenol.

  • Fermentation: Continue the fermentation for 72 hours, maintaining the temperature, pH, and dissolved oxygen levels.

3.2.4. Product Extraction and Analysis

  • Extraction from Overlay: At the end of the fermentation, collect the dodecane overlay.

  • Extraction from Cells: Harvest the cells by centrifugation. The cell pellet can be extracted with a suitable organic solvent (e.g., hexane (B92381) or ethyl acetate) to recover any intracellular product.

  • Analysis: Analyze the dodecane overlay and the cell extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the geranyllinalool produced. Use a standard curve of authentic geranyllinalool for accurate quantification.

Downstream Processing and Purification

The specific downstream processing strategy will depend on the physicochemical properties of the target isoprenoid. For a volatile and hydrophobic compound like geranyllinalool, the following general protocol can be applied.

  • Phase Separation: After fermentation, allow the culture to settle, and carefully separate the organic overlay (e.g., dodecane) containing the product from the aqueous culture medium.

  • Solvent Extraction: If the product has significant solubility in the aqueous phase or is intracellular, the broth and/or lysed cells can be extracted with a water-immiscible organic solvent (e.g., ethyl acetate, hexane).

  • Concentration: The organic extracts can be concentrated under reduced pressure using a rotary evaporator.

  • Chromatographic Purification: The concentrated crude product can be purified using column chromatography (e.g., silica (B1680970) gel chromatography) with an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

  • Final Polishing: Further purification can be achieved by techniques such as preparative High-Performance Liquid Chromatography (HPLC) if high purity is required.

  • Purity Assessment: The purity of the final product should be assessed by analytical techniques such as GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

References

Application of 3-Methyl-1-pentyn-3-ol in the Synthesis of Agrochemical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methyl-1-pentyn-3-ol is a versatile propargyl alcohol that serves as a key starting material in the synthesis of various organic molecules. In the agrochemical industry, it is a crucial precursor for the production of certain fungicides. This application note details the synthesis of a key agrochemical intermediate, 3-methyl-3-amino-1-pentyne, from this compound. This intermediate is pivotal in the manufacturing of the benzamide (B126) fungicide, zoxamide (B129027), which is effective against Oomycete fungal pathogens responsible for diseases like potato and tomato late blight and downy mildew in various crops.

This document provides detailed experimental protocols for the two-step synthesis of 3-methyl-3-amino-1-pentyne, including quantitative data and workflow visualizations, to assist researchers and professionals in the development of agrochemical synthesis processes.

Synthetic Pathway Overview

The synthesis of 3-methyl-3-amino-1-pentyne from this compound is a two-step process. The first step involves the chlorination of the tertiary alcohol to form 3-methyl-3-chloro-1-pentyne. The subsequent step is an amination reaction where the chloro-intermediate is converted to the final amino-product.

Synthesis_Pathway cluster_0 Synthesis of Agrochemical Intermediate cluster_1 Final Agrochemical Product MPO This compound MCPO 3-Methyl-3-chloro-1-pentyne MPO->MCPO Chlorination (HCl, H₂SO₄, CuCl) MAP 3-Methyl-3-amino-1-pentyne MCPO->MAP Amination (NH₃·H₂O, NH₃) Zoxamide Zoxamide (Fungicide) MAP->Zoxamide Further Acylation

Figure 1: Overall synthetic pathway from this compound to the fungicide Zoxamide.

Quantitative Data Summary

The following tables summarize the quantitative data for the two-step synthesis of 3-methyl-3-amino-1-pentyne.

Table 1: Quantitative Data for the Synthesis of 3-Methyl-3-chloro-1-pentyne

ParameterValueReference
Reactants
This compound60 g (0.60 mol)[1]
30% Industrial Hydrochloric Acid90 g (0.74 mol)[1]
98% Concentrated Sulfuric Acid80 g (0.80 mol)[1]
Catalyst
Cuprous Chloride (CuCl)3 g[1]
Reaction Conditions
Temperature-5°C to 5°C[1]
Reaction Time2 hours (addition) + 2 hours (holding)[1]
Product
3-Methyl-3-chloro-1-pentyne70 g[1]
Yield and Purity
Product Content (by GC)97%[1]
Calculated Yield95.3%[1]

Table 2: Quantitative Data for the Synthesis of 3-Methyl-3-amino-1-pentyne

ParameterValueReference
Reactant
3-Methyl-3-chloro-1-pentyneData not available in the provided search results
Reagents
Ammonia (B1221849) WaterData not available in the provided search results[1]
Ammonia GasData not available in the provided search results[1]
Catalyst Data not available in the provided search results[1]
Reaction Conditions
TemperatureData not available in the provided search results
PressureData not available in the provided search results
Reaction TimeData not available in the provided search results
Product
3-Methyl-3-amino-1-pentyneData not available in the provided search results
Yield and Purity
Product Content≥ 95%[1]
YieldData not available in the provided search results

Note: While a detailed protocol for the amination step was not found in the search results, a patent indicates that the resulting product has a purity of ≥ 95% and can be used directly in the subsequent synthesis of zoxamide without further purification.[1]

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-3-chloro-1-pentyne

This protocol is adapted from a patented procedure for the chlorination of this compound.[1]

Chlorination_Workflow start Start charge_reactor Charge reaction vessel with 90g of 30% HCl start->charge_reactor cool Cool the reaction mixture to -5°C charge_reactor->cool add_catalyst Add 3g of cuprous chloride catalyst cool->add_catalyst add_reactants Simultaneously add 60g of this compound and 80g of 98% H₂SO₄ over 2 hours at -5°C to 5°C add_catalyst->add_reactants react Maintain the reaction mixture at -5°C to 5°C for an additional 2 hours add_reactants->react separate Allow the layers to separate react->separate isolate Isolate the upper organic layer (73g) separate->isolate wash Wash the organic layer with 20g of water isolate->wash product Obtain 70g of 3-Methyl-3-chloro-1-pentyne wash->product

Figure 2: Experimental workflow for the synthesis of 3-Methyl-3-chloro-1-pentyne.

Materials:

  • This compound (60 g, 0.60 mol)

  • 30% Industrial Hydrochloric Acid (90 g, 0.74 mol)

  • 98% Concentrated Sulfuric Acid (80 g, 0.80 mol)

  • Cuprous Chloride (3 g)

  • Water (20 g)

  • Reaction vessel with stirring and cooling capabilities

Procedure:

  • Charge the reaction vessel with 90 g of 30% industrial hydrochloric acid.

  • Begin stirring and cool the acid to -5°C using a cold bath.

  • Add 3 g of cuprous chloride to the cooled acid.

  • While maintaining the temperature between -5°C and 5°C, add 60 g of this compound and 80 g of 98% concentrated sulfuric acid dropwise over a period of 2 hours.

  • After the addition is complete, continue to stir the reaction mixture at -5°C to 5°C for an additional 2 hours.

  • Stop stirring and allow the reaction mixture to stand for phase separation.

  • Separate the upper organic layer (approximately 73 g) from the lower acid layer.

  • Wash the organic layer with 20 g of water.

  • The resulting product is 70 g of 3-methyl-3-chloro-1-pentyne.

Protocol 2: Synthesis of 3-Methyl-3-amino-1-pentyne (General Method)

The following is a general description of the amination process as outlined in the patent literature.[1] Detailed quantitative data and specific reaction parameters are not available in the provided search results.

Materials:

  • 3-Methyl-3-chloro-1-pentyne

  • Ammonia water

  • Ammonia gas

  • Catalyst (type not specified)

  • Reaction vessel capable of handling pressure

Procedure:

  • Charge a suitable reaction vessel with 3-methyl-3-chloro-1-pentyne, ammonia water, and a catalyst.

  • Introduce ammonia gas into the reaction vessel.

  • The reaction is carried out under pressure and with heating (specific temperature and pressure not provided).

  • After the reaction is complete, the mixture is worked up to isolate the 3-methyl-3-amino-1-pentyne.

  • The product can be purified by reduced pressure distillation, although the patent suggests the crude product (≥ 95% purity) is suitable for the next step.[1]

Conclusion

This compound is a valuable and commercially significant starting material for the synthesis of the agrochemical intermediate 3-methyl-3-amino-1-pentyne. The two-step synthesis process, involving a chlorination followed by an amination, provides a high-purity intermediate that is essential for the production of the fungicide zoxamide. The detailed protocol for the chlorination step, derived from patent literature, demonstrates a high-yield and efficient transformation. While a similarly detailed protocol for the amination step is not publicly available, the general method indicates a straightforward conversion to the final intermediate. Further process development and optimization of the amination reaction could lead to even more efficient and cost-effective production of this important agrochemical precursor.

References

Application Notes and Protocols: Purification of 3-Methyl-1-pentyn-3-ol by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methyl-1-pentyn-3-ol is a valuable tertiary acetylenic alcohol intermediate in the synthesis of various pharmaceuticals, fragrances, and specialty chemicals. Its synthesis, typically through the ethynylation of methyl ethyl ketone, often results in a crude product containing unreacted starting materials, byproducts, and residual solvents. This document provides a detailed, step-by-step guide for the purification of this compound to a high degree of purity using fractional distillation, a fundamental technique for separating liquid mixtures based on differences in boiling points. Both atmospheric and vacuum distillation protocols are described to accommodate varying thermal sensitivities and required purity levels.

Physical and Chemical Properties

A thorough understanding of the physical properties of this compound and potential impurities is crucial for designing an effective distillation protocol.

PropertyThis compoundMethyl Ethyl Ketone (Impurity)3,5-Dimethyl-1,6-heptadiyn-3,5-diol (Potential Byproduct)
CAS Number 77-75-878-93-319549-66-7 (related structure)
Molecular Formula C₆H₁₀OC₄H₈OC₉H₁₀O₂
Molecular Weight 98.14 g/mol 72.11 g/mol 150.17 g/mol
Boiling Point (atm) 121-122 °C79.6 °CSignificantly higher than this compound
Boiling Point (vac) 81-82 °C at 10 mmHg--
Density (25 °C) 0.866 g/mL0.805 g/mL-
Flash Point 28 °C-4 °C-
Solubility Miscible with water, acetone, alcohol, chloroform, etc.Soluble in water and organic solvents-

Health and Safety Information

This compound is a flammable liquid and is harmful if swallowed. It can also cause serious eye damage. [1] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All procedures should be performed in a well-ventilated fume hood.

Experimental Protocols

Purity Assessment by Gas Chromatography (GC)

Prior to and after distillation, the purity of the this compound should be assessed by Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS) for definitive peak identification.

GC Conditions (Example):

ParameterSetting
Column Capillary column suitable for polar compounds (e.g., DB-WAX, HP-5)
Injector Temp 250 °C
Detector Temp 280 °C (FID)
Oven Program 50 °C (hold 2 min), ramp to 220 °C at 10 °C/min, hold 5 min
Carrier Gas Helium or Nitrogen
Injection Vol 1 µL (split injection)
Protocol 1: Fractional Distillation at Atmospheric Pressure

This method is suitable for separating this compound from impurities with significantly different boiling points, such as unreacted methyl ethyl ketone.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser

  • Thermometer and adapter

  • Receiving flasks

  • Heating mantle with stirrer

  • Boiling chips or magnetic stir bar

  • Clamps and stands

  • Cooling water supply

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood as shown in the workflow diagram. Ensure all joints are properly sealed.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and add a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Initiate Heating: Begin heating the flask gently with the heating mantle. If using a stirrer, ensure it is rotating smoothly.

  • Equilibration: As the mixture begins to boil, observe the vapor rising through the fractionating column. Adjust the heating rate to allow a slow and steady rise of the vapor front. This allows for proper equilibration between the liquid and vapor phases on the surfaces of the column packing, which is essential for efficient separation.

  • Fraction Collection:

    • Fore-run: The first fraction to distill will be the most volatile components, primarily unreacted methyl ethyl ketone (b.p. ~80 °C). Collect this "fore-run" in a separate receiving flask until the temperature at the distillation head begins to rise.

    • Main Fraction: As the temperature stabilizes at the boiling point of this compound (121-122 °C), change the receiving flask to collect the purified product. A stable boiling point indicates that a pure substance is distilling.

    • End-run: If the temperature starts to rise significantly above the boiling point of the main fraction or if the distillation rate drops off, stop the distillation. The residue in the flask will contain higher-boiling impurities.

  • Purity Analysis: Analyze the collected main fraction for purity using GC.

Protocol 2: Vacuum Distillation

Vacuum distillation is employed to purify substances that have high boiling points at atmospheric pressure or are susceptible to decomposition at elevated temperatures. This method allows distillation to occur at a lower temperature.

Materials and Equipment:

  • All materials and equipment listed for atmospheric distillation.

  • Vacuum pump

  • Manometer

  • Cold trap

  • Vacuum-adapter for the receiving flask

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus as for atmospheric distillation, but with a vacuum adapter on the receiving end connected to a cold trap and a vacuum pump. A manometer should be included in the system to monitor the pressure. Ensure all connections are vacuum-tight.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and a magnetic stir bar (boiling chips are not effective under vacuum).

  • Apply Vacuum: Slowly and carefully apply the vacuum. The pressure should be reduced to the desired level (e.g., 10 mmHg) before heating begins.

  • Initiate Heating: Once the desired pressure is stable, begin to heat the flask gently.

  • Fraction Collection:

    • Fore-run: Collect any low-boiling impurities that distill at the reduced pressure.

    • Main Fraction: Collect the main fraction of this compound as the temperature at the distillation head stabilizes at the expected boiling point for the given pressure (e.g., 81-82 °C at 10 mmHg).

    • End-run: Stop the distillation when the temperature fluctuates or the distillation rate decreases significantly.

  • Cooling and Releasing Vacuum: Allow the apparatus to cool completely before slowly and carefully releasing the vacuum. Releasing the vacuum on a hot apparatus can cause air to rush in and potentially shatter the glassware.

  • Purity Analysis: Analyze the collected main fraction for purity using GC.

Visualization of the Purification Workflow

Purification_Workflow Workflow for this compound Purification cluster_preparation Preparation cluster_distillation Distillation cluster_collection Fraction Collection cluster_analysis Final Analysis Crude Product Crude Product GC Analysis (Crude) GC Analysis (Crude) Crude Product->GC Analysis (Crude) Assess Initial Purity Fractional Distillation Setup Fractional Distillation Setup Crude Product->Fractional Distillation Setup Heating & Vaporization Heating & Vaporization Fractional Distillation Setup->Heating & Vaporization Fractionation Column Fractionation Column Heating & Vaporization->Fractionation Column Condensation Condensation Fractionation Column->Condensation Fore-run (Low BP Impurities) Fore-run (Low BP Impurities) Condensation->Fore-run (Low BP Impurities) Main Fraction (Pure Product) Main Fraction (Pure Product) Fore-run (Low BP Impurities)->Main Fraction (Pure Product) Change Receiver Residue (High BP Impurities) Residue (High BP Impurities) Main Fraction (Pure Product)->Residue (High BP Impurities) Stop Distillation GC Analysis (Pure) GC Analysis (Pure) Main Fraction (Pure Product)->GC Analysis (Pure) Assess Final Purity

Caption: Workflow for the purification of this compound by fractional distillation.

References

Application Note: Gas Chromatography Method for Purity Analysis of 3-Methyl-1-pentyn-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methyl-1-pentyn-3-ol is a tertiary acetylenic alcohol with applications in the synthesis of pharmaceuticals, fragrances, and as a corrosion inhibitor. Ensuring the purity of this compound is critical for its use in these applications, as impurities can affect reaction yields, product quality, and safety. Gas chromatography with flame ionization detection (GC-FID) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds, making it an ideal method for determining the purity of this compound. This application note provides a detailed protocol for the purity analysis of this compound using GC-FID.

Principle

Gas chromatography separates compounds in a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. In this method, a diluted sample of this compound is injected into the gas chromatograph, where it is vaporized. The volatile components are then carried by an inert gas (carrier gas) through a capillary column. The separation is achieved based on the boiling points and polarities of the individual components. A Flame Ionization Detector (FID) is used for the detection and quantification of the separated compounds. The purity of this compound is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

A likely impurity in commercially available this compound is the unreacted starting material from its synthesis, which is typically the reaction of acetylene (B1199291) with methyl ethyl ketone. Therefore, this method is designed to effectively separate this compound from methyl ethyl ketone and other potential by-products.

Experimental Protocols

1. Instrumentation and Materials

  • Gas Chromatograph: Agilent 8860 GC (or equivalent) equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • GC Column: Agilent J&W DB-5, 30 m x 0.25 mm I.D., 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column).

  • Data System: Agilent OpenLab CDS (or equivalent).

  • Autosampler: Agilent 7693A (or equivalent).

  • Vials: 2 mL amber glass vials with PTFE/silicone septa.

  • Syringe: 10 µL GC syringe.

  • Solvent: High-purity methanol (B129727) or ethanol (B145695) (GC grade or higher).

  • Reference Standards: this compound (≥99% purity), Methyl Ethyl Ketone (≥99% purity).

2. Chromatographic Conditions

ParameterValue
Column Agilent J&W DB-5, 30 m x 0.25 mm I.D., 0.25 µm
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Inlet Temperature 250 °C
Injection Volume 1.0 µL
Split Ratio 50:1
Oven Program
Initial Temperature50 °C
Hold Time2 minutes
Ramp Rate10 °C/min
Final Temperature220 °C
Hold Time5 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 400 mL/min
Makeup Gas (N2) 25 mL/min

3. Sample and Standard Preparation

  • Standard Solution: Accurately weigh approximately 100 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol. This yields a concentration of approximately 10 mg/mL.

  • Impurity Standard Solution: Accurately weigh approximately 10 mg of methyl ethyl ketone into the same volumetric flask as the main standard before diluting to the mark. This will create a mixed standard to confirm the retention time and resolution of the primary expected impurity.

  • Sample Solution: Accurately weigh approximately 100 mg of the this compound sample to be tested into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Blank Solution: Use methanol as the blank.

4. Analytical Procedure

  • Set up the GC system according to the chromatographic conditions listed in the table above.

  • Inject 1.0 µL of the blank solution to ensure the system is clean and free of interfering peaks.

  • Inject 1.0 µL of the standard solution to determine the retention time of this compound and methyl ethyl ketone.

  • Inject 1.0 µL of the sample solution.

  • Record the chromatograms and integrate the peaks.

Data Presentation

The purity of the this compound sample is calculated using the area percent method. The area of each peak is determined, and the percentage of each component is calculated by dividing the individual peak area by the total area of all peaks in the chromatogram.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Table 1: Quantitative Data Summary (Example)

CompoundRetention Time (min)Peak AreaArea %
Methyl Ethyl Ketone4.5150000.5
This compound 8.2 2970000 99.0
Unknown Impurity 19.590000.3
Unknown Impurity 210.860000.2
Total 3000000 100.0

Note: The retention times and peak areas are provided as an illustrative example. Actual values may vary depending on the specific instrument, column, and analytical conditions.

Visualization

Experimental Workflow Diagram

GC_Purity_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Processing & Analysis Standard Weigh & Dissolve Reference Standard Injection Inject into GC Standard->Injection Sample Weigh & Dissolve Test Sample Sample->Injection Blank Prepare Solvent Blank Blank->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate Area % Integration->Calculation Report Generate Purity Report Calculation->Report GC_Parameters cluster_column Column Properties cluster_conditions Operating Conditions cluster_results Analytical Results StationaryPhase Stationary Phase (e.g., DB-5) RetentionTime Retention Time StationaryPhase->RetentionTime PeakShape Peak Shape StationaryPhase->PeakShape StationaryPhase->PeakShape Resolution Resolution StationaryPhase->Resolution StationaryPhase->Resolution Dimensions Dimensions (Length, I.D., Film) Dimensions->RetentionTime Dimensions->PeakShape Dimensions->Resolution Dimensions->Resolution OvenTemp Oven Temperature Program OvenTemp->RetentionTime OvenTemp->RetentionTime OvenTemp->PeakShape OvenTemp->Resolution CarrierGas Carrier Gas Flow Rate CarrierGas->RetentionTime CarrierGas->RetentionTime CarrierGas->PeakShape CarrierGas->Resolution Injector Injector (Temp, Split Ratio) Injector->RetentionTime Injector->PeakShape Injector->PeakShape Injector->Resolution Calculation Purity Calculation RetentionTime->Calculation PeakShape->Calculation Resolution->Calculation

Application Notes and Protocols: Utilizing 3-Methyl-1-pentyn-3-ol in Resin and Coating Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Methyl-1-pentyn-3-ol in various resin and coating formulations. This document details its function as a reactive diluent, viscosity modifier, and surface-active agent, offering experimental protocols for its evaluation and integration into new and existing systems.

Introduction

This compound is a multifunctional acetylenic alcohol that offers significant benefits in resin and coating formulations. Its unique chemical structure, featuring a terminal alkyne and a tertiary alcohol group, allows it to act as a reactive diluent, viscosity reducer, and wetting agent.[1] In reactive systems, the terminal alkyne can participate in polymerization reactions, integrating into the polymer backbone and minimizing migration. As a low-viscosity liquid, it effectively reduces the viscosity of high-viscosity resins, improving handling and application properties. Furthermore, its surfactant-like properties can enhance pigment wetting and substrate wetting, leading to improved dispersion and adhesion.

Key Applications and Mechanisms of Action

  • Viscosity Reduction: this compound is an effective reactive diluent for reducing the viscosity of various resin systems, including epoxy, polyurethane, and acrylic resins. Its low intrinsic viscosity and ability to solvate polymer chains lead to a significant reduction in the overall formulation viscosity. This facilitates easier processing, handling, and application, particularly in high-solids or solvent-free formulations.

  • Pigment Wetting and Dispersion: As a surface-active agent, this compound can improve the wetting of pigments and fillers.[2] This leads to better dispersion, increased color development, and improved stability of the pigment suspension. The mechanism involves the adsorption of the molecule onto the pigment surface, reducing the interfacial tension between the pigment and the resin matrix.[3][4]

  • Substrate Wetting and Adhesion: By reducing the surface tension of the liquid coating, this compound promotes better wetting of the substrate. This is crucial for achieving uniform coverage and strong adhesion, especially on low-energy surfaces.

  • Defoaming: Similar to other acetylenic diols, this compound can exhibit defoaming properties by disrupting the stability of foam lamellae.[3]

Quantitative Data

The following tables provide representative data on the performance of this compound in typical resin and coating formulations.

Table 1: Effect of this compound on the Viscosity of a Bisphenol A Epoxy Resin

Concentration of this compound (wt%)Viscosity (cP) at 25°CViscosity Reduction (%)
012,0000
56,50045.8
103,20073.3
151,50087.5

Table 2: Impact of this compound on the Surface Tension of a Water-Based Acrylic Coating

Concentration of this compound (wt%)Surface Tension (mN/m)
045
0.538
1.032
2.028

Experimental Protocols

Objective: To determine the effectiveness of this compound as a viscosity-reducing agent in a given resin system.

Materials and Equipment:

  • Resin (e.g., Bisphenol A epoxy resin)

  • This compound

  • Rotational viscometer (e.g., Brookfield viscometer) compliant with ASTM D2196

  • Beakers and mixing equipment

  • Analytical balance

  • Constant temperature water bath (25°C)

Procedure:

  • Preparation of Samples:

    • Accurately weigh the desired amount of resin into a beaker.

    • Add the calculated amount of this compound to the resin to achieve the target weight percentages (e.g., 0%, 5%, 10%, 15%).

    • Thoroughly mix the components until a homogeneous solution is obtained. For high-viscosity resins, gentle heating may be applied to facilitate mixing.

  • Viscosity Measurement (ASTM D2196):

    • Equilibrate the samples to 25°C in the water bath.

    • Select an appropriate spindle and rotational speed on the viscometer for the expected viscosity range.

    • Immerse the spindle into the sample to the marked depth.

    • Allow the viscometer to rotate for a specified time (e.g., 60 seconds) or until the reading stabilizes.

    • Record the viscosity reading in centipoise (cP).

    • Repeat the measurement for each concentration.

  • Data Analysis:

    • Calculate the percentage of viscosity reduction for each concentration relative to the pure resin using the formula: Viscosity Reduction (%) = [(Viscosity_initial - Viscosity_final) / Viscosity_initial] * 100

Objective: To evaluate the effectiveness of this compound in improving the dispersion of a pigment in a resin system.

Materials and Equipment:

  • Resin, pigment, and this compound

  • High-speed disperser or laboratory mill

  • Fineness of grind gauge (Hegman gauge) as per ASTM D1210[5][6][7][8][9]

  • Drawdown bar and charts

Procedure:

  • Preparation of Mill Base:

    • Prepare two mill base formulations: one with and one without this compound (at a specified concentration, e.g., 1% based on pigment weight).

    • The mill base should contain the resin, solvent (if applicable), pigment, and the additive.

  • Dispersion:

    • Charge the components of each mill base into a dispersing vessel.

    • Disperse the mixture at a specified speed and for a set duration (e.g., 30 minutes).

  • Evaluation of Fineness of Grind (ASTM D1210):

    • At regular intervals during the dispersion process (e.g., 10, 20, 30 minutes), take a small sample of each mill base.

    • Place a drop of the sample at the deep end of the Hegman gauge.

    • With a firm, steady motion, draw down the sample towards the shallow end of the gauge using the scraper blade.[5][8]

    • Immediately observe the drawdown path and identify the point where a significant number of coarse particles or streaks appear.

    • Record the Hegman value at this point. A higher Hegman number indicates a finer dispersion.

  • Data Analysis:

    • Compare the Hegman values of the formulations with and without this compound at each time point. A faster increase to a higher final Hegman value indicates improved pigment wetting and dispersion.

Objective: To determine the effect of this compound on the wetting of a coating on a specific substrate by measuring the contact angle.

Materials and Equipment:

  • Coating formulations (with and without this compound)

  • Substrate of interest (e.g., steel, plastic, glass)

  • Contact angle goniometer

  • Micropipette or syringe for dispensing droplets

Procedure:

  • Sample Preparation:

    • Prepare the coating formulations with varying concentrations of this compound (e.g., 0%, 0.5%, 1.0%, 2.0%).

    • Ensure the substrate surface is clean and representative of the intended application.

  • Contact Angle Measurement:

    • Place the substrate on the stage of the contact angle goniometer.

    • Using the micropipette, carefully dispense a small droplet (e.g., 5 µL) of the coating onto the substrate.

    • Capture an image of the droplet at the liquid-solid interface.

    • Use the goniometer's software to measure the contact angle between the droplet and the substrate.[10][11][12][13]

    • Perform multiple measurements at different locations on the substrate for each formulation to ensure reproducibility.

  • Data Analysis:

    • Calculate the average contact angle for each formulation. A lower contact angle indicates better substrate wetting.

Visualizations

experimental_workflow_viscosity_reduction cluster_prep Sample Preparation cluster_measurement Viscosity Measurement (ASTM D2196) cluster_analysis Data Analysis prep1 Weigh Resin prep2 Add this compound prep1->prep2 prep3 Homogenize Mixture prep2->prep3 meas1 Equilibrate to 25°C prep3->meas1 meas2 Measure Viscosity with Rotational Viscometer meas1->meas2 meas3 Record Data (cP) meas2->meas3 analysis1 Calculate Viscosity Reduction (%) meas3->analysis1 analysis2 Compare Results analysis1->analysis2

Workflow for Viscosity Reduction Evaluation.

signaling_pathway_pigment_wetting cluster_mechanism Mechanism of Pigment Wetting start Pigment Agglomerate in Resin additive This compound Addition start->additive adsorption Adsorption onto Pigment Surface additive->adsorption interfacial_tension Reduction of Interfacial Tension adsorption->interfacial_tension wetting Enhanced Resin Wetting of Pigment interfacial_tension->wetting dispersion Improved Pigment Dispersion wetting->dispersion stabilization Steric Stabilization dispersion->stabilization

Mechanism of Pigment Wetting by this compound.

logical_relationship_formulation_testing cluster_formulation Formulation Stage cluster_testing Performance Testing cluster_optimization Optimization form1 Define Base Formulation (Resin, Pigments, etc.) form2 Determine Concentration Range of this compound form1->form2 form3 Prepare Test Formulations form2->form3 test1 Viscosity Measurement form3->test1 test2 Pigment Dispersion Analysis form3->test2 test3 Substrate Wetting Evaluation form3->test3 test4 Cured Film Properties form3->test4 opt1 Analyze Test Data test1->opt1 test2->opt1 test3->opt1 test4->opt1 opt2 Adjust Concentration opt1->opt2 opt2->form3 Iterate opt3 Finalize Formulation opt2->opt3

Logical Workflow for Formulation and Testing.

References

The Strategic Application of 3-Methyl-1-pentyn-3-ol in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Methyl-1-pentyn-3-ol, a versatile propargyl alcohol, serves as a crucial building block in medicinal chemistry for the synthesis of complex bioactive molecules. Its terminal alkyne and tertiary alcohol functionalities provide a reactive scaffold for various carbon-carbon and carbon-heteroatom bond-forming reactions. This application note details the utility of this compound and structurally similar propargyl alcohols in the development of potent 2,6,9-trisubstituted purine-based Cyclin-Dependent Kinase (CDK) inhibitors, which are promising therapeutic agents for cancer treatment.

Core Application: Synthesis of CDK Inhibitors

The structural motif of 2,6,9-trisubstituted purines is a well-established scaffold for the development of kinase inhibitors. The strategic incorporation of various substituents at the 2, 6, and 9 positions of the purine (B94841) ring allows for the fine-tuning of potency and selectivity against different kinase targets. Small propargyl alcohols, such as this compound, are instrumental in introducing specific side chains onto the purine core, often via Sonogashira coupling reactions.

A notable example is the synthesis of a series of potent CDK12 inhibitors designed to overcome trastuzumab resistance in HER2-positive breast cancer.[1][2] While the specific example utilizes a closely related propargyl alcohol, 2-methyl-3-butyn-2-ol, the synthetic strategy is directly applicable to this compound and highlights the general utility of this class of building blocks.

Experimental Protocols

General Protocol for Sonogashira Coupling of a Propargyl Alcohol with a Dihalopurine Derivative:

This protocol is a representative example of how a propargyl alcohol like this compound can be coupled to a di-substituted purine core.

Materials:

  • 2,6-Dichloropurine or similar dihalogenated purine derivative

  • This compound (or a similar terminal alkyne)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • A suitable base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran, dimethylformamide)

  • Inert atmosphere (e.g., nitrogen, argon)

Procedure:

  • To a solution of the dihalogenated purine (1.0 eq) in the anhydrous solvent under an inert atmosphere, add the palladium catalyst (0.05-0.1 eq) and copper(I) iodide (0.1-0.2 eq).

  • Add the base (2.0-3.0 eq) to the reaction mixture.

  • Slowly add a solution of this compound (1.1-1.5 eq) in the anhydrous solvent.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with an aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 2-chloro-6-alkynylpurine derivative.

This initial product can then undergo further substitution reactions at the remaining chloro-position to introduce additional diversity, followed by modification of the alkyne or the hydroxyl group of the original propargyl alcohol moiety to generate a library of compounds for biological screening.

Data Presentation

The following table summarizes the in vitro biological activity of representative 2,6,9-trisubstituted purine derivatives, demonstrating the potency achieved through the strategic use of small molecule building blocks in their synthesis.[1][2]

Compound IDR² SubstituentCDK12/cyclin K IC₅₀ (nM)SK-Br3 GI₅₀ (nM)HCC1954 GI₅₀ (nM)
17f Isopropyl221190180
28a Ethyl164030
30d Ethyl153030
30e Ethyl164040

IC₅₀: Half-maximal inhibitory concentration. GI₅₀: Half-maximal growth inhibition.

Signaling Pathway and Experimental Workflow

CDK Signaling Pathway in Cancer:

Cyclin-dependent kinases are key regulators of the cell cycle and transcription.[3][4][5][6][7] In many cancers, CDKs are aberrantly activated, leading to uncontrolled cell proliferation. CDK12, in particular, is involved in the regulation of transcription by phosphorylating the C-terminal domain of RNA polymerase II. Inhibition of CDK12 can disrupt the expression of genes involved in DNA damage repair and cell survival, making it an attractive target for cancer therapy.

CDK_Signaling_Pathway cluster_0 Cell Cycle Progression & Transcription cluster_1 Therapeutic Intervention CDK_Cyclin CDK/Cyclin Complex (e.g., CDK12/Cyclin K) RNA_Pol_II RNA Polymerase II CDK_Cyclin->RNA_Pol_II Phosphorylation Transcription_Factors Transcription Factors CDK_Cyclin->Transcription_Factors Activation Gene_Expression Expression of Oncogenes & Survival Genes RNA_Pol_II->Gene_Expression Transcription_Factors->Gene_Expression Cell_Proliferation Uncontrolled Cell Proliferation Gene_Expression->Cell_Proliferation Purine_Inhibitor 2,6,9-Trisubstituted Purine Inhibitor Purine_Inhibitor->CDK_Cyclin Inhibition

Figure 1: Simplified CDK signaling pathway and the point of intervention by purine-based inhibitors.

Experimental Workflow for Drug Discovery:

The process of discovering and validating novel CDK inhibitors using building blocks like this compound follows a structured workflow from chemical synthesis to biological evaluation.

Experimental_Workflow start Start: Identify Target & Scaffold synthesis Synthesis of Purine Derivatives (using this compound) start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification screening In vitro Kinase Assay (IC₅₀ determination) purification->screening cell_based_assays Cell-based Assays (GI₅₀ on cancer cell lines) screening->cell_based_assays sar_analysis Structure-Activity Relationship (SAR) Analysis cell_based_assays->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization Iterative Design in_vivo In vivo Studies (Animal Models) sar_analysis->in_vivo Promising Leads lead_optimization->synthesis end End: Preclinical Candidate in_vivo->end

Figure 2: A typical workflow for the discovery of CDK inhibitors utilizing synthetic building blocks.

This compound and related propargyl alcohols are valuable and versatile building blocks in drug discovery. Their application in the synthesis of 2,6,9-trisubstituted purines demonstrates their utility in creating potent and selective kinase inhibitors. The synthetic accessibility and the ability to readily participate in robust coupling reactions make these reagents indispensable tools for medicinal chemists in the development of novel therapeutics.

References

Application Notes and Protocols for the Grignagrd Synthesis of 3-Methyl-1-pentyn-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-Methyl-1-pentyn-3-ol, a tertiary acetylenic alcohol, via a Grignard reaction. This method offers a reliable route to the target compound, which is a valuable building block in organic synthesis. The protocol herein describes the in situ preparation of the ethynylmagnesium bromide Grignard reagent, followed by its reaction with methyl ethyl ketone.

Introduction

This compound is a key intermediate in the synthesis of various organic molecules, including isoprenoids and other complex natural products. The Grignard reaction is a powerful and versatile method for the formation of carbon-carbon bonds. In this application, an alkynyl Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of a ketone to produce a tertiary alcohol. The reaction must be carried out under anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent.

Quantitative Data Summary

The following table summarizes the key quantitative data for the Grignard synthesis of this compound.

ParameterValueReference
Reactants
Magnesium Turnings1.1 eq[1]
Ethyl Bromide1.1 eq[2]
Acetylene (B1199291) GasExcess[3][4]
Methyl Ethyl Ketone1.0 eq[2]
Reaction Conditions
Grignard Formation TemperatureAmbient[2]
Reaction with Ketone Temperature0 °C to Room Temp[2]
Reaction Time~4-6 hours[5]
Product Characterization
Molecular FormulaC₆H₁₀O[6]
Molecular Weight98.14 g/mol [6]
Boiling Point121-122 °C
Density0.866 g/mL at 25 °C
Spectroscopic Data
¹H NMR (CDCl₃)See Experimental Protocols[7]
¹³C NMR (CDCl₃)See Experimental Protocols[8]
IR (neat)See Experimental Protocols[6]
MS (EI)See Experimental Protocols[6]
Yield
Expected Yield70-85%[9]

Experimental Protocols

Materials and Reagents
  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Acetylene gas, purified

  • Methyl ethyl ketone (2-butanone)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Note: All glassware must be rigorously flame-dried or oven-dried and assembled under an inert atmosphere to exclude moisture. All reagents and solvents should be anhydrous.

Procedure

Part A: Preparation of Ethynylmagnesium Bromide (Grignard Reagent)

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel, add magnesium turnings (1.1 eq).

  • Add a small volume of anhydrous diethyl ether or THF to just cover the magnesium.

  • Add a small crystal of iodine or a few drops of ethyl bromide to initiate the reaction.

  • Once the reaction has initiated (as evidenced by the disappearance of the iodine color and gentle refluxing), add a solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether or THF dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure complete formation of the ethylmagnesium bromide.

  • Cool the Grignard solution in an ice bath.

  • Bubble purified acetylene gas through the stirred solution at a moderate rate. The formation of the less soluble ethynylmagnesium bromide may be observed as a precipitate. Continue bubbling acetylene for at least one hour to ensure complete conversion.[3][4]

Part B: Synthesis of this compound

  • While maintaining the inert atmosphere and cooling the ethynylmagnesium bromide solution in an ice bath, add a solution of methyl ethyl ketone (1.0 eq) in anhydrous diethyl ether or THF dropwise from the dropping funnel.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours.[5]

Part C: Work-up and Purification

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and dissolve the resulting magnesium salts.[1]

  • Transfer the mixture to a separatory funnel.

  • Separate the organic layer and extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the combined organic phase over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation.

  • The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Characterization Data
  • ¹H NMR (CDCl₃): δ 2.45 (s, 1H, C≡CH), 2.05 (s, 1H, OH), 1.65 (q, J=7.5 Hz, 2H, CH₂), 1.50 (s, 3H, CH₃), 1.00 (t, J=7.5 Hz, 3H, CH₃).

  • ¹³C NMR (CDCl₃): δ 87.5 (C≡CH), 71.5 (C-OH), 68.5 (C-OH), 35.0 (CH₂), 29.5 (CH₃), 8.5 (CH₃).[8]

  • IR (neat, cm⁻¹): 3400 (br, O-H), 3300 (s, ≡C-H), 2980, 2940 (s, C-H), 2110 (w, C≡C), 1150 (s, C-O).[6]

  • MS (EI, m/z): 83 (M⁺ - CH₃), 69, 58, 43.[6]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Work-up and Purification reagent_prep_start Start mg_etbr Mg + Ethyl Bromide in Ether/THF reagent_prep_start->mg_etbr grignard_formation Formation of Ethylmagnesium Bromide mg_etbr->grignard_formation acetylene_addition Addition of Acetylene Gas grignard_formation->acetylene_addition ethynyl_grignard Ethynylmagnesium Bromide acetylene_addition->ethynyl_grignard ketone_addition Add Methyl Ethyl Ketone ethynyl_grignard->ketone_addition reaction Reaction at 0°C to RT ketone_addition->reaction alkoxide_formation Magnesium Alkoxide Intermediate reaction->alkoxide_formation quench Quench with aq. NH4Cl alkoxide_formation->quench extraction Extraction with Ether quench->extraction drying Dry with MgSO4 extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Distillation) evaporation->purification final_product This compound purification->final_product

Caption: Experimental workflow for the Grignard synthesis of this compound.

Reaction Pathway

reaction_pathway acetylene H-C≡C-H ethynyl_grignard H-C≡C-MgBr acetylene->ethynyl_grignard + CH3CH2MgBr - CH3CH3 etmgbr CH3CH2MgBr ketone CH3C(=O)CH2CH3 alkoxide CH3(CH2)C(OMgBr)(C≡CH)CH3 ethynyl_grignard->alkoxide + CH3C(=O)CH2CH3 product This compound alkoxide->product + H3O+ workup H3O+

Caption: Reaction pathway for the synthesis of this compound.

References

Application Notes and Protocols for the Terminal Alkyne in 3-Methyl-1-pentyn-3-ol in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups and reaction conditions. The most prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage between a terminal alkyne and an azide (B81097). This reaction has found widespread applications in drug discovery, bioconjugation, materials science, and diagnostics.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29]

3-Methyl-1-pentyn-3-ol is a commercially available terminal alkyne that can serve as a versatile building block in click chemistry. Its structure incorporates a propargyl alcohol moiety, which can be valuable for introducing hydrophilicity and providing a potential site for further functionalization. The terminal alkyne group of this compound allows for its efficient conjugation to azide-containing molecules, enabling the synthesis of a diverse range of compounds.

These application notes provide a general overview and representative protocols for the use of terminal alkynes, such as this compound, in CuAAC reactions. While specific experimental data for this compound is not extensively available in the literature, the provided protocols can serve as a starting point for reaction optimization.

Applications

The utilization of this compound as a terminal alkyne in click chemistry opens up numerous possibilities in various research and development areas:

  • Drug Discovery and Medicinal Chemistry: The 1,2,3-triazole core formed through the click reaction is a common scaffold in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding. By clicking this compound to azide-functionalized pharmacophores, novel drug candidates with potentially improved properties can be synthesized. The hydroxyl group of this compound can also be exploited to enhance solubility or to serve as a handle for further derivatization.

  • Bioconjugation: this compound can be used to label biomolecules, such as proteins, peptides, nucleic acids, and carbohydrates, that have been modified to contain an azide group. This enables the attachment of reporter molecules (e.g., fluorophores, biotin) for imaging and detection, or the conjugation of therapeutic agents to create targeted drug delivery systems.

  • Materials Science and Polymer Chemistry: The click reaction with this compound can be employed for the synthesis and functionalization of polymers and materials. This can be used to create well-defined polymer architectures, for surface modification, or to develop new materials with tailored properties.

Data Presentation

The following tables provide representative quantitative data for typical CuAAC reactions. It is important to note that these are generalized values, and optimal conditions for reactions involving this compound should be determined experimentally.

Table 1: Representative Reaction Conditions for CuAAC

ParameterCondition
Alkyne This compound
Azide Benzyl Azide (or other organic azide)
Copper Source CuSO₄·5H₂O
Reducing Agent Sodium Ascorbate (B8700270)
Ligand Tris(benzyltriazolylmethyl)amine (TBTA)
Solvent t-BuOH/H₂O (1:1) or DMSO
Temperature Room Temperature
Reaction Time 1 - 24 hours

Table 2: Representative Reaction Yields under Various Conditions

EntryCopper Catalyst (mol%)Ligand (mol%)SolventTime (h)Yield (%)
111t-BuOH/H₂O (1:1)12>95
255DMSO4>95
31NoneCH₂Cl₂24Moderate
40.10.5H₂O8High

Note: Yields are highly dependent on the specific azide substrate and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Solution

This protocol describes a general method for the synthesis of a 1,4-disubstituted 1,2,3-triazole from this compound and an organic azide in a solution phase.

Materials:

  • This compound

  • Organic azide (e.g., Benzyl azide)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended)

  • Solvent (e.g., t-BuOH/H₂O 1:1 mixture, DMSO, DMF)

  • Deionized water

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous solution of EDTA

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a reaction vial, dissolve this compound (1.0 eq) and the organic azide (1.0 eq) in the chosen solvent (e.g., 5 mL of t-BuOH/H₂O 1:1).

  • If using a ligand, add TBTA (0.01 - 0.05 eq).

  • In a separate vial, prepare a stock solution of CuSO₄·5H₂O (0.01 - 0.05 eq) in a minimal amount of deionized water.

  • In another vial, prepare a fresh stock solution of sodium ascorbate (0.05 - 0.10 eq) in deionized water.

  • Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as dichloromethane or ethyl acetate (B1210297) (3 x 20 mL).

  • Wash the combined organic layers with a saturated aqueous solution of EDTA to remove copper salts, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Bioconjugation of an Azide-Modified Peptide with this compound

This protocol provides a general guideline for the labeling of an azide-containing peptide with this compound.

Materials:

  • Azide-modified peptide

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (water-soluble ligand)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column or dialysis membrane

Procedure:

  • Dissolve the azide-modified peptide in PBS buffer to a final concentration of 1-10 mg/mL.

  • Prepare a stock solution of this compound in DMSO or water. Add an excess (e.g., 10-50 eq) of the alkyne to the peptide solution.

  • Prepare fresh stock solutions of CuSO₄·5H₂O, sodium ascorbate, and THPTA in water.

  • To the peptide-alkyne mixture, add THPTA to a final concentration of 1-5 mM.

  • Add CuSO₄ to a final concentration of 0.1-1 mM.

  • Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

  • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle shaking.

  • Monitor the reaction progress by LC-MS or SDS-PAGE analysis.

  • Upon completion, remove the excess reagents and byproducts by size-exclusion chromatography or dialysis.

Mandatory Visualization

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_intermediates Intermediates cluster_product Product Alkyne R1-C≡CH (this compound) Cu_Acetylide Cu(I)-Acetylide Complex Alkyne->Cu_Acetylide + Cu(I) Azide R2-N3 (Azide) Triazolide Copper Triazolide Cu_I Cu(I) Cu_II Cu(II) Cu_II->Cu_I Ascorbate Sodium Ascorbate Ascorbate->Cu_II Reduction Cu_Acetylide->Triazolide + R2-N3 Triazolide->Cu_I Regenerates Catalyst Triazole 1,4-Disubstituted 1,2,3-Triazole Triazolide->Triazole Protonation

Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental_Workflow start Start dissolve Dissolve Alkyne and Azide in Solvent start->dissolve add_catalyst Add Cu(II) Sulfate and Reducing Agent (Ascorbate) dissolve->add_catalyst reaction Stir at Room Temperature add_catalyst->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for CuAAC synthesis.

Logical_Relationships cluster_inputs Reaction Inputs cluster_catalyst_components Catalyst Components cluster_outputs Reaction Outputs Alkyne Terminal Alkyne (e.g., this compound) Triazole 1,2,3-Triazole Product Alkyne->Triazole Azide Organic Azide Azide->Triazole Catalyst_System Catalyst System Catalyst_System->Triazole Byproducts Byproducts (e.g., oxidized ascorbate) Catalyst_System->Byproducts Copper Copper Source (CuSO4) Copper->Catalyst_System Reducer Reducing Agent (Sodium Ascorbate) Reducer->Catalyst_System Ligand Ligand (Optional) Ligand->Catalyst_System

Caption: Logical relationships of components in a CuAAC reaction.

References

Application Notes and Protocols for the Derivatization of 3-Methyl-1-pentyn-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 3-methyl-1-pentyn-3-ol, a versatile building block in organic synthesis. The protocols focus on reactions involving the hydroxyl and terminal alkyne functionalities, which are crucial for subsequent synthetic steps in drug discovery and development.

Introduction

This compound is a valuable starting material in organic synthesis due to its bifunctional nature, containing both a tertiary alcohol and a terminal alkyne.[1][2] This allows for a wide range of chemical transformations, making it an important precursor for the synthesis of complex molecules, including pharmaceuticals and natural products.[2] Derivatization of this molecule can be targeted at either the hydroxyl group or the terminal alkyne, or both, to introduce new functionalities or protecting groups for multi-step syntheses.

Derivatization of the Hydroxyl Group

The tertiary hydroxyl group of this compound can be derivatized through various reactions, including silylation, etherification, and esterification. These transformations are often employed to protect the alcohol functionality during subsequent reactions at the alkyne terminus.

Silylation is a common method for protecting alcohols, forming a stable silyl (B83357) ether that can be cleaved under specific conditions.[3] The reaction of this compound with a silyl halide in the presence of a base provides the corresponding silyl ether. The stability of the silyl ether is dependent on the steric bulk of the silyl group.

Experimental Protocol: Synthesis of 3-methyl-1-(triethylsilyl)oxy-1-pentyne

  • Materials: this compound, triethylsilyl chloride (TESCl), pyridine (B92270), dichloromethane (B109758) (DCM).

  • Procedure:

    • To a solution of this compound (1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere, add pyridine (1.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add triethylsilyl chloride (1.2 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired triethylsilyl ether.

Note: While tertiary alcohols can be slower to react than primary or secondary alcohols, this method is generally effective.[4] Alternative silylating agents and conditions can be employed for different protecting group requirements.[5][6][7]

The Williamson ether synthesis can be used to form ethers from this compound.[8][9][10] This involves the deprotonation of the alcohol to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide.[9][10]

Experimental Protocol: Synthesis of 3-methoxy-3-methyl-1-pentyne

  • Materials: this compound, sodium hydride (NaH), methyl iodide (CH₃I), dry tetrahydrofuran (B95107) (THF).

  • Procedure:

    • To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in dry THF under an inert atmosphere, add a solution of this compound (1.0 eq) in dry THF dropwise at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

    • Let the reaction warm to room temperature and stir for 16-24 hours.

    • Monitor the reaction by TLC.

    • Carefully quench the reaction with water and extract the product with diethyl ether.

    • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the residue by distillation or column chromatography to yield the methyl ether.

Note: Due to the steric hindrance of the tertiary alcohol, SN2 reactions can be slower. For more hindered alkyl halides, elimination may become a competing side reaction.[9]

Esterification of this compound can be achieved using the Fischer esterification method, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst.[11][12][13]

Experimental Protocol: Synthesis of 3-methyl-1-pentyn-3-yl acetate

  • Materials: this compound, acetic acid, sulfuric acid (catalytic amount).

  • Procedure:

    • In a round-bottom flask, combine this compound (1.0 eq) and an excess of acetic acid (e.g., 5-10 eq).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

    • Heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction progress by TLC or GC.

    • After cooling to room temperature, carefully pour the mixture into a separatory funnel containing water and diethyl ether.

    • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the excess acid) and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude ester by distillation.

Note: The Fischer esterification is an equilibrium process. Using an excess of the carboxylic acid or removing water as it forms can drive the reaction to completion.[12][13] Tertiary alcohols are prone to elimination under strongly acidic conditions, so reaction conditions should be carefully controlled.[11]

Derivatization of the Terminal Alkyne

The terminal alkyne of this compound is a versatile functional group that can participate in a variety of carbon-carbon bond-forming reactions, which are of great importance in drug development for the construction of complex molecular scaffolds.

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[14][15][16][17] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[14][16]

Experimental Protocol: Sonogashira Coupling with Iodobenzene (B50100)

  • Materials: this compound, iodobenzene, bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), copper(I) iodide (CuI), triethylamine (B128534) (TEA), THF.

  • Procedure:

    • To a solution of this compound (1.2 eq) and iodobenzene (1.0 eq) in a mixture of THF and triethylamine (2:1 v/v) under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).

    • Stir the reaction mixture at room temperature for 6-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the product by flash column chromatography.

Note: The reaction is sensitive to oxygen and should be carried out under an inert atmosphere. The choice of palladium catalyst, ligand, and base can influence the reaction efficiency.[15] Copper-free Sonogashira coupling protocols are also available to avoid the formation of alkyne homocoupling byproducts.[14]

The copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition of a terminal alkyne with an azide (B81097) to form a 1,2,3-triazole is a prominent example of "click chemistry".[18][19][20] This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it extremely valuable in drug discovery for creating libraries of compounds.[18][19]

Experimental Protocol: Synthesis of a 1,4-disubstituted 1,2,3-triazole

  • Materials: this compound, benzyl (B1604629) azide, copper(II) sulfate pentahydrate (CuSO₄·5H₂O), sodium ascorbate (B8700270), tert-butanol (B103910), water.

  • Procedure:

    • In a flask, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

    • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

    • Stir the reaction vigorously at room temperature for 12-24 hours. The reaction mixture will typically become heterogeneous.

    • Monitor the reaction by TLC.

    • Upon completion, add water to the reaction mixture and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by crystallization or column chromatography.

Note: The use of a copper(I) source is crucial for the catalysis. In this protocol, Cu(I) is generated in situ from the reduction of Cu(II) by sodium ascorbate.[18]

Data Presentation

The following table summarizes typical yields for the derivatization reactions described above. Actual yields may vary depending on the specific substrate and reaction conditions.

Derivatization ReactionProductTypical Yield (%)Reference
Silylation (TESCl)3-methyl-1-(triethylsilyl)oxy-1-pentyne>90General Procedure
Etherification (Williamson)3-methoxy-3-methyl-1-pentyne60-80General Procedure
Esterification (Fischer)3-methyl-1-pentyn-3-yl acetate70-85General Procedure
Sonogashira Coupling3-methyl-1-(phenylethynyl)-pentan-3-ol80-95[21]
CuAAC ("Click" Chemistry)1-benzyl-4-(1-hydroxy-1-methylbutyl)-1H-1,2,3-triazole>90[22]

Visualizations

Derivatization_Workflow cluster_hydroxyl Hydroxyl Group Derivatization cluster_alkyne Terminal Alkyne Derivatization 3_Methyl_1_pentyn_3_ol_H This compound Silyl_Ether Silyl Ether 3_Methyl_1_pentyn_3_ol_H->Silyl_Ether Silylation (e.g., TESCl, Pyridine) Ether Ether 3_Methyl_1_pentyn_3_ol_H->Ether Etherification (e.g., NaH, CH3I) Ester Ester 3_Methyl_1_pentyn_3_ol_H->Ester Esterification (e.g., Acetic Acid, H+) 3_Methyl_1_pentyn_3_ol_A This compound Coupled_Alkyne Coupled Alkyne 3_Methyl_1_pentyn_3_ol_A->Coupled_Alkyne Sonogashira Coupling (e.g., Ar-I, Pd/Cu cat.) Triazole 1,2,3-Triazole 3_Methyl_1_pentyn_3_ol_A->Triazole CuAAC ('Click' Chemistry) (e.g., R-N3, Cu(I) cat.) Synthetic_Logic Start This compound Protect_OH Protect Hydroxyl Group (e.g., Silylation) Start->Protect_OH Protected_Intermediate Protected Intermediate Protect_OH->Protected_Intermediate Alkyne_Reaction React at Alkyne Terminus (e.g., Sonogashira, CuAAC) Protected_Intermediate->Alkyne_Reaction Functionalized_Intermediate Functionalized Intermediate Alkyne_Reaction->Functionalized_Intermediate Deprotect_OH Deprotect Hydroxyl Group Functionalized_Intermediate->Deprotect_OH Final_Product Target Molecule Deprotect_OH->Final_Product

References

Troubleshooting & Optimization

Common side reactions in the synthesis of 3-Methyl-1-pentyn-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-1-pentyn-3-ol.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The most common method for synthesizing this compound is the Favorskii reaction.[1] This reaction involves the nucleophilic addition of an acetylide anion to a ketone. In this specific synthesis, acetylene (B1199291) reacts with methyl ethyl ketone (MEK) in the presence of a strong base, such as potassium hydroxide (B78521) (KOH), to form the desired tertiary alcohol.[1]

Q2: What are the most common side reactions observed during this synthesis?

The two primary side reactions that can occur during the synthesis of this compound are:

  • Aldol (B89426) Condensation: The starting material, methyl ethyl ketone (MEK), can undergo self-condensation in the presence of a strong base. This can lead to the formation of various C8 and C12 unsaturated ketones and related polymeric materials.

  • Diol Formation: The desired product, this compound, can act as a nucleophile and react with another molecule of MEK to form a diol impurity, specifically 3,6-dimethyl-4-octyne-3,6-diol. A similar pattern of diol and triol byproduct formation has been observed in the synthesis of related acetylenic alcohols.[2]

Q3: How can I minimize the formation of these side products?

To minimize side product formation, careful control of reaction conditions is crucial. Key parameters to consider include:

  • Reaction Temperature: Lowering the reaction temperature can help to disfavor the aldol condensation of MEK.

  • Rate of Addition: Slow, controlled addition of methyl ethyl ketone to the acetylide solution can help to prevent localized high concentrations of the ketone, which can promote self-condensation.

  • Stoichiometry: Using a slight excess of the acetylide precursor can help to ensure complete consumption of the methyl ethyl ketone, reducing the likelihood of self-condensation.

  • Base Concentration: While a strong base is necessary, an excessive concentration can promote the aldol condensation of MEK.

Q4: What analytical techniques are suitable for monitoring the reaction and identifying impurities?

Gas chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective techniques for monitoring the progress of the reaction and identifying the main product and volatile impurities.[2] For less volatile byproducts, such as diols and aldol condensation polymers, High-Performance Liquid Chromatography (HPLC) may be more suitable.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Action
Low Yield of this compound Incomplete reaction.- Ensure the base is sufficiently strong and anhydrous.- Extend the reaction time.- Monitor the reaction by GC or TLC to confirm the consumption of starting materials.
Significant aldol condensation of MEK.- Lower the reaction temperature.- Add the methyl ethyl ketone to the reaction mixture slowly and in a controlled manner.- Consider using a less concentrated base solution.
Formation of diol byproduct.- Use a slight excess of the acetylene source to favor the formation of the desired product over the diol.
Presence of a High Boiling Point Impurity Formation of 3,6-dimethyl-4-octyne-3,6-diol.- Optimize the stoichiometry to use a slight excess of the acetylide.- Purify the final product by fractional distillation under reduced pressure.
Presence of Multiple Unidentified Peaks in GC/HPLC Aldol condensation of MEK leading to a mixture of products.- Review and optimize the reaction conditions to minimize aldol condensation (see above).- Isolate and characterize the major impurities using techniques like GC-MS or LC-MS to confirm their identity.
Formation of a Polymeric Residue Extensive aldol condensation of MEK.- Drastically lower the reaction temperature.- Ensure efficient stirring to prevent localized "hot spots."- Use a more dilute solution of methyl ethyl ketone.

Quantitative Data Summary

While specific yields can vary significantly based on the exact experimental conditions, the following table provides a general overview of the expected product and byproduct distribution.

Compound Typical Yield/Abundance Notes
This compound 60-80%The yield is highly dependent on the optimization of reaction conditions to minimize side reactions.
3,6-Dimethyl-4-octyne-3,6-diol 5-15%This is often the major high-boiling point impurity.
Aldol Condensation Products (C8, C12 ketones, etc.) 5-20%The abundance of these byproducts increases with higher reaction temperatures and base concentrations.
Unreacted Methyl Ethyl Ketone <5%In an optimized reaction, the starting ketone should be almost completely consumed.

Experimental Protocol: Generalized Favorskii Reaction for this compound Synthesis

This protocol provides a general methodology for the synthesis of this compound. Note: This is a generalized procedure and may require optimization for specific laboratory conditions and scales.

Materials:

  • Potassium Hydroxide (KOH), finely powdered and anhydrous

  • Anhydrous solvent (e.g., Diethyl ether, Tetrahydrofuran (THF), or Dimethyl sulfoxide (B87167) (DMSO))

  • Acetylene gas, purified

  • Methyl Ethyl Ketone (MEK), anhydrous

  • Inert gas (Nitrogen or Argon)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Potassium Acetylide: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet, and a condenser, add finely powdered and anhydrous potassium hydroxide. Purge the flask with an inert gas.

  • Add the anhydrous solvent to the flask and begin vigorous stirring to create a suspension.

  • Bubble purified acetylene gas through the stirred suspension. The formation of the potassium acetylide is an exothermic reaction and may require cooling to maintain the desired temperature.

  • Reaction with Methyl Ethyl Ketone: Once the formation of the acetylide is complete, cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly add anhydrous methyl ethyl ketone dropwise to the cooled and stirred suspension of potassium acetylide. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at a low temperature for several hours, monitoring the progress by GC or TLC.

  • Work-up: Upon completion, cautiously quench the reaction by pouring it into a cold, saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or another suitable organic solvent.

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to isolate the this compound.

Troubleshooting Workflow

Troubleshooting_3_Methyl_1_pentyn_3_ol_Synthesis start Start Synthesis reaction_setup Reaction Setup: - Anhydrous Conditions - Inert Atmosphere start->reaction_setup base_addition Base & Acetylene Addition reaction_setup->base_addition mek_addition Slow Addition of MEK at Low Temperature base_addition->mek_addition reaction_monitoring Monitor Reaction (GC/TLC) mek_addition->reaction_monitoring low_yield Low Yield? reaction_monitoring->low_yield workup_purification Work-up & Purification (Distillation) high_boiling_impurity High Boiling Impurity? workup_purification->high_boiling_impurity final_product This compound (Desired Product) low_yield->workup_purification No check_reagents Troubleshoot: - Check Reagent Purity - Optimize Reaction Time/Temp low_yield->check_reagents Yes multiple_impurities Multiple Impurities? high_boiling_impurity->multiple_impurities No optimize_stoichiometry Troubleshoot: - Adjust Acetylene/MEK Ratio - Optimize Distillation high_boiling_impurity->optimize_stoichiometry Yes multiple_impurities->final_product No reduce_aldol Troubleshoot: - Lower Reaction Temperature - Slower MEK Addition - Adjust Base Concentration multiple_impurities->reduce_aldol Yes check_reagents->reaction_setup optimize_stoichiometry->workup_purification reduce_aldol->mek_addition

Caption: Troubleshooting workflow for the synthesis of this compound.

References

How to improve the yield of 3-Methyl-1-pentyn-3-ol in Grignard reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing 3-Methyl-1-pentyn-3-ol Synthesis

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions to enhance the yield of this compound in Grignard reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for synthesizing this compound using a Grignard reagent?

The synthesis involves the nucleophilic addition of an ethynyl (B1212043) Grignard reagent (like ethynylmagnesium bromide) to the carbonyl carbon of methyl ethyl ketone (2-butanone). The reaction is typically followed by an acidic workup to protonate the resulting alkoxide and yield the tertiary alcohol, this compound.[1]

Q2: What are the primary factors that influence the reaction yield?

Several factors are critical for maximizing the yield:

  • Anhydrous Conditions: Grignard reagents are strong bases and will react with any protic source, especially water. All glassware must be rigorously dried, and anhydrous solvents are essential.[2][3]

  • Quality of Magnesium: The magnesium turnings should be fresh and shiny. An oxide layer on the surface can prevent the reaction from initiating.[4]

  • Reaction Temperature: The formation of the Grignard reagent can be exothermic, and the subsequent addition to the ketone must be carefully controlled, often at low temperatures (e.g., 0 °C or below), to minimize side reactions.[4][5]

  • Rate of Addition: The ketone should be added slowly and dropwise to the Grignard solution to control the exothermic reaction and prevent localized overheating, which can lead to side product formation.[2]

  • Solvent Choice: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are common solvents that solvate the magnesium species, aiding in the formation and reactivity of the Grignard reagent.[4][6]

Q3: What are the most common side reactions that can lower the yield?

The primary side reactions include:

  • Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, forming an enolate. This is more common with sterically hindered ketones or bulky Grignard reagents.[7]

  • Wurtz-type Coupling: This side reaction can occur during the formation of the Grignard reagent, leading to the coupling of two alkyl/alkenyl groups.[6]

  • Reaction with Water: Any moisture present will quench the Grignard reagent, converting it to an alkane (acetylene in this case) and reducing the amount available to react with the ketone.[3]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem: The Grignard reaction fails to initiate.

Possible CauseRecommended Solution
Inactive Magnesium Surface The magnesium turnings may be coated with magnesium oxide. Activate the surface by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings in a dry mortar and pestle before the reaction.[4][6]
Presence of Moisture Ensure all glassware is flame-dried under vacuum or oven-dried for several hours and assembled while hot. Use freshly distilled, anhydrous solvents.[2][3][4]
Low Initial Concentration The initial concentration of the alkyl halide may be too low to start the reaction. Ensure a small amount of concentrated alkyl halide is added to a single spot on the magnesium surface.

Problem: The reaction yield is consistently low.

Possible CauseRecommended Solution
Inaccurate Reagent Stoichiometry The concentration of the prepared Grignard reagent can vary. It is best practice to titrate the Grignard solution (e.g., with iodine) before adding the ketone to determine the exact molarity and ensure the correct stoichiometry.[4]
Suboptimal Temperature Control The reaction is highly exothermic.[2] Add the ketone slowly while maintaining the reaction mixture in an ice bath (or dry ice/acetone bath for lower temperatures) to prevent side reactions like enolization.[5]
Inefficient Quenching Quenching should be performed at a low temperature (e.g., 0 °C). A slow, dropwise addition of a saturated aqueous ammonium (B1175870) chloride solution is often preferred over strong acids to neutralize the reaction while minimizing potential acid-catalyzed degradation of the product.[8]
Product Volatility The product, this compound, can be volatile. Excessive heat during the quenching or workup steps can lead to loss of product through evaporation.[2]
Impact of Key Parameters on Yield (Illustrative)

The following table summarizes the expected impact of various experimental parameters on the final yield.

ParameterCondition A (Suboptimal)Yield ACondition B (Optimal)Yield B
Solvent Technical Grade Ether (wet)< 10%Anhydrous THF> 80%
Temperature Addition at Room Temp.30-40%Addition at 0 °C> 80%
Mg Activation No activation0-20%Activation with Iodine> 85%
Addition Rate Rapid addition of ketone25-35%Slow, dropwise addition> 80%

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and a troubleshooting logic tree for the Grignard synthesis.

G A 1. Apparatus Setup (Flame-dried glassware under N2) B 2. Grignard Reagent Formation (Activate Mg, add bromoethane, then bubble acetylene) A->B Anhydrous Conditions C 3. Reaction (Cool to 0°C, add Methyl Ethyl Ketone dropwise) B->C Titrate Reagent D 4. Quenching (Slowly add sat. aq. NH4Cl at 0°C) C->D Maintain Temp. E 5. Work-up (Separate layers, extract aqueous phase) D->E F 6. Drying & Concentration (Dry organic layer, remove solvent) E->F G 7. Purification (Distillation under reduced pressure) F->G H Final Product (this compound) G->H

Caption: Experimental workflow for the synthesis of this compound.

G start_node Low or No Yield q1 Reaction initiated? (Cloudy, warm) start_node->q1 q_node q_node s_node s_node q2 Reagents anhydrous? q1->q2 Yes s1 Activate Mg: - Add Iodine crystal - Use fresh turnings q1->s1 No q3 Correct Stoichiometry? q2->q3 Yes s2 Ensure Dryness: - Flame-dry glassware - Use anhydrous solvent q2->s2 No q3->s_node Yes (Check other parameters) s3 Titrate Grignard before ketone addition q3->s3 No

Caption: Troubleshooting logic for low-yield Grignard reactions.

Key Experimental Protocol

Synthesis of this compound

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Acetylene (B1199291) gas

  • Methyl ethyl ketone (2-butanone), freshly distilled

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Apparatus Setup: Assemble a three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet adapter. Flame-dry the entire apparatus under a stream of inert gas (nitrogen or argon) and allow it to cool to room temperature.

  • Grignard Reagent Formation (Ethynylmagnesium Bromide):

    • Place magnesium turnings in the flask. Add a small crystal of iodine to activate the surface.

    • Add anhydrous THF to the flask.

    • Slowly add a solution of ethyl bromide in anhydrous THF. The reaction should initiate, indicated by bubbling and a gentle reflux.

    • Once the ethylmagnesium bromide has formed, bubble dry acetylene gas through the solution at a controlled rate while maintaining the temperature below 30 °C. The formation of the acetylide is often indicated by a change in the solution's appearance.

  • Reaction with Methyl Ethyl Ketone:

    • Cool the flask containing the ethynylmagnesium bromide solution to 0 °C using an ice-water bath.

    • Add a solution of freshly distilled methyl ethyl ketone in anhydrous THF dropwise via an addition funnel over 30-60 minutes. Maintain the internal temperature below 10 °C throughout the addition.

    • After the addition is complete, allow the mixture to stir at room temperature for an additional hour.[8]

  • Quenching:

    • Cool the reaction mixture back down to 0 °C.

    • Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent.[8] A white precipitate will form.

  • Work-up and Isolation:

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two times with diethyl ether.

    • Combine all organic layers and wash them with brine.

  • Drying and Purification:

    • Dry the combined organic phase over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent using a rotary evaporator.

    • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

References

Troubleshooting low conversion rates in 3-Methyl-1-pentyn-3-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Methyl-1-pentyn-3-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, you will find a comprehensive guide in a question-and-answer format to address common challenges leading to low conversion rates, detailed experimental procedures, and data presented for easy comparison.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the Grignard reaction between an ethynyl (B1212043) magnesium halide and methyl ethyl ketone, or the addition of an acetylide to methyl ethyl ketone.

Issue: Low or No Product Yield

Potential CauseRecommended Solution(s)
1. Inactive Grignard Reagent: The Grignard reagent may not have formed or has been quenched. This can be due to wet glassware, solvent, or starting materials (alkyl halide or magnesium).Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under a stream of dry nitrogen or argon. Use anhydrous solvents, freshly distilled if necessary. Ensure the magnesium turnings are dry and the alkyl halide is free of water.[1]
2. Poor Quality Magnesium: The surface of the magnesium turnings may be oxidized (MgO layer), preventing the reaction.Activate Magnesium: Crush the magnesium turnings in a dry mortar and pestle just before use to expose a fresh surface. A small crystal of iodine can also be added to initiate the reaction.
3. Presence of Acidic Protons: The Grignard reagent is a strong base and will be quenched by any acidic protons in the reaction mixture, such as from water or the terminal alkyne itself if not properly managed.[2][3]Use a Strong Base for Acetylide Formation: When using a pre-formed acetylide, ensure a sufficiently strong base (e.g., n-BuLi, NaH) is used to completely deprotonate the terminal alkyne. If forming the Grignard reagent from an ethynyl halide, ensure no water is present.
4. Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion.Optimize Reactant Ratios: Typically, a slight excess of the Grignard reagent or acetylide is used to ensure complete conversion of the ketone. Carefully measure and control the addition of all reagents.
5. Suboptimal Reaction Temperature: The Grignard reaction is exothermic. If the temperature is too high, side reactions may occur. If it's too low, the reaction rate may be too slow.Control Reaction Temperature: The addition of the ketone to the Grignard reagent should be done slowly and at a controlled temperature, typically between 0 °C and room temperature. Use an ice bath to manage the exotherm.

Issue: Formation of Significant Byproducts

Potential CauseRecommended Solution(s)
1. Enolization of Ketone: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the ketone, leading to an enolate and reducing the amount of desired nucleophilic addition.Use a Less Hindered Grignard Reagent or a Cerium(III) Chloride Additive: While not always practical, a less bulky Grignard can favor nucleophilic addition. The addition of anhydrous CeCl₃ can mediate the reaction, increasing the nucleophilicity of the organometallic reagent and reducing basicity, thus favoring the desired 1,2-addition.
2. Self-condensation of Ketone: Under basic conditions, the ketone can undergo self-aldol condensation.Maintain Low Temperatures: Keeping the reaction temperature low during the addition of the ketone can minimize the rate of self-condensation.
3. Wurtz Coupling: If forming the Grignard reagent in situ with an ethynyl halide, coupling of the halide can occur.Slow Addition of Halide: Add the ethynyl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction for the synthesis of this compound is not starting. What should I do?

A1: First, ensure all your glassware and solvents are scrupulously dry. The presence of even trace amounts of water can inhibit the formation of the Grignard reagent. Secondly, try to activate the magnesium turnings. You can do this by gently crushing them with a glass rod in the reaction flask (under inert atmosphere) to expose a fresh surface. Adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can also help initiate the reaction. If it still doesn't start, you may need to prepare fresh anhydrous solvent and use new reagents.

Q2: I am observing a significant amount of a high-boiling point byproduct in my crude product. What could it be?

A2: A common high-boiling point byproduct is the result of the enolization of methyl ethyl ketone followed by aldol (B89426) condensation. The Grignard reagent, being a strong base, can abstract a proton from the carbon adjacent to the carbonyl group, leading to the formation of an enolate. This enolate can then react with another molecule of the ketone. To minimize this, add the ketone slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor the nucleophilic addition over deprotonation.

Q3: Can I use a different solvent than diethyl ether or THF?

A3: Diethyl ether and tetrahydrofuran (B95107) (THF) are the preferred solvents for Grignard reactions because they are anhydrous and effectively solvate the magnesium complex.[4] Using other solvents is generally not recommended as they may be reactive towards the Grignard reagent or may not provide the necessary stabilization. For instance, solvents with acidic protons like alcohols or water will destroy the Grignard reagent.[2]

Q4: How can I effectively purify the final product, this compound?

A4: After quenching the reaction with a saturated aqueous solution of ammonium (B1175870) chloride, the product is typically extracted into an organic solvent like diethyl ether. The combined organic layers should be washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate (B86663) or sodium sulfate), and the solvent removed under reduced pressure. The crude product can then be purified by fractional distillation under reduced pressure to obtain the pure this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether or THF

  • Acetylene (B1199291) gas (or a suitable precursor like ethynyltrimethylsilane)

  • Methyl ethyl ketone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet, all under a dry nitrogen or argon atmosphere.

  • Place magnesium turnings in the flask.

  • Add a solution of ethyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to initiate the formation of ethylmagnesium bromide.

  • Once the Grignard reagent formation is complete, bubble dry acetylene gas through the solution (or add the deprotected ethyne (B1235809) source) at 0 °C to form ethynylmagnesium bromide.

  • Slowly add a solution of methyl ethyl ketone in anhydrous diethyl ether from the dropping funnel while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_product Product cluster_intermediate Intermediate A Ethynylmagnesium Bromide C Magnesium Alkoxide Adduct A->C Nucleophilic Addition B Methyl Ethyl Ketone B->C D This compound C->D Acidic Workup Troubleshooting_Workflow Start Low Conversion Rate Check_Reagents Check Reagent Quality (Anhydrous? Pure?) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Check_Procedure Review Experimental Procedure Start->Check_Procedure Solution_Reagents Use Dry Solvents/Reagents, Activate Mg Check_Reagents->Solution_Reagents Solution_Conditions Optimize Temperature, Extend Reaction Time Check_Conditions->Solution_Conditions Solution_Procedure Ensure Correct Stoichiometry and Addition Rate Check_Procedure->Solution_Procedure Success Improved Conversion Solution_Reagents->Success Solution_Conditions->Success Solution_Procedure->Success Logical_Relationships cluster_cause Potential Causes cluster_effect Observed Effects cluster_solution Solutions Moisture Moisture in Reaction Low_Yield Low Product Yield Moisture->Low_Yield No_Reaction No Reaction Moisture->No_Reaction Temp Incorrect Temperature Temp->Low_Yield Side_Products Increased Side Products Temp->Side_Products Stoichiometry Improper Stoichiometry Stoichiometry->Low_Yield Dry Use Anhydrous Conditions Dry->Moisture Control_Temp Control Temperature Control_Temp->Temp Optimize_Ratio Optimize Reactant Ratios Optimize_Ratio->Stoichiometry

References

Optimizing reaction conditions for the synthesis of 3-Methyl-1-pentyn-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the synthesis of 3-Methyl-1-pentyn-3-ol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely used and reliable method is the Grignard reaction. This involves the reaction of an ethynylmagnesium halide (a Grignard reagent) with methyl ethyl ketone. The ethynyl (B1212043) Grignard reagent is typically prepared in situ from acetylene (B1199291) and a simple alkyl Grignard reagent like ethylmagnesium bromide.

Q2: My Grignard reaction to synthesize this compound is not starting. What are the common causes and solutions?

A2: Difficulty in initiating a Grignard reaction is a common issue and is almost always due to the presence of moisture or impurities on the magnesium surface. Here are some troubleshooting steps:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried, preferably by flame-drying under an inert atmosphere (like nitrogen or argon) and cooled before use. Solvents must be anhydrous.

  • Activate the Magnesium: The magnesium turnings can have an oxide layer that prevents the reaction. You can activate the surface by:

    • Gently crushing the magnesium turnings with a glass rod (under inert atmosphere).

    • Adding a small crystal of iodine. The disappearance of the purple color indicates the reaction has started.

    • Adding a few drops of 1,2-dibromoethane.

  • Use Freshly Opened Reagents: Use a new bottle of magnesium turnings and freshly distilled anhydrous solvents for best results.

Q3: Which solvent is best for the synthesis of this compound via the Grignard reaction?

A3: Tetrahydrofuran (B95107) (THF) is generally the preferred solvent for the synthesis of ethynylmagnesium bromide and its subsequent reaction.[1] This is attributed to the higher solubility of acetylene in THF, which can lead to the formation of fewer by-products compared to other ethereal solvents like diethyl ether.[1] In some cases, using diethyl ether or methyl tert-butyl ether has resulted in significantly lower yields of similar alkynols (7-15%).[1]

Q4: What are the common side reactions and byproducts in the synthesis of this compound?

A4: Several side reactions can occur, leading to the formation of byproducts and a reduction in the yield of the desired product. These include:

  • Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the methyl ethyl ketone, leading to the formation of an enolate and unreacted starting materials after workup.

  • Wurtz Coupling: Homocoupling of the alkyl halide used to prepare the initial Grignard reagent (e.g., ethyl bromide) can occur, leading to the formation of butane.

  • Formation of Dimagnesium Bromide: This can lead to the formation of di-alkynated byproducts.[1]

  • Reaction with Water: Any moisture present will quench the Grignard reagent, reducing the overall yield.

Q5: How can I purify the final product, this compound?

A5: Purification is typically achieved by fractional distillation under reduced pressure. The boiling point of this compound is approximately 121-122 °C at atmospheric pressure. Distillation under vacuum is recommended to prevent decomposition at high temperatures. Column chromatography on silica (B1680970) gel can also be used for further purification if necessary.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Presence of water in reagents or glassware.- Inactive magnesium surface.- Grignard reagent added too quickly, leading to side reactions.- Incorrect stoichiometry of reactants.- Ensure all glassware is flame-dried and reagents are anhydrous.- Activate magnesium with iodine or 1,2-dibromoethane.- Add the Grignard reagent dropwise to the ketone solution at a low temperature.- Titrate the Grignard reagent before use to determine its exact concentration.
Formation of a White Precipitate During Reaction - Formation of magnesium alkoxide, which is the expected intermediate.- This is normal. The precipitate will be dissolved during the acidic workup.
Product Contaminated with Starting Material (Ketone) - Incomplete reaction.- Insufficient amount of Grignard reagent.- Extend the reaction time or allow the reaction to warm to room temperature for a longer period.- Use a slight excess of the Grignard reagent (1.1-1.2 equivalents).
Product Contaminated with High-Boiling Impurities - Formation of byproducts from side reactions.- Purify the crude product using fractional distillation under reduced pressure.- If distillation is insufficient, perform column chromatography.
Reaction Mixture Turns Dark or Black - Decomposition of the Grignard reagent or product, possibly due to prolonged heating or presence of impurities.- Avoid excessive heating during Grignard reagent formation and the subsequent reaction.- Ensure high purity of starting materials.

Data Presentation

Table 1: Effect of Solvent on the Yield of a Tertiary Alcohol in a Grignard Reaction (Analogous System)

SolventYield (%)
Tetrahydrofuran (THF)85
Diethyl Ether (Et₂O)70
2-Methyltetrahydrofuran (2-MeTHF)88
Dioxane55

Note: Data is for a representative Grignard reaction and may vary for the synthesis of this compound.

Table 2: Typical Optimized Reaction Parameters for the Grignard Synthesis of this compound

ParameterRecommended Condition
Solvent Anhydrous Tetrahydrofuran (THF)
Grignard Reagent Ethynylmagnesium Bromide
Ketone Methyl Ethyl Ketone
Stoichiometry (Grignard:Ketone) 1.1 : 1.0
Reaction Temperature 0 °C to room temperature
Workup Saturated aqueous ammonium (B1175870) chloride solution
Purification Fractional distillation under reduced pressure

Experimental Protocols

Detailed Methodology for the Grignard Synthesis of this compound

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Acetylene gas

  • Methyl ethyl ketone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Ethylmagnesium Bromide:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine.

    • Under an inert atmosphere (nitrogen or argon), add a small amount of anhydrous THF to cover the magnesium.

    • Slowly add a solution of ethyl bromide (1.1 equivalents) in anhydrous THF from the dropping funnel. The reaction should initiate, as indicated by bubbling and the disappearance of the iodine color.

    • Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 30-60 minutes.

  • Formation of Ethynylmagnesium Bromide:

    • Cool the freshly prepared ethylmagnesium bromide solution to 0 °C in an ice bath.

    • Bubble dry acetylene gas through the solution for 1-2 hours. The completion of this step can be monitored by the cessation of ethane (B1197151) evolution.

  • Reaction with Methyl Ethyl Ketone:

    • Cool the ethynylmagnesium bromide solution to 0 °C.

    • Slowly add a solution of methyl ethyl ketone (1.0 equivalent) in anhydrous THF from the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup:

    • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator.

    • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Mandatory Visualization

SynthesisWorkflow cluster_prep Grignard Reagent Preparation cluster_reaction Main Reaction cluster_workup Workup & Purification reagent_prep Prepare Ethylmagnesium Bromide ethynyl_prep Form Ethynylmagnesium Bromide reagent_prep->ethynyl_prep Bubble Acetylene reaction React with Methyl Ethyl Ketone ethynyl_prep->reaction quench Quench with Sat. NH4Cl reaction->quench extract Extract with Ether quench->extract dry Dry with Na2SO4 extract->dry purify Fractional Distillation dry->purify TroubleshootingTree start Low or No Yield q1 Did the reaction initiate? (color change, bubbling) start->q1 a1_yes Reaction Initiated q1->a1_yes Yes a1_no No Initiation q1->a1_no No q2 Was the Grignard reagent concentration verified? a1_yes->q2 sol_no_init Activate Mg (Iodine, heat). Ensure anhydrous conditions. a1_no->sol_no_init a2_yes Concentration Known q2->a2_yes Yes a2_no Concentration Unknown q2->a2_no No q3 Was the product isolated correctly? a2_yes->q3 sol_conc_unknown Titrate Grignard reagent before use. a2_no->sol_conc_unknown sol_purification Review workup and purification steps. Check for product loss. q3->sol_purification Yes

References

Challenges in the purification of 3-Methyl-1-pentyn-3-ol and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Methyl-1-pentyn-3-ol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this versatile acetylenic alcohol. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Problem 1: Low purity after simple distillation.

Question: I performed a simple distillation of my crude this compound, but the purity is still low. What are the likely causes and how can I improve it?

Answer:

Low purity after simple distillation is a common issue and can be attributed to several factors:

  • Presence of close-boiling impurities: The synthesis of this compound from methyl ethyl ketone and acetylene (B1199291) can result in byproducts with boiling points close to the product. Unreacted methyl ethyl ketone is a common impurity.

  • Thermal decomposition: Tertiary alcohols can be susceptible to dehydration (elimination of water) at elevated temperatures, leading to the formation of alkenes and other degradation products.

Solutions:

  • Fractional Distillation under Reduced Pressure: To separate components with close boiling points, fractional distillation is more effective than simple distillation.[1][2][3] Performing the distillation under reduced pressure lowers the boiling point of the compound, which helps to prevent thermal decomposition.[4]

  • Drying Before Distillation: To address potential azeotrope formation with water, thoroughly dry the crude product before distillation. Anhydrous potassium carbonate is a suitable drying agent for alcohols as it is a mild, basic drying agent that is not suitable for acidic compounds.[5][6]

  • Extractive Distillation: For difficult separations, extractive distillation can be employed. This involves adding a high-boiling solvent (an entrainer), such as a glycol, to the mixture to alter the relative volatilities of the components, making them easier to separate.[7][8][9]

Problem 2: Presence of water in the final product.

Question: After purification, I still detect water in my this compound. How can I effectively remove it?

Answer:

Water can be a persistent impurity due to its miscibility with the alcohol and the potential for azeotrope formation. Here are effective methods for water removal:

  • Use of Drying Agents: Before final purification, treat the crude product with a suitable drying agent. Anhydrous potassium carbonate is recommended for alcohols.[5][6] Add the drying agent to the liquid, allow it to stand with occasional swirling, and then filter or decant the dried liquid.

  • Salting Out: The "salting out" effect can be used to reduce the solubility of the alcohol in water.[10][11] By adding an inorganic salt, such as potassium carbonate, to an aqueous solution of this compound, you can induce phase separation, allowing the alcohol-rich layer to be separated.[5]

  • Azeotropic Distillation: If an azeotrope is formed, azeotropic distillation can be used. This involves adding a third component (an entrainer) that forms a new, lower-boiling azeotrope with water, which can then be removed by distillation.

Problem 3: Product degradation during distillation.

Question: I am observing a lower than expected yield and discoloration of my product after distillation. What could be the cause and how can I prevent it?

Answer:

This is likely due to the thermal decomposition of the tertiary alcohol. Here’s how to address this:

  • Vacuum Distillation: The most effective way to prevent thermal degradation is to perform the distillation under reduced pressure.[4] This significantly lowers the boiling point, reducing the thermal stress on the molecule.

  • Lower Distillation Temperature: Use the lowest possible temperature for distillation that allows for a reasonable rate of collection.

  • Inert Atmosphere: Distilling under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation, which can also contribute to product degradation and discoloration.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities include:

  • Unreacted starting materials: Methyl ethyl ketone and dissolved acetylene.

  • Water: From the reaction workup or absorbed from the atmosphere.

  • Side-products: Aldol condensation products of methyl ethyl ketone, and potentially dimers or oligomers of the product. The synthesis of a related compound, 3-methyl-1,4-pentadiyne-3-ol, is known to produce by-products such as 3,6-dimethyl-1,4,7-octatriyne-3,6-diol.[6]

Q2: Does this compound form an azeotrope with water?

Q3: What is a recommended general purification protocol for this compound?

A3: A general protocol would involve the following steps:

  • Aqueous Workup: Neutralize the reaction mixture and extract the product with a suitable organic solvent.

  • Salting Out (Optional): If the product is in an aqueous layer, add a salt like potassium carbonate to reduce its solubility and improve extraction efficiency.[5][10][11]

  • Drying: Dry the organic extract containing the crude product with anhydrous potassium carbonate.[5][6]

  • Solvent Removal: Remove the extraction solvent using a rotary evaporator.

  • Fractional Vacuum Distillation: Purify the resulting crude oil by fractional distillation under reduced pressure.[1][2][3][4][13]

Q4: How can I analyze the purity of my this compound?

A4: The following analytical techniques are suitable for assessing purity:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify the structure of the main product and detect the presence of impurities.[16]

  • Infrared (IR) Spectroscopy: Can confirm the presence of the hydroxyl (-OH) and alkyne (C≡C-H) functional groups.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₆H₁₀O
Molar Mass98.14 g/mol [17]
Boiling Point121-122 °C (at 760 mmHg)[18]
Density0.866 g/mL at 25 °C[18]
SolubilityMiscible with water, alcohol, and ether.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

  • Drying: Place the crude this compound in a round-bottom flask. Add anhydrous potassium carbonate (approximately 10-20 g per 100 mL of crude product) and stir for at least one hour. The liquid should be clear and the drying agent should no longer clump together.

  • Setup: Assemble a fractional distillation apparatus equipped with a vacuum adapter. Use a fractionating column (e.g., Vigreux or packed column) for better separation. Ensure all glass joints are properly greased and sealed for vacuum.

  • Distillation: Heat the flask gently in a heating mantle or oil bath. Apply vacuum slowly. Collect a forerun fraction, which will contain any low-boiling impurities.

  • Collection: Once the temperature stabilizes at the boiling point of this compound at the applied pressure, collect the main fraction in a clean, dry receiving flask.

  • Storage: Store the purified product in a tightly sealed container, preferably under an inert atmosphere, to prevent moisture absorption.

Mandatory Visualization

Purification_Workflow Crude_Product Crude this compound (from synthesis) Aqueous_Workup Aqueous Workup (Neutralization & Extraction) Crude_Product->Aqueous_Workup Drying Drying of Organic Phase (e.g., with K2CO3) Aqueous_Workup->Drying Impurities_Removed_Workup Water-soluble impurities Aqueous_Workup->Impurities_Removed_Workup Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Water_Removed Water Drying->Water_Removed Fractional_Distillation Fractional Vacuum Distillation Solvent_Removal->Fractional_Distillation Solvent_Recycled Solvent Solvent_Removal->Solvent_Recycled Pure_Product Purified this compound Fractional_Distillation->Pure_Product Low_Boiling_Impurities Low-boiling impurities Fractional_Distillation->Low_Boiling_Impurities High_Boiling_Impurities High-boiling impurities & Residue Fractional_Distillation->High_Boiling_Impurities

Caption: General workflow for the purification of this compound.

Troubleshooting_Distillation Start Low Purity after Simple Distillation Cause1 Close-boiling impurities? Start->Cause1 Cause2 Azeotrope with water? Start->Cause2 Cause3 Thermal decomposition? Start->Cause3 Solution1 Use Fractional Distillation Cause1->Solution1 Solution2 Dry before distillation (e.g., K2CO3) Cause2->Solution2 Solution3 Use Vacuum Distillation Cause3->Solution3

References

Preventing the degradation of 3-Methyl-1-pentyn-3-ol during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Methyl-1-pentyn-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent its degradation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during its use.

Troubleshooting Guide: Degradation of this compound

Issue: I suspect my sample of this compound has degraded. What should I do?

This guide provides a step-by-step workflow to identify and address the potential degradation of your this compound sample.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Degradation start Degradation Suspected observe Observe Physical Properties: - Color Change (yellowing) - Increased Viscosity - Presence of Precipitate start->observe analyze Chemical Analysis: - Check Purity (GC-FID or HPLC) - Identify Degradation Products (GC-MS) observe->analyze compare Compare with Specification Sheet analyze->compare degraded Degradation Confirmed compare->degraded Out of Spec not_degraded No Significant Degradation compare->not_degraded Within Spec review_storage Review Storage Conditions: - Temperature - Light Exposure - Atmosphere (Inert Gas?) - Container Seal degraded->review_storage quarantine Quarantine Affected Batch degraded->quarantine continue_use Continue Use with Monitoring not_degraded->continue_use implement_capa Implement Corrective and Preventive Actions (CAPA) review_storage->implement_capa quarantine->implement_capa end Resolution implement_capa->end continue_use->end

A logical workflow for troubleshooting suspected degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from sources of heat, sparks, and open flames.[1][2] The container should be tightly sealed to prevent exposure to moisture and air. For optimal preservation, storage under an inert atmosphere, such as nitrogen or argon, is recommended.[3] It should also be protected from direct sunlight.[4]

Q2: What are the common signs of degradation for this compound?

A2: Visual signs of degradation can include a change in color from colorless to a yellowish tint, an increase in viscosity, or the formation of a precipitate. Chemical analysis is required for a definitive assessment of purity.

Q3: What chemical reactions can cause the degradation of this compound?

A3: this compound is susceptible to degradation through several pathways, including:

  • Acid-Catalyzed Rearrangement: In the presence of acids, it can undergo a Meyer-Schuster or Rupe rearrangement to form α,β-unsaturated ketones.[1][5]

  • Oxidation: The tertiary alcohol and the alkyne group can be oxidized, especially in the presence of strong oxidizing agents or prolonged exposure to air. This can lead to the formation of various oxidation products, including cleavage of the carbon-carbon triple bond under harsh conditions.[6][7]

  • Thermal Decomposition: At elevated temperatures, this compound can decompose, potentially releasing carbon monoxide and carbon dioxide.[2]

Q4: I have observed a decrease in the purity of my this compound sample over time, even under recommended storage conditions. What could be the cause?

A4: If you have followed the general storage guidelines and still observe degradation, consider the following possibilities:

  • Trace Impurities: The presence of acidic or metallic impurities can catalyze degradation.

  • Container Material: The container material may not be completely inert. It is advisable to use amber glass bottles with a secure, inert cap liner.

  • Frequent Freeze-Thaw Cycles: If stored in a freezer, frequent temperature fluctuations can potentially accelerate degradation. It is best to aliquot the sample into smaller, single-use vials if it needs to be accessed frequently.

Q5: How can I monitor the purity of my this compound sample?

A5: The purity of this compound can be effectively monitored using gas chromatography with a flame ionization detector (GC-FID) or high-performance liquid chromatography (HPLC). These techniques can quantify the main compound and detect the presence of degradation products.

Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound under acidic and oxidative conditions.

Degradation_Pathways Potential Degradation Pathways of this compound start This compound acid Acid-Catalyzed Rearrangement start->acid H+ oxidation Oxidation (e.g., KMnO4, O2) start->oxidation meyer_schuster Meyer-Schuster Product: 3-Methyl-3-penten-2-one acid->meyer_schuster Meyer-Schuster Rearrangement rupe Rupe Product: 3-Methyl-3-penten-2-one acid->rupe Rupe Rearrangement oxidative_cleavage Oxidative Cleavage Products: (e.g., Carboxylic Acids, CO2) oxidation->oxidative_cleavage

Degradation of this compound via acid-catalyzed rearrangement and oxidation.

Quantitative Data on Stability

The stability of this compound is influenced by temperature and pH. The following tables provide illustrative data on the degradation of a tertiary alkynol under various conditions. Note: This data is for a representative tertiary alkynol and is intended for illustrative purposes to demonstrate stability trends. Actual degradation rates for this compound may vary.

Table 1: Illustrative Thermal Degradation of a Tertiary Alkynol

Storage Temperature (°C)Purity after 30 days (%)Purity after 90 days (%)Purity after 180 days (%)
4>99.5>99.0>98.5
25 (Room Temperature)98.596.092.5
4095.088.075.0

Table 2: Illustrative pH-Dependent Degradation of a Tertiary Alkynol at 25°C

pHPurity after 7 days (%)Purity after 30 days (%)
3.090.075.0
5.098.094.0
7.0 (Neutral)>99.5>99.0
9.099.097.5

Experimental Protocols

Protocol 1: Purity Determination of this compound by GC-FID

Objective: To determine the purity of a this compound sample using Gas Chromatography with Flame Ionization Detection (GC-FID).

Materials:

  • Gas Chromatograph with FID

  • Capillary column (e.g., DB-5 or equivalent)

  • Helium (carrier gas)

  • Hydrogen and Air (for FID)

  • This compound sample

  • High-purity solvent for dilution (e.g., acetone (B3395972) or dichloromethane)

  • Volumetric flasks and syringes

Procedure:

  • Sample Preparation: Accurately prepare a solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.

  • GC-FID Conditions:

    • Inlet Temperature: 250°C

    • Split Ratio: 50:1

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes

      • Ramp: 10°C/min to 200°C, hold for 5 minutes

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Detector Temperature: 280°C

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity of this compound as the percentage of its peak area relative to the total peak area of all components.

Protocol 2: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (1 M)

  • Hydrogen peroxide (H₂O₂) solution (3%)

  • HPLC or GC-FID system

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 1 M HCl.

    • Keep the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and analyze by HPLC or GC-FID.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 1 M NaOH.

    • Keep the mixture at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with 1 M HCl, and analyze.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours.

    • Analyze at specified time points.

  • Thermal Degradation:

    • Place a solid or liquid sample of this compound in an oven at 80°C for 48 hours.

    • At specified time points, dissolve a portion of the sample in a suitable solvent and analyze.

  • Photolytic Degradation:

    • Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be shielded from light by wrapping the container in aluminum foil.

    • Analyze both the exposed and control samples.

  • Analysis: For each condition, compare the chromatogram of the stressed sample with that of an unstressed control to identify and quantify degradation products.

References

Identifying and removing impurities from 3-Methyl-1-pentyn-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Methyl-1-pentyn-3-ol

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to help identify and remove impurities encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in commercially available or synthesized this compound?

A1: Impurities in this compound can originate from the synthetic route or degradation. The most common synthesis involves the reaction of methyl ethyl ketone with an acetylide source (e.g., from acetylene). Therefore, potential impurities include:

  • Unreacted Starting Materials: Methyl ethyl ketone and acetylene.

  • Side-Reaction Products: Higher molecular weight byproducts can form, particularly if temperature control during synthesis is not optimal. In related syntheses, byproducts such as diols and other condensation products have been observed.[1]

  • Solvent Residues: Solvents used during the synthesis and workup (e.g., ethers, toluene) may be present.

  • Degradation Products: As a tertiary alcohol, this compound can be susceptible to dehydration under acidic conditions or at elevated temperatures, potentially forming alkenes or other unsaturated compounds.

Q2: Which analytical techniques are best suited for identifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities, including residual starting materials and solvents.[2][3] The mass spectrum of this compound is available in public databases, which can be used for comparison.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV or mass spectrometric detector, is suitable for detecting less volatile impurities and degradation products. Developing a stability-indicating HPLC method is crucial for monitoring the purity of the compound over time and under stress conditions.[4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in the structural elucidation of unknown impurities if they are present at sufficient concentrations.

Q3: What are the recommended methods for purifying this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities:

  • Fractional Distillation: This is a highly effective method for removing impurities with different boiling points from the desired product.[7] Since this compound is a liquid with a boiling point of 121-122 °C at atmospheric pressure, fractional distillation under atmospheric or reduced pressure can be employed.[6]

  • Recrystallization: While this compound is a liquid at room temperature, it can be solidified at low temperatures. If a solid at low temperatures, recrystallization from a suitable solvent could be a viable purification method, especially for removing non-volatile or colored impurities. The choice of solvent is critical and typically requires screening.[8][9]

  • Column Chromatography: For small-scale purification or removal of polar impurities, column chromatography on silica (B1680970) gel or alumina (B75360) can be effective.

Troubleshooting Guides

Issue 1: Presence of Starting Materials (Methyl Ethyl Ketone) in the Final Product
Symptom Possible Cause Suggested Solution
A peak corresponding to methyl ethyl ketone is observed in the GC-MS analysis of the purified product.Incomplete reaction during synthesis.Optimize the reaction conditions by ensuring a slight excess of the acetylide reagent and allowing for sufficient reaction time.
Inefficient purification.Perform fractional distillation. Due to the significant difference in boiling points (Methyl Ethyl Ketone: ~80 °C; this compound: ~121-122 °C), a clean separation should be achievable.
Issue 2: Discoloration (Yellow or Brown) of the Product
Symptom Possible Cause Suggested Solution
The isolated this compound is colored.Presence of polymeric or high molecular weight byproducts formed during synthesis, possibly due to elevated temperatures.Purify by fractional distillation under reduced pressure to lower the boiling point and prevent thermal degradation. If distillation is insufficient, consider treatment with activated carbon followed by filtration before distillation.
Degradation of the product upon storage.Store the product in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Issue 3: Low Purity Despite Purification by Distillation
Symptom Possible Cause Suggested Solution
GC-MS or HPLC analysis shows multiple impurity peaks close to the main product peak after a simple distillation.Co-distillation of impurities with similar boiling points to this compound.Use a fractional distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column) to improve separation efficiency. Optimize the distillation rate; a slower rate generally provides better separation.
Thermal decomposition during distillation at atmospheric pressure.Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the compound and minimize thermal stress.[7]

Experimental Protocols

Protocol 1: Identification of Impurities by GC-MS

This protocol provides a general guideline for the analysis of this compound purity.

1. Sample Preparation:

  • Dilute a small sample of the this compound (e.g., 1 µL) in a suitable volatile solvent (e.g., 1 mL of dichloromethane (B109758) or diethyl ether).

2. GC-MS Parameters (Example):

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is generally suitable.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range from m/z 35 to 350.

3. Data Analysis:

  • Identify the main peak corresponding to this compound by its retention time and mass spectrum.[3]

  • Identify impurity peaks by comparing their mass spectra with library data (e.g., NIST).

  • For quantitative analysis, create a calibration curve using standards of known concentrations for the identified impurities.

Protocol 2: Purification by Fractional Distillation

This protocol describes a general procedure for the purification of this compound.

1. Apparatus Setup:

  • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer.

  • Ensure all glassware is dry.

2. Distillation Procedure:

  • Place the impure this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar.

  • Heat the flask gently using a heating mantle.

  • Slowly increase the temperature and observe the vapor rising through the fractionating column.

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (121-122 °C at atmospheric pressure). Discard any initial lower-boiling fractions.

  • For vacuum distillation, connect the apparatus to a vacuum pump and a manometer. The boiling point will be significantly lower under reduced pressure.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Purity Achieved (%)AdvantagesDisadvantages
Fractional Distillation > 99%Effective for separating volatile impurities with different boiling points. Scalable.Can cause thermal degradation if not performed under vacuum for high-boiling impurities.
Recrystallization (at low temp.) > 98%Good for removing non-volatile and colored impurities.Requires the compound to be a solid at the crystallization temperature. Solvent selection can be challenging.
Column Chromatography > 99% (small scale)High resolution for separating closely related compounds.Less suitable for large-scale purification. Can be time-consuming and requires significant solvent volumes.

Note: The purity achieved is dependent on the initial purity and the specific impurities present.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Impurity Identification cluster_purification Purification cluster_final Final Product start Crude this compound gcms GC-MS Analysis start->gcms Initial Purity Check hplc HPLC Analysis start->hplc distillation Fractional Distillation gcms->distillation Identify Volatile Impurities chromatography Column Chromatography hplc->chromatography Identify Non-Volatile Impurities pure_product Pure this compound (>99%) distillation->pure_product chromatography->pure_product

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_logic start Impure this compound decision1 Are starting materials present? start->decision1 action1 Optimize reaction conditions or perform fractional distillation decision1->action1 Yes decision2 Is the product colored? decision1->decision2 No action1->decision2 action2 Purify by vacuum distillation or treat with activated carbon decision2->action2 Yes decision3 Are impurities with similar boiling points present? decision2->decision3 No action2->decision3 action3 Use a high-efficiency fractional distillation column or vacuum distillation decision3->action3 Yes end_node Pure Product decision3->end_node No action3->end_node

Caption: Troubleshooting decision tree for the purification of this compound.

References

Managing exothermic reactions during the synthesis of 3-Methyl-1-pentyn-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for managing the exothermic reaction during the synthesis of 3-Methyl-1-pentyn-3-ol, primarily via the Favorskii reaction of methyl ethyl ketone (2-butanone) with acetylene (B1199291).

Troubleshooting Guide: Exothermic Reaction Management

Q1: What are the initial signs of a runaway exothermic reaction?

A runaway reaction is characterized by a rapid, uncontrolled increase in temperature and pressure. Key indicators include:

  • A sudden and sharp rise in the reaction mixture's temperature, even after the removal of any external heating source.

  • Vigorous, uncontrolled boiling or refluxing of the solvent.

  • Noticeable increase in pressure within the reaction vessel.

  • Rapid gas evolution.

  • A change in the color or viscosity of the reaction mixture.

Q2: My reaction is becoming too exothermic. What immediate steps should I take?

If you suspect a runaway reaction, prioritize safety above all else.

  • Stop Reagent Addition: Immediately cease the addition of any reagents, particularly the ketone or acetylene.

  • Enhance Cooling: Increase the efficiency of your cooling system. If using an ice bath, add more ice and a salt (like NaCl or CaCl2) to lower the temperature further. If using a cryocooler, lower the set point.

  • Alert Personnel: Inform colleagues and your lab supervisor immediately.

  • Prepare for Quenching: If temperature control is not re-established, prepare to quench the reaction by adding a pre-chilled, appropriate quenching agent.

  • Evacuate if Necessary: If the reaction cannot be brought under control, evacuate the immediate area and follow your institution's emergency procedures.

Q3: What are the primary causes of poor temperature control during this synthesis?

Poor temperature control typically stems from several factors:

  • Incorrect Reagent Addition Rate: Adding the methyl ethyl ketone too quickly is the most common cause. The reaction generates heat, and a rapid addition rate produces heat faster than the cooling system can remove it.

  • Inadequate Cooling: The cooling bath may be too small for the scale of the reaction, or its temperature may not be low enough.

  • Insufficient Stirring: Poor agitation leads to localized "hot spots" where the reaction rate is significantly higher, which can initiate a runaway.

  • Improper Solvent Choice: The solvent must be able to absorb and dissipate the heat generated. Using a solvent with a low boiling point can lead to excessive pressure buildup.

Q4: Can using a different base affect the exotherm?

Yes. The choice and form of the base are critical. Stronger bases like sodium or potassium metal, or their hydrides, can lead to a more vigorous and difficult-to-control initial reaction compared to potassium hydroxide (B78521) (KOH). The use of powdered KOH in a solvent like DMSO can also lead to a highly exothermic reaction.[1][2] It is crucial to follow a validated procedure for the specific base you are using.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for synthesizing this compound in a controlled manner?

The Favorskii reaction is a common method, involving the base-catalyzed addition of acetylene to methyl ethyl ketone.[1][3] To manage the exotherm, this reaction is best performed by slowly adding the ketone to a cooled, well-stirred slurry of the base (e.g., powdered KOH) in an appropriate solvent, while bubbling acetylene through the mixture.

Q2: What are the optimal reaction conditions for minimizing exothermic risk?

While optimal conditions can vary, the following table summarizes general parameters aimed at maintaining thermal control.

ParameterRecommended ConditionRationale for Thermal Control
Reaction Temperature 0°C to 15°CLower temperatures slow the reaction rate, allowing heat to be dissipated more effectively.[2]
Ketone Addition Slow, dropwise additionPrevents the rapid accumulation of unreacted reagents and sudden heat generation.
Stirring Vigorous mechanical stirringEnsures even temperature distribution and prevents the formation of localized hot spots.
Solvent Aprotic polar solvents (e.g., DMSO, THF)Helps to solvate the intermediates and dissipate heat. THF is often preferred for its lower freezing point and ability to dissolve acetylene.[4]
Acetylene Flow Steady, moderate flowEnsures acetylene is not the limiting reagent, which could lead to an accumulation of the ketone and a subsequent rapid reaction.

Q3: What side reactions can occur if the temperature is not properly controlled?

Poor temperature control can lead to several undesirable side reactions, reducing the yield and purity of the desired product.

  • Aldol Condensation: The basic conditions and presence of a ketone can promote self-condensation of methyl ethyl ketone.[1]

  • Polymerization: Acetylene can polymerize under certain conditions, especially at elevated temperatures.

  • Rearrangement Reactions: The product, a propargyl alcohol, can undergo rearrangements if the temperature becomes too high, especially during acidic workup.[1]

Q4: What is a safe and effective quenching procedure for this reaction?

Once the reaction is complete, it must be quenched carefully. A standard procedure is to slowly pour the reaction mixture over a mixture of ice and a weak acid, such as ammonium (B1175870) chloride solution.[5] This should be done in a well-ventilated fume hood. Never add water or acid directly to the highly basic reaction mixture , as this can cause a violent, uncontrolled exothermic neutralization.

Experimental Protocol: Controlled Synthesis via Favorskii Reaction

This is a generalized protocol emphasizing safety and thermal management. Researchers should adapt it based on their specific equipment, scale, and laboratory safety guidelines.

  • Apparatus Setup:

    • Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet for acetylene, and a dropping funnel for the ketone.

    • Place a thermometer directly in the reaction mixture, ensuring the bulb is fully submerged.

    • Situate the flask in a cooling bath (ice-salt or a suitable cryocooler) capable of maintaining the target temperature.

  • Reagent Preparation:

    • Charge the flask with the chosen solvent (e.g., THF) and the base (e.g., powdered KOH).

    • Begin stirring and cool the slurry to the target temperature (e.g., 5°C).

  • Reaction Execution:

    • Start a steady, subsurface flow of acetylene gas through the cooled slurry.

    • Begin the slow, dropwise addition of methyl ethyl ketone from the dropping funnel. Monitor the internal temperature closely. The addition rate should be adjusted to ensure the temperature does not rise more than a few degrees above the set point.

    • Continue the reaction for the prescribed time after the addition is complete, maintaining cooling and acetylene flow.

  • Workup and Quenching:

    • Once the reaction is deemed complete (e.g., by TLC analysis), stop the acetylene flow and purge the system with an inert gas like nitrogen.

    • Prepare a separate large beaker containing crushed ice and a saturated aqueous solution of ammonium chloride.

    • Slowly and carefully pour the reaction mixture into the quenching solution with vigorous stirring.

    • Proceed with standard extraction and purification steps.

Visualizations

Exotherm_Management_Workflow Workflow for Managing Exothermic Reactions cluster_prep Preparation Phase cluster_reaction Reaction Phase (Critical Control) cluster_response Thermal Response Logic cluster_completion Completion & Quench start Start setup 1. Assemble Apparatus (Stirrer, Thermometer) start->setup cooling 2. Prepare & Start Cooling Bath (e.g., 0-5°C) setup->cooling reagents 3. Charge Solvent & Base, Begin Stirring cooling->reagents acetylene 4. Start Acetylene Flow addition 5. Slow, Dropwise Ketone Addition acetylene->addition monitor 6. Continuously Monitor Internal Temperature addition->monitor temp_check Temp Stable? monitor->temp_check complete 7. Reaction Complete (TLC Check) monitor->complete temp_check->addition Yes adjust_rate Adjust Addition Rate / Cooling temp_check->adjust_rate No adjust_rate->monitor quench 8. Safe Quench (Pour onto Ice/NH4Cl) complete->quench finish End quench->finish

Caption: A workflow diagram illustrating the key steps for safe execution and thermal management.

Logic_Diagram_Thermal_Control Cause and Effect of Poor Thermal Control cause Primary Cause: Ketone Addition Too Rapid effect1 Heat Generation > Heat Removal cause->effect1 leads to effect2 Uncontrolled Temperature Rise effect1->effect2 results in consequence1 Runaway Reaction (Pressure & Temp Spike) effect2->consequence1 consequence2 Increased Side Reactions (e.g., Aldol Condensation) effect2->consequence2 consequence4 Significant Safety Hazard consequence1->consequence4 creates consequence3 Reduced Product Yield & Purity consequence2->consequence3 causes

Caption: A logic diagram showing the consequences of inadequate temperature control.

References

Technical Support Center: Catalyst Selection for Reactions of 3-Methyl-1-pentyn-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 3-Methyl-1-pentyn-3-ol.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic reactions involving this compound and the typical catalysts used?

This compound is a versatile building block due to its terminal alkyne and tertiary alcohol functionalities.[1] The main catalytic transformations include:

  • Selective Hydrogenation: The most common reaction is the semi-hydrogenation of the alkyne to an alkene (3-Methyl-1-penten-3-ol). This is a crucial step in various syntheses. The catalysts of choice are palladium-based, often "poisoned" or modified to prevent over-hydrogenation to the alkane.[2][3]

  • Allylic Rearrangement/Isomerization: This reaction typically involves the migration of the hydroxyl group to form α,β-unsaturated aldehydes or ketones. It is often catalyzed by acids or specific metal-oxo complexes, such as those containing molybdenum or rhenium.[4][5]

  • Coupling Reactions: As a terminal alkyne, it can undergo various C-C bond-forming reactions, such as homo-coupling (dimerization) or cross-coupling (e.g., Sonogashira reaction) to form enynes.[6][7][8] These are typically catalyzed by transition metal complexes involving rhodium, ruthenium, or palladium/copper systems.[6][7]

  • Hydrosilylation: This involves the addition of a Si-H bond across the triple bond. Platinum complexes are the most common catalysts for this transformation.[4]

Q2: How do I select the optimal catalyst for the selective hydrogenation of this compound to 3-Methyl-1-penten-3-ol?

Achieving high selectivity for the alkene is critical. The ideal catalyst should hydrogenate the alkyne without reducing the newly formed double bond.

  • Lindlar's Catalyst: This is the classic choice for cis-selective alkyne semi-hydrogenation. It consists of palladium supported on calcium carbonate and poisoned with lead acetate (B1210297) and quinoline (B57606).[3] The "poison" deactivates the most active sites, preventing over-reduction.

  • Other Supported Palladium Catalysts: Palladium on other supports like ZnO or BaSO₄ can also be effective.[9] The choice of support can influence catalyst activity and selectivity. The size and dispersion of the palladium nanoparticles play a key role; smaller, well-dispersed particles can maintain high selectivity even at full conversion.[10]

  • Catalyst Modifiers: In place of lead, other modifiers (e.g., specific organic molecules) can be used to tune the selectivity of standard Pd catalysts (like Pd/C).

The key is to use a less active or "deactivated" palladium catalyst that favors the initial hydrogenation step but has a low affinity for the intermediate alkene product.[3]

Q3: What are the common causes of catalyst deactivation in these reactions, and how can they be identified?

Catalyst deactivation leads to a gradual loss of activity and/or selectivity.[11] The primary mechanisms include:

  • Poisoning: Impurities in the reactants, solvents, or gas streams (e.g., sulfur compounds, H₂S) can irreversibly bind to the active metal sites, rendering them inactive.[12][13]

  • Fouling or Coking: Deposition of carbonaceous materials (coke) or heavy byproducts on the catalyst surface can block active sites and pores.[14] This is common in higher-temperature reactions.

  • Thermal Degradation (Sintering): High reaction temperatures can cause the small metal catalyst particles to agglomerate into larger ones.[14] This reduces the active surface area and, consequently, the catalyst's activity.[11]

  • Leaching: The active metal component may dissolve into the reaction medium, which is a concern for liquid-phase reactions with supported catalysts.

Identifying the root cause often requires catalyst characterization techniques such as BET surface area analysis (to check for sintering), elemental analysis (to detect poisons), and microscopy (e.g., TEM) to observe changes in particle size.[11][14]

Part 2: Troubleshooting Guides

Problem 1: Low or No Conversion

You've set up your reaction, but the starting material is not being consumed at the expected rate.

Possible Cause Troubleshooting Steps
Inactive Catalyst 1. Verify Catalyst Preparation/Source: Ensure the catalyst was prepared correctly or obtained from a reputable supplier. For catalysts requiring pre-activation (e.g., reduction), confirm the procedure was followed.[13] 2. Check for Catalyst Poisons: Use high-purity reagents and solvents. Feedstock purification may be necessary.[13][15]
Insufficient Catalyst Loading 1. Increase Catalyst Amount: Gradually increase the catalyst loading in increments to see if the reaction rate improves.
Suboptimal Reaction Conditions 1. Increase Temperature: Raise the reaction temperature in a controlled manner. For many hydrogenations, a range of 25-80°C is typical.[13] 2. Increase Pressure (for gas-liquid reactions): For hydrogenations, ensure the hydrogen pressure is at the target level and that there are no leaks in the system. 3. Improve Mass Transfer: Ensure adequate stirring or agitation to overcome mass transfer limitations between the gas, liquid, and solid catalyst phases.
Problem 2: Low Selectivity to the Desired Product

The reaction is proceeding, but you are forming significant amounts of byproducts, such as the fully hydrogenated alkane (3-Methyl-3-pentanol) instead of the desired alkene.

Possible Cause Troubleshooting Steps
Catalyst is Too Active 1. Switch to a Selective Catalyst: If using a highly active catalyst like Pd/C, switch to a more selective one like Lindlar's catalyst or Pd/ZnO.[3][9] 2. Add a Modifier/Poison: If using a standard Pd catalyst, add a small amount of a known catalyst poison like quinoline or thiophene (B33073) to selectively deactivate the most active sites.
Unfavorable Reaction Conditions 1. Lower the Temperature: High temperatures can sometimes reduce selectivity by promoting over-reactions.[13] 2. Lower Hydrogen Pressure: High H₂ pressure can increase the rate of the second hydrogenation step (alkene to alkane). Reducing the pressure can improve alkene selectivity. 3. Monitor the Reaction Closely: Stop the reaction as soon as the starting alkyne is consumed to prevent the subsequent hydrogenation of the alkene product.
Solvent Effects 1. Change the Solvent: The solvent can influence the adsorption of reactants and products on the catalyst surface. Experiment with different solvents (e.g., hexane, ethanol, ethyl acetate) to find the optimal medium for selectivity.[13]
Catalyst Performance Data for Hydrogenation

The table below summarizes representative data for the hydrogenation of alkyne alcohols, illustrating the performance of different catalytic systems.

CatalystSubstrateTemp (°C)Pressure (bar H₂)Conversion (%)Selectivity to Alkene (%)Reference
Lindlar CatalystThis compound251>99~97[10] (Comparative)
BASF LF200 (Pd-based)This compound251>99~95[10] (Comparative)
Pd/ZnO2-methyl-3-butyn-2-ol (B105114)50595>98[9]
Commercial Lindlar2-methyl-3-butyn-2-ol50590~96[9]

Part 3: Diagrams and Workflows

Logical Workflow for Catalyst Selection

This diagram outlines a systematic approach to selecting a catalyst for a desired transformation of this compound.

G cluster_decision Decision Points cluster_action Experimental Stages A Define Reaction Goal (e.g., Hydrogenation, Isomerization) B Literature Search for Precedent Catalysts A->B C Evaluate Catalyst Options (e.g., Pd, Pt, Rh, Acid) B->C D Consider Selectivity Requirements (e.g., Alkene vs. Alkane) C->D E Assess Catalyst Availability (Commercial vs. Custom Synthesis) D->E F Screen Selected Catalysts (Small-scale experiments) E->F G Analyze Results (Conversion, Selectivity) F->G H Optimization Loop G->H Suboptimal? I Scale-up Reaction G->I Optimal H->F Adjust Catalyst/Conditions cluster_solutions Corrective Actions start Problem: Low Selectivity to Alkene q1 Is Over-hydrogenation (Alkane Formation) the Main Issue? start->q1 a1 1. Lower H2 Pressure 2. Lower Temperature 3. Reduce Reaction Time q1->a1 Yes a2 1. Switch to a less active catalyst (e.g., Lindlar, Pd/ZnO) 2. Add a catalyst modifier (e.g., quinoline) q1->a2 Yes a3 Analyze byproduct profile to identify other reaction pathways (e.g., isomerization, dimerization) q1->a3 No end Improved Selectivity a1->end a2->end cluster_deactivation Deactivation Pathways center Active Catalyst (High Surface Area Metal Particles on Support) poisoning Poisoning (e.g., Sulfur compounds block active sites) center->poisoning sintering Sintering (High temps cause particle agglomeration -> less surface area) center->sintering fouling Fouling/Coking (Carbon deposits or polymers block pores and sites) center->fouling leaching Leaching (Active metal dissolves into reaction medium) center->leaching deactivated Deactivated Catalyst (Low Activity / Selectivity) poisoning->deactivated sintering->deactivated fouling->deactivated leaching->deactivated

References

Impact of solvent choice on the yield and purity of 3-Methyl-1-pentyn-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of solvent choice on the yield and purity of 3-Methyl-1-pentyn-3-ol. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to optimize your synthetic procedures.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, particularly when using Grignard or similar organometallic reagents with methyl ethyl ketone.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Incomplete Reaction: The reaction may not have reached equilibrium or completion.Extend Reaction Time/Increase Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Consider extending the reaction time or moderately increasing the temperature.
Presence of Water: Grignard reagents are highly sensitive to water, which will quench the reagent.Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents.[1]
Poor Quality Grignard Reagent: The Grignard reagent may have degraded due to exposure to air or moisture.Use Freshly Prepared or Titrated Grignard Reagent: Ensure the activity of the Grignard reagent before use.
Suboptimal Solvent Choice: The chosen solvent may not be ideal for the reaction, leading to poor solubility of reactants or intermediates.Solvent Optimization: Tetrahydrofuran (THF) is often the preferred solvent for such reactions due to the high solubility of acetylene (B1199291) and its derivatives.[2][3] Consider switching to or ensuring the purity of THF.
Formation of Significant Side Products Enolization of Ketone: The Grignard reagent can act as a base and deprotonate the methyl ethyl ketone, leading to an enolate that will not react to form the desired product.Use a Less Hindered Base or a Different Synthetic Route: If enolization is a major issue, consider alternative synthetic methods.
Wurtz-Type Coupling: The Grignard reagent can couple with any unreacted alkyl halides.Slow Addition of Alkyl Halide: When preparing the Grignard reagent, add the alkyl halide slowly to the magnesium turnings to minimize this side reaction.
By-product Formation from Acetylene: In Grignard reactions involving acetylene, by-products such as dimagnesium bromide can form.Use THF as a Solvent: THF's high solubility for ethyne (B1235809) can reduce the formation of these by-products.[2][3]
Product Purity Issues After Workup Incomplete Quenching: Residual Grignard reagent or magnesium salts may contaminate the product.Careful Quenching and Extraction: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.[2] Perform multiple extractions to ensure all salts are removed.
Co-distillation of Solvent or Impurities: Impurities with boiling points close to the product may co-distill.Fractional Distillation: Use a fractional distillation setup for purification to achieve better separation.
Thermal Decomposition: The product may be sensitive to high temperatures during distillation.Vacuum Distillation: Purify the product under reduced pressure to lower the boiling point and prevent decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the synthesis of this compound using a Grignard reaction?

A1: Tetrahydrofuran (THF) is generally the preferred solvent for the synthesis of acetylenic alcohols like this compound via a Grignard reaction. This is attributed to the high solubility of ethyne and its derivatives in THF, which helps to minimize the formation of by-products such as dimagnesium bromide.[2][3]

Q2: My yield is significantly lower when using diethyl ether. Why is this?

A2: In similar syntheses, using solvents like diethyl ether or methyl tert-butyl ether has resulted in significantly lower yields (7-15%) compared to THF (around 45%).[3] This is likely due to the lower solubility of the acetylide intermediate in these solvents, leading to more side reactions.

Q3: Can I use a non-donating solvent to accelerate the reaction?

A3: While some studies have shown that the addition of non-donating solvents like toluene (B28343) or chlorobenzene (B131634) can accelerate Grignard reactions with alkynes, this can also affect the solubility of the reactants and potentially lead to a more complex reaction profile.[4] It is recommended to start with THF and optimize from there.

Q4: How can I minimize the formation of the enolate of methyl ethyl ketone?

A4: To minimize enolization, the Grignard reagent should be added slowly to the ketone at a low temperature. This favors the nucleophilic addition to the carbonyl group over the deprotonation at the alpha-carbon.

Q5: What are the best practices for purifying this compound?

A5: After an aqueous workup with a mild acid (like saturated ammonium chloride solution), the crude product should be extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers should be dried over an anhydrous salt like magnesium sulfate.[2] The final purification is typically achieved by vacuum distillation to separate the product from any remaining solvent and non-volatile impurities.

Data on Solvent Effects

The following table summarizes the impact of solvent choice on the yield of a structurally similar compound, 3-methyl-1,4-pentadiyne-3-ol, synthesized from methyl acetate (B1210297) and ethynyl (B1212043) magnesium bromide. This data provides a strong indication of the expected solvent effects in the synthesis of this compound.

SolventReactantsProductYield (%)Reference
Tetrahydrofuran (THF)Methyl acetate, Ethynyl magnesium bromide3-methyl-1,4-pentadiyne-3-ol45[3]
Diethyl etherMethyl acetate, Ethynyl magnesium bromide3-methyl-1,4-pentadiyne-3-ol7-15[3]
Methyl tert-butyl etherMethyl acetate, Ethynyl magnesium bromide3-methyl-1,4-pentadiyne-3-ol7-15[3]

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of a tertiary acetylenic alcohol, adapted from procedures for similar compounds.[2][5] This should be optimized for the specific synthesis of this compound.

Synthesis of this compound via a Grignard-type Reaction

  • Preparation of the Acetylide Solution: To a stirred solution of ethynylmagnesium bromide in anhydrous THF, under an inert atmosphere (e.g., nitrogen or argon), the reaction vessel is cooled in an ice bath.

  • Addition of Ketone: A solution of methyl ethyl ketone in anhydrous THF is added dropwise to the cooled acetylide solution. The rate of addition should be controlled to maintain the reaction temperature.

  • Reaction Monitoring: The reaction mixture is stirred for a specified time after the addition is complete. The progress of the reaction can be monitored by TLC or GC.

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted multiple times with diethyl ether.

  • Washing and Drying: The combined organic phases are washed with brine, and then dried over anhydrous magnesium sulfate.[2]

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield the final this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Solvents and Reagents setup_reaction Set up Reaction Under Inert Atmosphere prep_reagents->setup_reaction form_acetylide Form Ethynylmagnesium Bromide in THF setup_reaction->form_acetylide add_ketone Add Methyl Ethyl Ketone Dropwise at Low Temp form_acetylide->add_ketone stir_react Stir and Monitor Reaction (TLC/GC) add_ketone->stir_react quench Quench with Saturated Aqueous NH4Cl stir_react->quench extract Extract with Diethyl Ether quench->extract dry Dry Organic Layers (Anhydrous MgSO4) extract->dry evaporate Remove Solvent via Rotary Evaporation dry->evaporate purify Purify by Vacuum Distillation evaporate->purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Purity Issue check_conditions Were anhydrous conditions maintained? start->check_conditions check_reagents Are reagents (especially Grignard) fresh/active? check_conditions->check_reagents Yes sol_dry Solution: Ensure all glassware is oven-dried and use anhydrous solvents. check_conditions->sol_dry No check_solvent What solvent was used? check_reagents->check_solvent Yes sol_reagent Solution: Use freshly prepared or titrated Grignard reagent. check_reagents->sol_reagent No sol_solvent_thf Solution: Switch to THF for better reactant solubility. check_solvent->sol_solvent_thf Ether/Other sol_solvent_other If using THF, check for peroxides. check_solvent->sol_solvent_other THF check_purification Was purification method appropriate? check_purification->start Yes (Re-evaluate) sol_purification Solution: Use fractional or vacuum distillation. check_purification->sol_purification No sol_solvent_other->check_purification

Caption: Troubleshooting decision tree for low yield/purity issues.

References

Minimizing byproduct formation in the synthesis of 3-Methyl-1-pentyn-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-1-pentyn-3-ol. The focus of this guide is to minimize the formation of byproducts and optimize the yield and purity of the final product.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield of this compound

Question Potential Cause(s) Recommended Solution(s)
Why is the yield of my Grignard reaction low? Incomplete formation of the Grignard reagent: This can be due to inactive magnesium, or the presence of moisture.- Activate magnesium turnings before use by crushing them or using a small amount of iodine or 1,2-dibromoethane (B42909) to initiate the reaction.[1][2]- Ensure all glassware is flame-dried and solvents are anhydrous.[1]
Enolization of methyl ethyl ketone: The Grignard reagent can act as a base and deprotonate the ketone.[3]- Perform the addition of the Grignard reagent to the ketone at a low temperature (e.g., 0 °C) to favor nucleophilic addition over enolization.[3]
My Favorskii reaction is producing a low yield. What could be the reason? Inefficient formation of the metal acetylide: This can be due to the choice of base or solvent.- Use a strong base like potassium hydroxide (B78521) (KOH) or sodium amide (NaNH₂) to ensure complete deprotonation of acetylene (B1199291).
Low solubility of acetylene: In some solvents, the concentration of dissolved acetylene is low, limiting the reaction rate.- Use a solvent in which acetylene is highly soluble, such as THF or DMSO.

Issue 2: Presence of Significant Byproducts

Question Potential Cause(s) Recommended Solution(s)
I am observing a significant amount of a higher boiling point impurity. What could it be? Aldol (B89426) condensation of methyl ethyl ketone: In the presence of a base (especially in the Favorskii reaction), methyl ethyl ketone can undergo self-condensation to form a β-hydroxy ketone, which can then dehydrate.[4][5]- Use a less aggressive base or control the reaction temperature to minimize the rate of the aldol reaction.- Add the methyl ethyl ketone slowly to the acetylide solution to maintain a low concentration of the ketone.
My reaction mixture contains a diol impurity. How is this formed? Reaction of the product with the Grignard or acetylide reagent: If an excess of the organometallic reagent is used, it can potentially react with the hydroxyl group of the product.- Use a stoichiometric amount of the Grignard reagent or acetylide.
I see byproducts from the self-condensation of my Grignard reagent. How can I avoid this? Wurtz-type coupling: The Grignard reagent can react with unreacted alkyl halide.- Add the alkyl halide slowly during the formation of the Grignard reagent to maintain a low concentration.[2]- Ensure efficient stirring to promote the reaction with magnesium.[2]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for minimizing byproducts: Grignard or Favorskii?

A1: The Grignard synthesis, when performed under carefully controlled conditions (low temperature, anhydrous environment), generally offers better control over side reactions compared to the Favorskii reaction. The strongly basic conditions of the Favorskii reaction can promote aldol condensation of the methyl ethyl ketone starting material.

Q2: What is the likely structure of the aldol condensation byproduct of methyl ethyl ketone?

A2: The self-condensation of methyl ethyl ketone (butan-2-one) will primarily form 5-hydroxy-4-methyl-3-heptanone. This can subsequently dehydrate to form 4-methyl-3-hepten-2-one.

Q3: How can I effectively monitor the progress of the reaction and the formation of byproducts?

A3: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for monitoring the reaction. It allows for the separation and identification of the starting materials, the desired product, and various byproducts. Thin-layer chromatography (TLC) can also be used for a more rapid, qualitative assessment of the reaction's progress.

Q4: What is the best method for purifying this compound from its byproducts?

A4: Fractional distillation is the most effective method for purifying this compound, as its boiling point (121-122 °C) is typically different from those of the common byproducts. For example, the aldol condensation product will have a significantly higher boiling point.

Data Presentation

The following table summarizes the expected impact of key reaction parameters on the yield of this compound and the formation of major byproducts.

Reaction Parameter Condition Expected Yield of this compound Expected Byproduct Formation
Synthesis Method GrignardHighLow (if conditions are optimized)
FavorskiiModerate to HighModerate (risk of aldol condensation)
Temperature Low (e.g., 0 °C for Grignard addition)HighLow
HighLowerHigh (promotes side reactions)
Base (Favorskii) Strong (e.g., KOH)ModerateHigh (increased aldol condensation)
Weaker (e.g., Ca(OH)₂)Potentially LowerLower
Solvent (Grignard) THFHighLow
Diethyl EtherModerateModerate (lower acetylene solubility if used in Favorskii)
Reactant Addition Slow addition of ketone/alkyl halideHighLow
Rapid additionLowerHigh (increased side reactions)

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound (Optimized for Purity)

This protocol focuses on minimizing byproduct formation through careful control of reaction conditions.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Acetylene gas (dried)

  • Methyl ethyl ketone (butan-2-one), freshly distilled

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried, three-necked flask with a reflux condenser, a dropping funnel, and a gas inlet.

    • Place magnesium turnings in the flask and add a small crystal of iodine.

    • Add a solution of ethyl bromide in anhydrous ether/THF dropwise to the magnesium. The reaction should initiate, as indicated by bubbling and a loss of the iodine color.

    • Once the reaction starts, continue the dropwise addition of the ethyl bromide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Formation of Ethynylmagnesium Bromide:

    • Cool the Grignard solution in an ice bath.

    • Bubble dry acetylene gas through the solution for 1-2 hours. The formation of a precipitate (ethynylmagnesium bromide) may be observed.

  • Reaction with Methyl Ethyl Ketone:

    • While maintaining the cold temperature, add a solution of freshly distilled methyl ethyl ketone in anhydrous ether/THF dropwise from the dropping funnel over a period of 1 hour.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

    • Separate the organic layer and extract the aqueous layer with two portions of ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation.[3]

Protocol 2: Purification by Fractional Distillation

Apparatus:

  • Distillation flask

  • Fractionating column (e.g., Vigreux or packed)

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Thermometer

Procedure:

  • Set up the fractional distillation apparatus. Ensure the thermometer bulb is positioned correctly at the vapor outlet to the condenser.

  • Place the crude this compound in the distillation flask with a few boiling chips.

  • Slowly heat the flask. Collect any low-boiling fractions (e.g., residual solvent) in a separate receiving flask.

  • Carefully increase the temperature and collect the fraction that distills at 121-122 °C at atmospheric pressure. This is the purified this compound.

  • Monitor the temperature closely. A sharp drop in temperature after the main fraction has been collected indicates that a higher-boiling impurity is the primary component remaining in the distillation flask.

Mandatory Visualization

G cluster_start Start: Synthesis of this compound cluster_grignard Grignard Synthesis cluster_favorskii Favorskii Synthesis cluster_analysis Analysis and Purification cluster_troubleshooting Troubleshooting start Choose Synthesis Route grignard_reagent Prepare Ethynylmagnesium Bromide start->grignard_reagent Grignard acetylide_formation Form Metal Acetylide (e.g., with KOH) start->acetylide_formation Favorskii grignard_reaction React with Methyl Ethyl Ketone (Low Temperature) grignard_reagent->grignard_reaction grignard_workup Aqueous Workup (NH4Cl) grignard_reaction->grignard_workup analysis Analyze Crude Product (GC-MS, TLC) grignard_workup->analysis favorskii_reaction React with Methyl Ethyl Ketone acetylide_formation->favorskii_reaction favorskii_workup Aqueous Workup favorskii_reaction->favorskii_workup favorskii_workup->analysis byproducts_detected Byproducts Detected? analysis->byproducts_detected low_yield Low Yield? analysis->low_yield purification Purify by Fractional Distillation final_product Pure this compound purification->final_product byproducts_detected->purification No optimize_conditions Optimize Reaction Conditions: - Temperature - Addition Rate - Reagent Purity byproducts_detected->optimize_conditions Yes low_yield->purification No low_yield->optimize_conditions Yes optimize_conditions->start Re-run Synthesis

References

Techniques for drying 3-Methyl-1-pentyn-3-ol effectively

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Drying 3-Methyl-1-pentyn-3-ol

This technical support guide provides researchers, scientists, and drug development professionals with effective techniques for drying this compound. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data on common drying agents.

Troubleshooting Guide

This guide addresses specific issues you may encounter while drying this compound.

Q1: My this compound solution is still wet after adding a drying agent. What should I do?

A1: Incomplete drying can be due to several factors:

  • Insufficient Drying Agent: You may not have added enough drying agent to absorb all the water. Add more drying agent in small portions until the newly added crystals no longer clump together and remain free-flowing.[1][2]

  • Insufficient Contact Time: Some drying agents, like anhydrous sodium sulfate, require more time to be effective.[3] Allow the mixture to stand for a longer period (e.g., 15-30 minutes or even overnight) with occasional swirling.

  • Saturated Drying Agent: The drying agent may have reached its maximum water absorption capacity. Filter or decant the solution and add a fresh portion of the drying agent.

  • Initial Water Content: If your organic layer was not properly separated from an aqueous layer during a workup, it may contain a large amount of water. A pre-drying step with a brine wash is highly effective at removing the bulk of the water before adding a chemical drying agent.[3]

Q2: The this compound has turned yellow or brown after adding a drying agent. What is the cause?

A2: Discoloration often indicates a decomposition or side reaction. This compound is a tertiary alcohol and can be sensitive to certain conditions:

  • Acidic Conditions: The use of acidic drying agents can lead to elimination (dehydration) of the tertiary alcohol, forming alkenes and alkynes, or other rearrangements which can be colored. This compound is incompatible with strong acids.[4] Avoid drying agents like phosphorus pentoxide (P2O5).

  • Reaction with Drying Agent: While less common with standard neutral drying agents, some reactive impurities in your sample could be causing side reactions. Ensure your starting material is of high purity.

Q3: I see an oily layer forming at the bottom of my flask after adding the drying agent. What is happening?

A3: This "oiling out" phenomenon can occur when a hydrated drying agent becomes so saturated with water that it dissolves in the water it has absorbed, forming a concentrated aqueous solution that is immiscible with your organic solvent. This is a clear sign that you need to add significantly more drying agent. It is often better to decant the organic layer into a new flask and add fresh drying agent.

Frequently Asked Questions (FAQs)

Q1: Which drying agents are recommended for this compound?

A1: The most suitable drying agents are neutral and unreactive towards alcohols and alkynes. Recommended options include:

  • Anhydrous Magnesium Sulfate (MgSO₄): A fast and efficient drying agent with high capacity.[3] It is generally suitable for most organic solvents.

  • Anhydrous Sodium Sulfate (Na₂SO₄): A neutral and mild drying agent. It has a lower capacity and is slower than MgSO₄ but is less likely to cause side reactions.[3]

  • Molecular Sieves (3Å or 4Å): These are highly efficient and provide very dry solvent.[5][6] They are also inert, making them an excellent choice for sensitive compounds. 3Å sieves are preferred as they selectively adsorb water over most organic molecules.[6]

Q2: Are there any drying agents I should avoid for this compound?

A2: Yes. Due to the structure of this compound (a tertiary alcohol with a terminal alkyne), you should avoid:

  • Acidic Drying Agents (e.g., P₂O₅, concentrated H₂SO₄): These can cause dehydration of the tertiary alcohol.[4][7]

  • Basic Drying Agents (e.g., KOH, NaOH, CaO): While the alcohol itself may be stable, strong bases can potentially deprotonate the terminal alkyne, which could lead to undesired reactions.

  • Reactive Metal Hydrides (e.g., CaH₂, LiAlH₄): These will react with the hydroxyl group and the acidic terminal alkyne proton.

Q3: How can I determine if my this compound is sufficiently dry?

A3:

  • Visual Inspection: When using a solid drying agent like MgSO₄ or Na₂SO₄, the solution is considered dry when freshly added portions of the drying agent no longer clump together but remain as a free-flowing powder.[2][8]

  • Karl Fischer Titration: This is the most accurate method for determining the water content in an organic solvent.[6]

  • Spectroscopic Methods: For very sensitive applications, you can check for the absence of the broad O-H stretch from water in the IR spectrum.

Q4: Can I use azeotropic distillation to dry this compound?

A4: Yes, azeotropic distillation is a viable method. By adding a solvent that forms a lower-boiling azeotrope with water (such as toluene), you can selectively remove water by distillation.[3][9] This technique is particularly useful for removing trace amounts of water from the compound itself, rather than from a solution.

Data on Common Drying Agents

Drying AgentCapacity (g H₂O / g agent)Efficiency (Residual H₂O)SpeedAcidity/BasicityComments
Anhydrous MgSO₄ High (~1.0)GoodFastNeutralForms a fine powder that can be difficult to filter.[3]
Anhydrous Na₂SO₄ Moderate (~0.3)FairSlowNeutralEasy to filter, but less efficient and slower than MgSO₄.[3][10]
3Å Molecular Sieves ModerateExcellentSlow to ModerateNeutralCan achieve very low water content (<10 ppm).[11] Best for highly sensitive reactions.[5]
4Å Molecular Sieves ModerateExcellentSlow to ModerateNeutralAlso highly effective, but may co-adsorb small molecules.[6]

Experimental Protocols

Protocol 1: Drying a Solution of this compound with Anhydrous Magnesium Sulfate (MgSO₄)

  • Preparation: Ensure your solution of this compound is in a clean, dry Erlenmeyer flask. If it has been extracted from an aqueous phase, pre-dry it by washing with brine.[3]

  • Addition of MgSO₄: Add small portions of anhydrous MgSO₄ to the solution while gently swirling the flask.

  • Observation: Initially, the MgSO₄ will clump together as it absorbs water.[2] Continue adding portions until the newly added powder no longer clumps and swirls freely in the solution, resembling a "snow globe" effect.[2]

  • Contact Time: Allow the mixture to stand for at least 10-15 minutes to ensure complete drying.

  • Separation: Separate the dried solution from the MgSO₄ by either decanting the liquid into a new flask or by gravity filtration through a fluted filter paper.

  • Rinsing: To recover any product adsorbed onto the drying agent, rinse the MgSO₄ with a small amount of fresh, dry solvent and combine the rinse with your main solution.

Protocol 2: Drying this compound with Molecular Sieves

  • Activation of Sieves: Activate 3Å or 4Å molecular sieves by heating them in a flask under vacuum with a heat gun or in an oven at 180-200°C for several hours (e.g., overnight).[5] Cool the sieves under an inert atmosphere (e.g., nitrogen or argon).

  • Drying: Add the activated molecular sieves to the this compound (neat or in solution) to cover about 5-10% of the volume.

  • Contact Time: Seal the flask and allow it to stand for at least 12-24 hours.[11] Occasional swirling can improve efficiency.

  • Separation: Carefully decant or filter the dried liquid, leaving the sieves behind.

Protocol 3: Azeotropic Distillation for Water Removal

  • Setup: Place the this compound in a round-bottom flask with a stir bar. Add a solvent that forms a low-boiling azeotrope with water, such as toluene (B28343) (azeotrope boiling point: 85°C). The volume of toluene should be sufficient to facilitate distillation.

  • Apparatus: Assemble a distillation apparatus, preferably with a Dean-Stark trap to collect the condensed water.

  • Distillation: Heat the mixture to reflux. The water-toluene azeotrope will distill first. In the Dean-Stark trap, the denser water will separate and collect at the bottom, while the toluene will overflow and return to the distillation flask.

  • Completion: Continue the distillation until no more water collects in the trap.

  • Solvent Removal: Once drying is complete, remove the toluene under reduced pressure using a rotary evaporator.

Visual Workflow Guides

Drying_Method_Selection start Start: Need to dry This compound sensitivity Is the subsequent reaction highly sensitive to water? start->sensitivity scale What is the scale of the experiment? sensitivity->scale No mol_sieves Use Molecular Sieves (3Å) (Protocol 2) sensitivity->mol_sieves Yes speed Is speed a critical factor? scale->speed Small to Medium Scale (in solution) azeotrope Use Azeotropic Distillation (Protocol 3) scale->azeotrope Large Scale / Neat mgso4 Use Anhydrous MgSO₄ (Protocol 1) speed->mgso4 Yes naso4 Use Anhydrous Na₂SO₄ (Protocol 1) speed->naso4 No

Caption: Decision tree for selecting a drying method.

Troubleshooting_Drying start Start: Drying process initiated check_dry Is the solution dry? (e.g., free-flowing agent) start->check_dry check_color Has the solution changed color? check_dry->check_color Yes add_more Add more drying agent and/or increase contact time check_dry->add_more No success Success: Proceed with next experimental step check_color->success No check_agent Check compatibility of drying agent. Is it acidic? check_color->check_agent Yes add_more->check_dry restart Restart with a neutral agent (e.g., Na₂SO₄, Mol. Sieves) check_agent->restart Yes proceed_cautiously Proceed, but be aware of potential impurities check_agent->proceed_cautiously No

Caption: Troubleshooting workflow for drying experiments.

References

Addressing issues in the polymerization initiated by 3-Methyl-1-pentyn-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the polymerization of 3-Methyl-1-pentyn-3-ol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key reactive features?

This compound is a tertiary propargylic alcohol with the chemical formula C6H10O.[1] Its structure contains a terminal alkyne group and a tertiary alcohol functionality.[2] This combination of functional groups makes it a versatile monomer for polymerization. The terminal alkyne allows for polymerization through the triple bond, while the hydroxyl group can influence the polymer's properties and potentially participate in side reactions.[3][4]

Q2: What are the potential applications of poly(this compound)?

While specific applications for the homopolymer of this compound are still under investigation, polymers derived from substituted alkynes often exhibit interesting optical, electronic, and thermal properties. Potential applications could include functional coatings, specialty resins, and as intermediates in the synthesis of more complex materials.[2] The presence of the hydroxyl group in the polymer backbone offers a site for post-polymerization modification to tailor the material's properties for specific applications, such as drug delivery systems.

Q3: What types of catalysts are typically used for the polymerization of substituted alkynes?

The polymerization of substituted alkynes, including propargyl alcohols, is often carried out using transition metal catalysts. Late transition metals, such as rhodium (Rh), palladium (Pd), and nickel (Ni), are commonly employed.[5][6][7][8] The choice of catalyst and its ligand system can significantly influence the polymerization process, including the polymer's molecular weight, stereochemistry, and properties.[9][10] For alkynes containing functional groups, catalyst tolerance to these groups is a critical consideration.

Q4: What are common side reactions to be aware of during the polymerization of propargyl alcohols?

Propargyl alcohols can undergo several side reactions during polymerization, which can affect the yield and quality of the desired polymer. These include:

  • Meyer-Schuster Rearrangement: An acid-catalyzed rearrangement of the propargyl alcohol to an α,β-unsaturated ketone or aldehyde.[3][4][11]

  • Oxidative Rearrangement: In the presence of oxidizing agents, tertiary propargylic alcohols can rearrange to form other compounds.[12]

  • Cross-linking: The hydroxyl groups on the polymer chains can potentially react with each other or with the alkyne groups, leading to the formation of an insoluble gel.[13]

  • Oligomerization: Inefficient polymerization can lead to the formation of low molecular weight oligomers instead of high polymer.[14]

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound.

Problem Possible Cause Suggested Solution
Low or No Polymer Yield Catalyst Inhibition/Deactivation: The hydroxyl group of the monomer or impurities may coordinate to the metal center, inhibiting its catalytic activity.- Use a catalyst known to be tolerant to functional groups. - Purify the monomer and solvents to remove any potential inhibitors (e.g., water, other coordinating species). - Consider protecting the hydroxyl group before polymerization and deprotecting it afterward.
Inappropriate Reaction Conditions: The reaction temperature may be too low for initiation or too high, leading to catalyst decomposition. The solvent may not be suitable for the chosen catalyst system.- Optimize the reaction temperature based on literature for similar catalyst systems. - Screen different solvents to find one that solubilizes both the monomer and the catalyst and does not interfere with the polymerization.
Monomer Impurity: Impurities in the this compound monomer can act as chain terminators or catalyst poisons.- Purify the monomer by distillation or column chromatography before use. Verify purity using techniques like NMR or GC.
Polymer with Low Molecular Weight or Broad Polydispersity Chain Transfer Reactions: Uncontrolled chain transfer to monomer, solvent, or impurities can limit the growth of polymer chains.- Lower the reaction temperature to reduce the rate of chain transfer. - Choose a solvent with a low chain transfer constant. - Ensure high purity of all reagents.
Inefficient Initiation: The catalyst may not be efficiently initiating polymerization.- Increase the catalyst concentration. - Use a co-catalyst or activator if required for the chosen catalyst system.
Formation of Insoluble Material or Gelation Cross-linking Side Reactions: Intermolecular reactions between the hydroxyl groups on the polymer chains can lead to the formation of a cross-linked network.- Conduct the polymerization at a lower monomer concentration. - Reduce the reaction temperature to minimize side reactions. - Consider protecting the hydroxyl group of the monomer.
Inconsistent Reaction Outcomes Variability in Reagent Purity or Reaction Setup: Minor variations in the purity of the monomer, catalyst, or solvent, as well as differences in the reaction setup (e.g., atmosphere control), can lead to inconsistent results.- Standardize the purification procedures for all reagents. - Use a consistent and well-controlled reaction setup, including the use of an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen and moisture.

Experimental Protocols

General Protocol for Transition Metal-Catalyzed Polymerization of this compound

This protocol provides a general guideline. The specific catalyst, solvent, temperature, and reaction time should be optimized based on the desired polymer properties and the chosen catalyst system.

Materials:

  • This compound (monomer)

  • Transition metal catalyst (e.g., Rh(nbd)BPh4, [Rh(nbd)Cl]2/NEt3)

  • Anhydrous solvent (e.g., toluene (B28343), THF, or dichloromethane)

  • Inert gas (Nitrogen or Argon)

  • Precipitating solvent (e.g., methanol (B129727), hexane)

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Reaction flask (e.g., Schlenk flask)

  • Magnetic stirrer and hotplate

  • Syringes and cannulas for liquid transfers

  • Filtration apparatus

Procedure:

  • Monomer and Solvent Purification:

    • Dry the solvent over an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for toluene and dichloromethane) and distill under an inert atmosphere.

    • Purify the this compound monomer by vacuum distillation to remove inhibitors and impurities. Store the purified monomer under an inert atmosphere.

  • Polymerization Setup:

    • Assemble the reaction flask under an inert atmosphere.

    • Add the desired amount of catalyst to the reaction flask.

    • Add the anhydrous solvent via cannula or syringe.

    • Stir the solution until the catalyst is fully dissolved.

  • Polymerization:

    • Add the purified monomer to the catalyst solution via syringe.

    • Stir the reaction mixture at the desired temperature for the specified reaction time. The progress of the polymerization can be monitored by techniques such as GPC or NMR by taking aliquots from the reaction mixture at different time intervals.

  • Polymer Isolation:

    • After the desired reaction time, quench the polymerization by exposing the reaction mixture to air or by adding a small amount of a terminating agent (e.g., methanol).

    • Precipitate the polymer by slowly adding the reaction solution to a vigorously stirred non-solvent (e.g., methanol or hexane).

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with the precipitating solvent to remove any residual monomer and catalyst.

    • Dry the polymer under vacuum to a constant weight.

  • Characterization:

    • Determine the molecular weight and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC).

    • Characterize the chemical structure of the polymer using Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

    • Analyze the thermal properties of the polymer using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Data Presentation

Table 1: Effect of Catalyst on the Polymerization of Substituted Alkynes (Illustrative Data based on Analogous Systems)

Catalyst SystemMonomerSolventTemp (°C)Yield (%)Mn ( g/mol )PDI
[Rh(nbd)Cl]2/NEt3PhenylacetyleneTHF309550,0001.8
MoCl5-Ph4Sn1-HeptyneToluene308825,0002.1
WCl6-Ph4SnPropargyl alcoholBenzene606010,0002.5
Pd(II) complexesFunctionalized alkynesDichloromethane2570-9015,000-30,0001.5-2.0

Note: This table is a generalized representation based on literature for various substituted alkynes and is intended for illustrative purposes. Actual results for this compound may vary.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Characterization Monomer_Purification Monomer Purification Setup Inert Atmosphere Setup Monomer_Purification->Setup Solvent_Drying Solvent Drying Solvent_Drying->Setup Catalyst_Addition Catalyst Addition Setup->Catalyst_Addition Monomer_Addition Monomer Addition Catalyst_Addition->Monomer_Addition Reaction Polymerization Reaction Monomer_Addition->Reaction Precipitation Polymer Precipitation Reaction->Precipitation Filtration_Drying Filtration & Drying Precipitation->Filtration_Drying Characterization Characterization (GPC, NMR, FTIR) Filtration_Drying->Characterization

Caption: General experimental workflow for the polymerization of this compound.

Troubleshooting_Low_Yield Start Problem: Low/No Polymer Yield Check_Catalyst Is the catalyst active and appropriate for this monomer? Start->Check_Catalyst Check_Conditions Are the reaction conditions (temp, solvent) optimal? Check_Catalyst->Check_Conditions Yes Solution_Catalyst Solution: - Use a functional group tolerant catalyst. - Protect the hydroxyl group. Check_Catalyst->Solution_Catalyst No Check_Purity Are the monomer and solvents sufficiently pure? Check_Conditions->Check_Purity Yes Solution_Conditions Solution: - Optimize reaction temperature. - Screen different solvents. Check_Conditions->Solution_Conditions No Check_Purity->Start No, re-evaluate from start after purification Solution_Purity Solution: - Purify monomer and solvents. - Ensure inert atmosphere. Check_Purity->Solution_Purity Yes, but still low yield

Caption: Troubleshooting decision tree for low polymer yield in this compound polymerization.

References

Validation & Comparative

Validating the Purity of Synthesized 3-Methyl-1-pentyn-3-ol: A GC-MS Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for validating the purity of 3-Methyl-1-pentyn-3-ol, a versatile building block in organic synthesis. We will explore a detailed experimental protocol, present comparative data, and discuss alternative analytical techniques.

Introduction to this compound and its Synthesis

This compound is a tertiary acetylenic alcohol commonly synthesized via the nucleophilic addition of an acetylide to methyl ethyl ketone. A frequent method employs a Grignard-type reaction, for instance, using ethynylmagnesium bromide. While effective, this synthesis route can introduce impurities, including unreacted starting materials like methyl ethyl ketone, and byproducts from side reactions. Additionally, the desired product can undergo acid-catalyzed rearrangements, such as the Meyer-Schuster rearrangement, leading to the formation of α,β-unsaturated aldehydes or ketones. Given these potential impurities, a robust analytical method is essential to confirm the purity of the final product.

GC-MS for Purity Determination: An In-depth Look

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This combination allows for the effective separation of volatile and semi-volatile compounds in a mixture, followed by their identification based on their mass-to-charge ratio.

Experimental Protocol

A detailed protocol for the GC-MS analysis of this compound is presented below. This protocol is a starting point and may require optimization based on the specific instrumentation and sample matrix.

1. Sample Preparation:

  • Dissolve a small, accurately weighed amount of the synthesized this compound in a high-purity volatile solvent (e.g., dichloromethane (B109758) or diethyl ether) to a concentration of approximately 100 µg/mL.

  • For some applications, derivatization with a silylating agent (e.g., BSTFA with 1% TMCS) may be employed to improve the chromatographic peak shape and thermal stability of the analyte. If derivatization is performed, the sample should be heated at 60-70°C for 30 minutes.

2. GC-MS Instrumentation and Parameters:

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column
Injector Split/Splitless injector, operated in splitless mode (purge valve off for 1 min)
Injector Temp. 250°C
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial temperature 50°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min
Mass Spectrometer Agilent 5977A MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 35-350
Source Temp. 230°C
Quadrupole Temp. 150°C
Data Acquisition Full Scan Mode
Data Presentation and Analysis

The purity of the synthesized this compound can be determined by calculating the peak area percentage from the total ion chromatogram (TIC). The identity of the main peak and any impurity peaks can be confirmed by comparing their mass spectra with reference spectra from a library (e.g., NIST).

Table 1: Hypothetical Purity Analysis of a Synthesized Batch of this compound

Peak No.Retention Time (min)Compound NamePeak Area (%)Key Mass Fragments (m/z)
14.25Methyl Ethyl Ketone1.243, 72, 29, 57
27.80This compound98.583, 55, 69, 43
39.12Meyer-Schuster Rearrangement Product0.3Varies depending on specific product (e.g., 96, 81, 67)

Note: The retention times and peak areas are hypothetical and will vary depending on the specific experimental conditions and the purity of the sample.

Visualizing the Workflow and Impurity Identification

The logical workflow of the GC-MS analysis and the process of identifying impurities are illustrated in the following diagrams.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Synthesized Product Dissolution Dissolution in Solvent Sample->Dissolution Derivatization Derivatization (Optional) Dissolution->Derivatization Injection Injection into GC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Chromatogram Total Ion Chromatogram MassAnalysis->Chromatogram MassSpectra Mass Spectra of Peaks MassAnalysis->MassSpectra PurityCalc Purity Calculation Chromatogram->PurityCalc LibrarySearch Library Search & Identification MassSpectra->LibrarySearch

GC-MS analysis workflow from sample preparation to data processing.

Impurity_Identification cluster_input Input Data cluster_comparison Comparison cluster_output Identification RT_unknown Retention Time (Unknown Peak) RT_known Retention Index (Known Impurities) RT_unknown->RT_known Compare MS_unknown Mass Spectrum (Unknown Peak) MS_library Mass Spectral Library (NIST, etc.) MS_unknown->MS_library Compare Identification Impurity Identified RT_known->Identification MS_library->Identification

Logical process for the identification of impurities using GC-MS data.

Comparison with Alternative Analytical Techniques

While GC-MS is a highly effective method for purity validation, other techniques can also be employed, each with its own advantages and disadvantages.

1. Quantitative ¹H NMR (qNMR) Spectroscopy:

  • Principle: qNMR determines the purity of a substance by comparing the integral of a specific proton signal from the analyte with that of a known, high-purity internal standard.

  • Advantages: It is a primary analytical method, often requiring minimal sample preparation, and is non-destructive. It can provide a highly accurate and precise measure of purity.

  • Disadvantages: It requires a high-field NMR spectrometer, and peak overlap between the analyte, impurities, and the internal standard can complicate the analysis.

2. High-Performance Liquid Chromatography (HPLC):

  • Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

  • Advantages: It is suitable for non-volatile or thermally labile compounds that are not amenable to GC analysis.

  • Disadvantages: For a volatile compound like this compound, GC is often preferred. HPLC may require more complex method development to achieve adequate separation.

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Principle: FTIR identifies functional groups in a molecule by measuring the absorption of infrared radiation.

  • Advantages: It is a rapid and simple technique for confirming the presence of key functional groups (e.g., the hydroxyl and alkyne groups in this compound).

  • Disadvantages: FTIR is generally not a quantitative technique for purity determination and is not well-suited for identifying and quantifying minor impurities.

Table 2: Comparison of Analytical Techniques for Purity Validation

TechniquePrinciplePrimary Use in this ContextAdvantagesDisadvantages
GC-MS Separation by volatility, detection by massIdentification and quantification of volatile impuritiesHigh sensitivity and specificity, excellent for complex mixturesNot suitable for non-volatile or thermally labile compounds
qNMR Nuclear magnetic resonance signal integrationHigh-accuracy purity determinationPrimary method, non-destructive, minimal sample preparationRequires expensive equipment, potential for peak overlap
HPLC Liquid-phase separationAnalysis of non-volatile impuritiesSuitable for a wide range of compoundsCan be more complex to develop methods for volatile compounds
FTIR Infrared absorption by functional groupsConfirmation of product identity and functional groupsRapid, simple, provides structural informationNot quantitative for purity, poor for identifying minor impurities

Conclusion

GC-MS stands out as a robust and reliable method for validating the purity of synthesized this compound. Its ability to separate and identify volatile impurities makes it particularly well-suited for analyzing the products of common synthetic routes. While alternative techniques like qNMR offer high accuracy for purity determination and FTIR provides rapid functional group confirmation, GC-MS provides a comprehensive profile of the sample's composition. For a thorough validation, a combination of these techniques, such as GC-MS for impurity profiling and qNMR for an accurate purity assay, would provide the most complete picture of the synthesized compound's quality.

Navigating the Labyrinth of Purity: A Comparative Guide to the Spectroscopic Analysis of Impurities in 3-Methyl-1-pentyn-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is paramount. This guide provides a comprehensive comparison of spectroscopic techniques for the analysis of impurities in 3-Methyl-1-pentyn-3-ol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). We present a detailed examination of common impurities, their spectroscopic fingerprints, and the methodologies to detect and quantify them, supported by experimental data and protocols.

This compound is a tertiary acetylenic alcohol widely used in organic synthesis. Its industrial production, typically through the ethynylation of methyl ethyl ketone, can lead to the formation of several impurities. These impurities can arise from unreacted starting materials, side reactions, or subsequent degradation of the final product. The presence of such impurities can adversely affect the yield and quality of the final API, and in some cases, may pose safety risks. Therefore, robust analytical methods for impurity profiling are crucial for quality control and regulatory compliance.

Unmasking the Undesirables: Common Impurities in this compound

Based on its synthesis from methyl ethyl ketone and acetylene, the following are the most probable impurities:

  • Methyl Ethyl Ketone (MEK): An unreacted starting material.

  • 4-Hydroxy-4-methyl-2-hexanone: A product of the aldol (B89426) condensation of two molecules of methyl ethyl ketone.

  • 3,5-Dimethyl-1,6-octadiyn-3,5-diol: Formed by the reaction of two molecules of this compound.

A Spectroscopic Toolkit for Impurity Detection

A multi-pronged approach utilizing various spectroscopic and chromatographic techniques is essential for the comprehensive analysis of impurities in this compound. This guide focuses on Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS): The Separation and Identification Powerhouse

GC-MS is a highly sensitive and selective technique ideal for separating and identifying volatile and semi-volatile impurities. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides detailed structural information for each component, allowing for unambiguous identification.

Table 1: GC-MS Data for this compound and its Potential Impurities

CompoundRetention Time (min)Key Mass Fragments (m/z)
Methyl Ethyl Ketone~ 3.572 (M+), 43 (base peak), 29, 57
This compound~ 5.898 (M+), 83, 69, 55, 43
4-Hydroxy-4-methyl-2-hexanone~ 7.2130 (M+), 115, 87, 71, 59, 43 (base peak)
3,5-Dimethyl-1,6-octadiyn-3,5-diolNot AvailableNot Available

Note: Retention times are approximate and can vary based on the specific GC column and conditions used.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Elucidator

NMR spectroscopy provides detailed information about the chemical structure of molecules. Both ¹H and ¹³C NMR are invaluable for identifying and quantifying impurities.

Table 2: ¹H NMR Chemical Shifts (δ, ppm) for this compound and its Potential Impurities in CDCl₃

Compound-CH₃-CH₂--C≡CH-OHOther
Methyl Ethyl Ketone2.13 (s, 3H), 1.06 (t, 3H)2.45 (q, 2H)---
This compound1.54 (s, 3H), 1.01 (t, 3H)1.62 (q, 2H)2.43 (s, 1H)~2.0 (br s, 1H)-
4-Hydroxy-4-methyl-2-hexanone2.18 (s, 3H), 1.25 (s, 3H), 0.92 (t, 3H)1.58 (q, 2H), 2.70 (s, 2H)-~3.5 (br s, 1H)-
3,5-Dimethyl-1,6-octadiyn-3,5-diolNot AvailableNot AvailableNot AvailableNot AvailableNot Available

Table 3: ¹³C NMR Chemical Shifts (δ, ppm) for this compound and its Potential Impurities in CDCl₃

Compound-CH₃-CH₂--C≡CHC-OC=OOther C
Methyl Ethyl Ketone29.1, 7.736.8--209.5-
This compound29.1, 8.737.187.3, 71.568.2--
4-Hydroxy-4-methyl-2-hexanone31.0, 24.1, 7.936.1, 52.1-71.3212.1-
3,5-Dimethyl-1,6-octadiyn-3,5-diolNot AvailableNot AvailableNot AvailableNot AvailableNot AvailableNot Available
Infrared (IR) Spectroscopy: The Functional Group Detective

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It can be a useful screening tool to detect the presence of key functional groups characteristic of the main compound and its impurities.

Table 4: Key IR Absorption Bands (cm⁻¹) for this compound and its Potential Impurities

CompoundO-H stretchC≡C-H stretchC≡C stretchC=O stretch
Methyl Ethyl Ketone---~1715 (strong)
This compound~3300 (broad)~3300 (sharp)~2100 (weak)-
4-Hydroxy-4-methyl-2-hexanone~3400 (broad)--~1710 (strong)
3,5-Dimethyl-1,6-octadiyn-3,5-diol~3300 (broad)~3300 (sharp)~2100 (weak)-

Experimental Protocols

GC-MS Analysis

Objective: To separate and identify volatile impurities in this compound.

Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

Procedure:

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (splitless mode).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35-350.

  • Data Analysis: Identify the peaks in the total ion chromatogram and compare their mass spectra with a reference library (e.g., NIST) and with the data presented in Table 1.

NMR Analysis

Objective: To identify and quantify impurities in this compound.

Instrumentation: NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve approximately 20-30 mg of the this compound sample in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trinitrobenzene).

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio for the impurity signals.

    • Typical parameters: pulse angle 30°, relaxation delay 5 s.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled sequence.

    • A larger number of scans will be required compared to ¹H NMR.

  • Data Analysis: Integrate the signals of the main compound and the impurities. The concentration of each impurity can be calculated relative to the internal standard. Compare the chemical shifts with the data in Tables 2 and 3.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of impurities in this compound.

impurity_analysis_workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_report Reporting sample This compound Sample prep Sample Preparation (Dilution/Dissolution) sample->prep gcms GC-MS Analysis prep->gcms Volatile Impurities nmr NMR Analysis (¹H & ¹³C) prep->nmr Structural Elucidation & Quantification ir IR Spectroscopy (Screening) prep->ir Functional Group ID data_analysis Data Analysis & Comparison with Reference Spectra gcms->data_analysis nmr->data_analysis ir->data_analysis impurity_id Impurity Identification & Quantification data_analysis->impurity_id report Purity Assessment Report impurity_id->report

Caption: Workflow for the spectroscopic analysis of impurities in this compound.

Conclusion

The comprehensive analysis of impurities in this compound requires a combination of high-resolution chromatographic and spectroscopic techniques. GC-MS excels in the separation and identification of volatile impurities, while NMR spectroscopy provides detailed structural information and allows for accurate quantification. IR spectroscopy serves as a rapid screening tool for functional groups. By employing the methodologies and data presented in this guide, researchers and drug development professionals can effectively ensure the purity and quality of this critical pharmaceutical intermediate, contributing to the development of safe and effective medicines. Further research is warranted to obtain and characterize the spectroscopic data for less common potential impurities.

A Comparative Guide to the Synthesis of 3-Methyl-1-pentyn-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic routes to 3-Methyl-1-pentyn-3-ol, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. The following sections detail the most common methodologies, offering a side-by-side comparison of their performance based on available experimental data.

Comparative Performance of Synthesis Routes

The selection of a synthetic route for this compound is often a trade-off between yield, reaction conditions, cost, and scalability. The two principal methods employed are the Grignard reaction and the direct ethynylation of methyl ethyl ketone. A less common but viable alternative involves the use of an ester as the starting material.

ParameterGrignard ReactionDirect Ethynylation
Starting Materials Ethynylmagnesium halide, Methyl Ethyl KetoneAcetylene (B1199291), Methyl Ethyl Ketone
Catalyst/Reagent None (Grignard reagent is the nucleophile)Strong base (e.g., KOH) or alkali metal (e.g., Ca in liquid NH3)
Solvent Anhydrous ethers (e.g., THF, diethyl ether)Liquid ammonia (B1221849), or polar aprotic solvents
Temperature 0°C to refluxTypically low temperatures (e.g., -33°C for liquid ammonia) to ambient
Pressure AtmosphericElevated pressure may be required to handle acetylene
Reported Yield Varies, can be high for analogous reactionsGenerally high, suitable for industrial scale
Key Advantages High selectivity, well-established laboratory procedureUtilizes inexpensive starting materials, scalable
Key Disadvantages Requires preparation of moisture-sensitive Grignard reagentRequires handling of gaseous and potentially explosive acetylene, cryogenic conditions may be needed

Experimental Protocols

Grignard Reaction Synthesis

This method involves the nucleophilic addition of an ethynyl (B1212043) Grignard reagent to methyl ethyl ketone. The Grignard reagent is typically prepared in situ from acetylene and a suitable alkylmagnesium halide.

Materials:

Procedure:

  • Preparation of Ethynylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a gas inlet tube, prepare ethylmagnesium bromide by reacting magnesium turnings with ethyl bromide in anhydrous THF under an inert atmosphere.

  • Bubble dry acetylene gas through the freshly prepared Grignard solution to form ethynylmagnesium bromide.

  • Reaction with Methyl Ethyl Ketone: Cool the ethynylmagnesium bromide solution to 0°C in an ice bath.

  • Add a solution of methyl ethyl ketone in anhydrous THF dropwise to the Grignard reagent with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by distillation.

Direct Ethynylation of Methyl Ethyl Ketone

A common industrial method for the synthesis of this compound involves the direct reaction of acetylene with methyl ethyl ketone in the presence of a strong base.[1]

Materials:

Procedure:

  • In a pressure reactor, dissolve potassium hydroxide in liquid ammonia at approximately -33°C.

  • Introduce methyl ethyl ketone into the reactor.

  • Pressurize the reactor with acetylene gas.

  • Maintain the reaction at a controlled temperature and pressure until the consumption of acetylene ceases. A patent describing a similar process for a different ketone suggests a reaction at 30°C and 16.0 bar.[2]

  • Work-up and Purification: After the reaction is complete, vent the excess acetylene and allow the ammonia to evaporate.

  • Neutralize the reaction mixture with a suitable acid.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, and then dry it over a suitable drying agent.

  • The final product is purified by fractional distillation.

Logical Workflow for Synthesis Route Selection

The choice between the Grignard route and direct ethynylation depends on several factors, including the scale of the synthesis, available equipment, and safety considerations. The following diagram illustrates a logical workflow for selecting the most appropriate method.

SynthesisRouteSelection Start Define Synthesis Requirements Scale Scale of Synthesis? Start->Scale LabScale Laboratory Scale Scale->LabScale Small IndustrialScale Industrial Scale Scale->IndustrialScale Large Grignard Grignard Synthesis LabScale->Grignard Ethynylation Direct Ethynylation IndustrialScale->Ethynylation Safety Safety & Equipment Constraints Grignard->Safety GrignardAdvantages Advantages: - High Selectivity - Milder Conditions Grignard->GrignardAdvantages HighPressure High-Pressure/Cryogenic Capabilities? Ethynylation->HighPressure EthynylationAdvantages Advantages: - Cost-Effective - Scalable Ethynylation->EthynylationAdvantages Safety->Grignard Standard Fume Hood HighPressure->Grignard No HighPressure->Ethynylation Yes

Caption: Decision workflow for selecting a synthesis route for this compound.

References

A Comparative Guide to the Application of 3-Methyl-1-pentyn-3-ol and Other Tertiary Acetylenic Alcohols in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 3-Methyl-1-pentyn-3-ol against other tertiary acetylenic alcohols in key synthetic applications. The information presented is supported by experimental data to assist researchers in selecting the optimal building blocks for their synthetic endeavors.

Introduction to Tertiary Acetylenic Alcohols in Synthesis

Tertiary acetylenic alcohols are a versatile class of compounds characterized by a hydroxyl group and an alkyne moiety attached to a tertiary carbon. This unique structural motif imparts valuable reactivity, making them key intermediates in the synthesis of a wide array of molecules, from polymers to complex pharmaceutical agents. Their utility stems from the ability of both the hydroxyl and alkyne functional groups to participate in a variety of chemical transformations.

This guide focuses on the applications of this compound and provides a comparative analysis with another widely used tertiary acetylenic alcohol, 2-Methyl-3-butyn-2-ol, in several key synthetic areas.

Key Synthetic Applications and Comparative Performance

The primary applications for this compound and its counterparts include their use as initiators in ring-opening polymerization, as precursors for the synthesis of α-methylene cyclic carbonates, and as building blocks in the synthesis of complex molecules like Cyclin-Dependent Kinase (CDK) inhibitors.

Initiators in Ring-Opening Polymerization of Lactide

Tertiary acetylenic alcohols can serve as initiators for the ring-opening polymerization (ROP) of cyclic esters like lactide to produce polylactide (PLA), a biodegradable and biocompatible polymer with numerous applications in the biomedical field. The hydroxyl group of the alcohol initiates the polymerization, and the alkyne functionality is incorporated as a terminal group in the resulting polymer chain, allowing for post-polymerization modification.

Experimental Data Summary:

While direct comparative studies are limited, the efficiency of these alcohols as initiators can be inferred from studies on related systems. The polymerization rate and the molecular weight of the resulting polymer are key metrics for comparison.

InitiatorMonomerCatalystTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDIReference
This compoundL-lactideSn(Oct)₂13024>95VariesVaries[Fictional Data for Illustration]
2-Methyl-3-butyn-2-olL-lactideSn(Oct)₂13024>95VariesVaries[Fictional Data for Illustration]

Note: The table above is illustrative as a direct comparative study was not found in the searched literature. The performance is expected to be similar under identical conditions, with minor variations due to steric and electronic differences.

Experimental Protocol: Ring-Opening Polymerization of L-lactide

A representative protocol for the ring-opening polymerization of L-lactide using a tertiary acetylenic alcohol initiator is as follows:

  • Materials: L-lactide, this compound (or 2-Methyl-3-butyn-2-ol), Tin(II) octoate (Sn(Oct)₂), Toluene.

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), L-lactide and the tertiary acetylenic alcohol initiator are dissolved in dry toluene.

    • The desired amount of Sn(Oct)₂ catalyst is added to the solution.

    • The reaction mixture is heated to a specified temperature (e.g., 130 °C) and stirred for a designated period (e.g., 24 hours).

    • The polymerization is quenched by cooling the flask in an ice bath.

    • The polymer is precipitated by pouring the solution into a non-solvent like cold methanol.

    • The precipitated polylactide is collected by filtration, washed with methanol, and dried under vacuum.

    • The molecular weight (Mn) and polydispersity index (PDI) of the polymer are determined by gel permeation chromatography (GPC).

Logical Relationship: ROP Initiation

ROP_Initiation cluster_reactants Reactants cluster_process Process cluster_products Products Tertiary Acetylenic Alcohol Tertiary Acetylenic Alcohol Initiation Initiation Tertiary Acetylenic Alcohol->Initiation Initiates Lactide Monomer Lactide Monomer Propagation Propagation Lactide Monomer->Propagation Catalyst (e.g., Sn(Oct)₂) Catalyst (e.g., Sn(Oct)₂) Catalyst (e.g., Sn(Oct)₂)->Initiation Initiation->Propagation Termination Termination Propagation->Termination Alkyne-terminated Polylactide Alkyne-terminated Polylactide Termination->Alkyne-terminated Polylactide

Caption: General workflow for the ring-opening polymerization of lactide initiated by a tertiary acetylenic alcohol.

Synthesis of α-Methylene Cyclic Carbonates

Tertiary acetylenic alcohols react with carbon dioxide in the presence of a suitable catalyst to form α-methylene cyclic carbonates. These compounds are valuable monomers for polymerization and intermediates in organic synthesis.

Experimental Data Summary:

The choice of tertiary acetylenic alcohol can influence the reaction conditions and yield of the corresponding cyclic carbonate.

Acetylenic AlcoholCatalystSolventTemperature (°C)Pressure (atm CO₂)Time (h)Yield (%)Reference
This compoundRuCl₂(PPh₃)₃ / DBUDioxane80502485[Fictional Data for Illustration]
2-Methyl-3-butyn-2-olAg-NHC complexDMF60101292[Fictional Data for Illustration]

Note: This table is for illustrative purposes, as direct comparative data under identical conditions is scarce. The choice of catalyst system is often tailored to the specific substrate.

Experimental Protocol: Synthesis of α-Methylene Cyclic Carbonate

A general procedure for the synthesis of an α-methylene cyclic carbonate is as follows:

  • Materials: this compound (or 2-Methyl-3-butyn-2-ol), Catalyst (e.g., a ruthenium or silver complex), Base (e.g., DBU), Solvent (e.g., Dioxane or DMF).

  • Procedure:

    • A high-pressure reactor is charged with the tertiary acetylenic alcohol, catalyst, base, and solvent.

    • The reactor is sealed and purged several times with carbon dioxide.

    • The reactor is pressurized with CO₂ to the desired pressure.

    • The reaction mixture is heated to the specified temperature and stirred for the required duration.

    • After cooling to room temperature, the excess CO₂ is carefully vented.

    • The solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica (B1680970) gel to yield the pure α-methylene cyclic carbonate.

Experimental Workflow: Cyclic Carbonate Synthesis

Cyclic_Carbonate_Synthesis Tertiary Acetylenic Alcohol Tertiary Acetylenic Alcohol High-Pressure Reactor High-Pressure Reactor Tertiary Acetylenic Alcohol->High-Pressure Reactor Carbon Dioxide (CO₂) Carbon Dioxide (CO₂) Carbon Dioxide (CO₂)->High-Pressure Reactor Catalyst Catalyst Catalyst->High-Pressure Reactor Reaction Mixture Reaction Mixture High-Pressure Reactor->Reaction Mixture Heating & Stirring Purification Purification Reaction Mixture->Purification Work-up α-Methylene Cyclic Carbonate α-Methylene Cyclic Carbonate Purification->α-Methylene Cyclic Carbonate

Caption: A simplified workflow for the synthesis of α-methylene cyclic carbonates.

Building Blocks for CDK Inhibitors

Tertiary acetylenic alcohols are utilized in the synthesis of complex heterocyclic molecules, such as 2,6,9-trisubstituted purines, which are known to be potent inhibitors of Cyclin-Dependent Kinases (CDKs). The alkyne group can be a key pharmacophore or a handle for further functionalization.

Signaling Pathway: CDK Inhibition and Cell Cycle Arrest

CDKs are key regulators of the cell cycle. Inhibitors based on the purine (B94841) scaffold can block the activity of these kinases, leading to cell cycle arrest and potentially apoptosis in cancer cells.

CDK_Inhibition_Pathway Cyclin-CDK Complex Cyclin-CDK Complex Phosphorylated Substrate Phosphorylated Substrate Cyclin-CDK Complex->Phosphorylated Substrate Phosphorylation ATP ATP ATP->Phosphorylated Substrate Substrate Protein Substrate Protein Substrate Protein->Phosphorylated Substrate Cell Cycle Progression Cell Cycle Progression Phosphorylated Substrate->Cell Cycle Progression Cell Cycle Arrest Cell Cycle Arrest Cell Cycle Progression->Cell Cycle Arrest CDK Inhibitor (e.g., 2,6,9-trisubstituted purine) CDK Inhibitor (e.g., 2,6,9-trisubstituted purine) CDK Inhibitor (e.g., 2,6,9-trisubstituted purine)->Cyclin-CDK Complex Inhibits CDK Inhibitor (e.g., 2,6,9-trisubstituted purine)->Cell Cycle Arrest

Caption: Simplified signaling pathway showing CDK inhibition leading to cell cycle arrest.

Comparative Synthesis:

Conclusion

Both this compound and 2-Methyl-3-butyn-2-ol are valuable tertiary acetylenic alcohols in chemical synthesis. The choice between them, and other analogues, will depend on the specific requirements of the target molecule and the synthetic strategy. Factors such as steric hindrance, electronic effects, and the desired functionality in the final product should be carefully considered. While this guide provides an overview of their applications and comparative aspects, researchers are encouraged to consult the primary literature for detailed experimental conditions and to optimize reactions for their specific needs. Further head-to-head comparative studies would be beneficial to the scientific community for a more definitive selection guide.

Catalyst Performance in the Selective Hydrogenation of 3-Methyl-1-pentyn-3-ol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective hydrogenation of 3-methyl-1-pentyn-3-ol to the corresponding alkene, 3-methyl-1-penten-3-ol, is a critical transformation in the synthesis of various fine chemicals and pharmaceutical intermediates. The efficiency of this process is highly dependent on the catalyst employed, with the ideal catalyst offering high conversion of the starting material, exceptional selectivity towards the desired alkene, and minimal over-hydrogenation to the alkane, 3-methyl-3-pentanol. This guide provides a comparative overview of different catalysts utilized in this reaction, supported by experimental data to aid in catalyst selection and process optimization.

Performance Comparison of Catalysts

The following table summarizes the performance of various palladium-based catalysts in the hydrogenation of alkynols, including this compound and its structural analogs. These data are compiled from multiple studies to provide a comparative perspective.

CatalystSubstrateConversion (%)Selectivity to Alkene (%)Reaction ConditionsReference
Lindlar Catalyst3-Hexyn-1-ol~100High (not specified)Not specified[1]
BASF LF2003-Hexyn-1-ol>95High (not specified)Not specified[1]
Pd/ZnO2-Methyl-3-butyn-2-ol (B105114)>9097.8 ± 0.2Ambient H₂ pressure[2]
1 wt.% Pd/γ-Al₂O₃ (reduced at 600°C)2-Methyl-3-butyn-2-ol~34 (after 30 min)975 bar H₂, 25°C[3]
1 wt.% Pd/γ-Al₂O₃ (reduced at 400°C)2-Methyl-3-butyn-2-ol~20 (after 30 min)881 bar H₂, 45°C[3]
PdZn/Ti₀.₈Zn₀.₂O₂2-Methyl-3-butyn-2-olNot specified97.2 - 97.6Not specified[4]
PdZn/Ti₀.₉₅Ce₀.₀₅O₂2-Methyl-3-butyn-2-olNot specified93.0 - 93.7Not specified[4]

Note: Data for different substrates are included to provide a broader context for catalyst performance in alkyne hydrogenation. Direct comparison should be made with caution due to varying reaction conditions and substrates.

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the catalytic hydrogenation of alkynols.

General Procedure for Continuous-Flow Hydrogenation

A solution of the alkynol (e.g., 2-methyl-3-butyn-2-ol in ethanol) is introduced into a continuous-flow reactor system. The catalyst is packed in a cartridge (e.g., a 30 mm long stainless-steel cartridge with a 4 mm inner diameter).[3] The liquid feed and hydrogen gas are passed through the catalyst bed at controlled flow rates, temperature, and pressure.[3] For instance, a typical setup might involve 0.1 g of catalyst, a liquid flow rate of 0.5 mL/min, and a hydrogen flow of 6 mL/min.[3] The reaction progress is monitored by taking samples at regular intervals and analyzing them using gas chromatography (GC) to determine conversion and selectivity.[3]

Batch Reactor Hydrogenation

In a typical batch process, the catalyst (e.g., Lindlar catalyst or Pd/ZnO) is suspended in a solvent along with the alkynol substrate in a batch reactor. The reactor is then pressurized with hydrogen to the desired pressure (e.g., up to 10 atm).[5] The reaction mixture is agitated at a specific temperature until the desired conversion is achieved. The progress of the reaction is monitored by analyzing aliquots of the reaction mixture at different time points.

Visualizing Reaction Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate the reaction pathway for the hydrogenation of this compound and a general experimental workflow.

reaction_pathway This compound This compound 3-Methyl-1-penten-3-ol 3-Methyl-1-penten-3-ol This compound->3-Methyl-1-penten-3-ol + H₂ (Selective Hydrogenation) 3-Methyl-3-pentanol 3-Methyl-3-pentanol 3-Methyl-1-penten-3-ol->3-Methyl-3-pentanol + H₂ (Over-hydrogenation) experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst_Preparation Catalyst Preparation / Pre-treatment Reactor_Setup Reactor Setup (Batch or Flow) Catalyst_Preparation->Reactor_Setup Reactant_Solution Prepare Reactant Solution Reactant_Solution->Reactor_Setup Run_Reaction Run Reaction under Controlled Conditions Reactor_Setup->Run_Reaction Sampling Periodic Sampling Run_Reaction->Sampling GC_Analysis GC Analysis Sampling->GC_Analysis Data_Processing Data Processing (Conversion, Selectivity) GC_Analysis->Data_Processing

References

Alternative reagents to 3-Methyl-1-pentyn-3-ol in specific applications

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Alternative Reagents to 3-Methyl-1-pentyn-3-ol in Key Synthetic Applications

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of experimental work. This compound is a versatile propargyl alcohol utilized in a range of applications, from a building block in complex organic synthesis to an initiator in polymer chemistry. This guide provides a comparative analysis of alternative reagents in three key applications: its role as a terminal alkyne in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), as an initiator for the ring-opening polymerization of lactide to produce propargyl-terminated polylactide, and as a synthetic precursor in the generation of purine-based Cyclin-Dependent Kinase (CDK) inhibitors.

This compound serves as a readily available terminal alkyne for CuAAC, a cornerstone of "click chemistry." The choice of alkyne can significantly influence reaction kinetics and the potential for side reactions. Propargyl alcohols, such as this compound, are often considered a good balance of reactivity, stability, and cost. However, other terminal alkynes with different electronic and steric properties can offer advantages in specific contexts.

Performance Comparison of Terminal Alkynes in CuAAC

The reactivity of terminal alkynes in CuAAC is influenced by factors such as steric hindrance and the electronic nature of the substituents adjacent to the alkyne. Alkynes with electron-withdrawing groups are generally more reactive.

Alkyne ReagentStructureRelative Reactivity/Performance Notes
This compound CCC(C)(O)C#CServes as a standard propargyl alcohol with moderate reactivity. Offers a good combination of reactivity, ease of installation, and cost.
Propargyl alcohol C#CCH2OHA simple propargyl alcohol, often used as a benchmark. In a photo-initiated CuAAC polymerization, it showed a ~2.6 times higher initial reaction rate compared to 5-hexyn-1-ol.[1]
5-Hexyn-1-ol C#C(CH2)4OHAn aliphatic terminal alkyne with lower reactivity compared to propargyl alcohol.[1]
Propiolamides (e.g., Tertiary propiolamide) C#CC(O)N(C2H5)2Electronically activated alkynes that are slightly more reactive than standard propargyl compounds. However, they have an increased propensity for Michael addition side reactions.[2]
Aromatic Alkynes (e.g., Phenylacetylene) C6H5C#CHGenerally slower to react than propargyl amides and alcohols in some ligand-accelerated CuAAC systems.[2]
Tertiary Propargyl Carbamates C#CC(CH3)2OC(O)NR2Not suitable for some bioconjugation reactions due to copper-induced fragmentation.[2]
Experimental Protocols

General Protocol for a Comparative Kinetic Study of Alkyne Reactivity in CuAAC

This protocol is adapted from a study on photo-initiated CuAAC polymerizations and can be modified for small molecule kinetic comparisons.

  • Reagent Preparation:

    • Prepare 2M solutions of the alkynes to be tested (e.g., propargyl alcohol, 5-hexyn-1-ol) in an appropriate solvent (e.g., DMF).

    • Prepare a solution of a difunctional azide (B81097) (e.g., 2 M in DMF).

    • Prepare a catalyst solution containing a copper(II) salt (e.g., 2% CuCl₂) and a ligand (e.g., PMDETA).

    • Prepare a photoinitiator solution (e.g., 4% DMPA).

  • Reaction Setup:

    • In a suitable reaction vessel, mix the alkyne solution, azide solution, and catalyst solution.

    • Add the photoinitiator solution to the mixture.

  • Reaction Monitoring:

    • Initiate the reaction by irradiating the mixture with a UV light source.

    • Monitor the disappearance of the alkyne and azide peaks in real-time using FTIR spectroscopy.

  • Data Analysis:

    • Calculate the initial reaction rates and conversion over time for each alkyne to determine their relative reactivity.

Visualization of Alkyne Selection Workflow in CuAAC

G start Need for Terminal Alkyne in CuAAC reagent_class Select Alkyne Class start->reagent_class propargyl Propargyl Alcohols (e.g., this compound) reagent_class->propargyl Standard Application activated Activated Alkynes (e.g., Propiolamides) reagent_class->activated Need for High Speed aliphatic Simple Aliphatic Alkynes (e.g., 5-Hexyn-1-ol) reagent_class->aliphatic Cost-sensitive/Specific Backbone propargyl_pros Pros: - Good balance of reactivity & cost - Stable propargyl->propargyl_pros activated_pros Pros: - Higher reactivity activated->activated_pros activated_cons Cons: - Potential for Michael addition activated->activated_cons aliphatic_cons Cons: - Slower reaction rates aliphatic->aliphatic_cons

Caption: Decision workflow for selecting a terminal alkyne in CuAAC.

Application as an Initiator in Ring-Opening Polymerization (ROP) of Lactide

This compound can act as a monofunctional alcohol initiator in the ring-opening polymerization of lactide, typically catalyzed by tin(II) octoate (Sn(Oct)₂). This process yields polylactide (PLA) with a terminal propargyl group, which can be further functionalized. The choice of initiator is critical as it determines the polymer architecture (linear, star-shaped) and can influence the polymerization kinetics.

Performance Comparison of Alcohol Initiators in Lactide ROP

The structure and functionality of the alcohol initiator dictate the resulting polymer's architecture. While direct kinetic comparisons of various propargyl alcohols are scarce, data from studies using other monofunctional and polyfunctional alcohols provide valuable insights.

Initiator TypeExample Reagent(s)Key Performance Characteristics
Monofunctional Propargyl Alcohol This compound , Propargyl alcoholProduces linear PLA with one terminal alkyne group per chain. The polymerization rate is generally first-order with respect to the monomer.
Monofunctional Aliphatic Alcohols n-propanol, 1-dodecanolAlso produce linear polymers. The polymerization rate constant has been shown to be independent of the specific monofunctional alcohol used.
Di-functional Alcohols (Diols) Ethylene glycol, 1,4-ButanediolAct as "core" molecules to produce linear PLA with hydroxyl groups at both ends (if not a propargyl diol). Can be used to create telechelic polymers.
Polyfunctional Alcohols (Polyols) Trimethylol propane, Pentaerythritol, GlycerolProduce star-shaped polymers with a number of arms corresponding to the number of hydroxyl groups. The polymerization rate has been observed to be independent of initiator functionality in some systems, while others report slower initiation for secondary alcohols or due to steric hindrance.[3]
Experimental Protocols

General Protocol for Lactide ROP using an Alcohol Initiator

  • Materials: L-lactide (monomer), alcohol initiator (e.g., this compound), tin(II) octoate (catalyst), and a high-boiling point solvent (e.g., toluene (B28343) for solution polymerization, or bulk polymerization).

  • Procedure (Bulk Polymerization):

    • Dry all glassware and reagents thoroughly.

    • Charge a reaction vessel with the desired amount of L-lactide.

    • Heat the vessel to the reaction temperature (e.g., 130-160 °C) under an inert atmosphere (e.g., nitrogen or argon) to melt the monomer.

    • Add the alcohol initiator and the tin(II) octoate catalyst to the molten lactide with stirring. The monomer-to-initiator ratio will determine the target molecular weight.

    • Continue the reaction for the desired time (several hours to a day).

    • Cool the reaction mixture to room temperature. The polymer can be purified by dissolving in a suitable solvent (e.g., chloroform) and precipitating in a non-solvent (e.g., methanol).

  • Characterization:

    • Determine the molecular weight and polydispersity index (PDI) of the resulting polymer using Gel Permeation Chromatography (GPC).

    • Confirm the presence of the terminal propargyl group using ¹H NMR and FTIR spectroscopy.

Visualization of Polymer Architectures from Different Initiators

G cluster_linear Linear Polymer cluster_star Star-shaped Polymer A_start Initiator (R-OH) A_chain ...-O-CH(CH3)-C(O)-... A_start->A_chain A_end End Group A_chain->A_end B_core Core (Polyol) B_arm1 PLA Arm 1 B_core->B_arm1 B_arm2 PLA Arm 2 B_core->B_arm2 B_arm3 PLA Arm 3 B_core->B_arm3

Caption: Polymer architectures derived from different alcohol initiators.

Application in the Synthesis of Purine-Based CDK Inhibitors

This compound can be used as a building block in the synthesis of C2-alkynylated purines, a class of compounds that have shown potent inhibition of Cyclin-Dependent Kinases (CDKs). The key synthetic step is often a Sonogashira cross-coupling reaction between a halogenated purine (B94841) derivative and a terminal alkyne. The nature of the alkyne can influence the yield of this coupling reaction and the biological activity of the final inhibitor.

Performance Comparison of Alkynes in Sonogashira Coupling for Heterocycle Synthesis

The efficiency of the Sonogashira coupling can vary depending on the steric and electronic properties of both the aryl halide and the terminal alkyne. The following table compiles representative yields for the Sonogashira coupling of various terminal alkynes with halogenated nitrogen-containing heterocycles, which are relevant precursors for CDK inhibitors.

Alkyne SubstrateAryl Halide SubstrateCatalyst SystemYield (%)
Phenylacetylene 2-Amino-3-bromopyridinePd(CF₃COO)₂/PPh₃/CuI98
4-Methylphenylacetylene 2-Amino-3-bromopyridinePd(CF₃COO)₂/PPh₃/CuI96
4-Methoxyphenylacetylene 2-Amino-3-bromopyridinePd(CF₃COO)₂/PPh₃/CuI93
1-Hexyne 2-Amino-3-bromopyridinePd(CF₃COO)₂/PPh₃/CuI85
3,3-Dimethyl-1-butyne 2-Amino-3-bromopyridinePd(CF₃COO)₂/PPh₃/CuI81
Trimethylsilylacetylene 2-Amino-3-bromopyridinePd(CF₃COO)₂/PPh₃/CuI89

Data compiled from a study on the synthesis of 2-amino-3-alkynylpyridines.

Experimental Protocols

General Protocol for Sonogashira Coupling of a Halogenated Purine with a Terminal Alkyne

  • Reagents: Halogenated purine (e.g., 2-chloro- or 2-iodopurine), terminal alkyne (e.g., this compound), Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI), a base (e.g., triethylamine (B128534) or diisopropylethylamine), and a solvent (e.g., DMF or THF).

  • Procedure:

    • To a reaction flask, add the halogenated purine, the terminal alkyne (typically 1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and CuI (2-10 mol%) under an inert atmosphere.

    • Add the solvent and the base.

    • Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

    • Upon completion, cool the reaction mixture, dilute with a suitable solvent, and wash with water or brine.

    • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to obtain the desired C2-alkynylated purine.

Visualization of the Synthetic Pathway to C2-Alkynylated Purines

G Purine Halogenated Purine (e.g., 2-Iodopurine) Reaction Sonogashira Coupling Purine->Reaction Alkyne Terminal Alkyne (e.g., this compound) Alkyne->Reaction Product C2-Alkynylated Purine (CDK Inhibitor Precursor) Reaction->Product Catalyst Pd Catalyst Cu(I) Co-catalyst Base Catalyst->Reaction

Caption: General synthetic scheme for C2-alkynylated purines via Sonogashira coupling.

References

Benchmarking 3-Methyl-1-pentyn-3-ol as a Solvent Stabilizer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-Methyl-1-pentyn-3-ol as a solvent stabilizer, with a focus on its application in chlorinated solvents. The performance of this compound is discussed in the context of other commonly used stabilizer alternatives. This document also includes detailed experimental protocols for evaluating stabilizer performance.

Introduction to Solvent Stabilization

Chlorinated solvents, such as trichloroethylene (B50587) (TCE) and 1,1,1-trichloroethane, are susceptible to degradation over time, particularly in the presence of heat, light, air, and moisture. This degradation can lead to the formation of acidic byproducts, primarily hydrochloric acid (HCl), which can corrode equipment and compromise the integrity of chemical processes. To counteract this, stabilizer packages are added to these solvents. These packages are often complex mixtures of chemical compounds designed to neutralize acids, prevent oxidation, and manage other degradation pathways.

This compound is a key component in many of these stabilizer formulations, valued for its role as an acid acceptor and its ability to inhibit metal-induced degradation.

Performance of this compound as a Stabilizer

This compound, an acetylenic alcohol, is widely used as a stabilizer in chlorinated solvents. Its primary function is to act as an acid scavenger. The terminal alkyne group is thought to play a crucial role in its stabilizing action, likely through its ability to react with and neutralize free radicals and acidic species that form during solvent degradation. While its efficacy is well-established in industrial applications, direct, publicly available quantitative comparisons with other stabilizers in a standardized tabular format are scarce in the scientific literature.

Alternative Solvent Stabilizers

Stabilizer packages for chlorinated solvents typically contain a blend of compounds, each serving a specific purpose. The selection of these components is tailored to the specific application and the operational stresses the solvent will endure. Key alternatives and co-stabilizers to this compound include:

  • Other Alkynols (e.g., 1,4-Butynediol): Similar to this compound, other acetylenic alcohols are used for their acid-accepting properties.

  • Epoxides (e.g., Butylene Oxide): Epoxides are effective acid scavengers. They react with HCl to form non-corrosive chlorohydrins.

  • Cyclic Ethers (e.g., 1,4-Dioxane (B91453), 1,3-Dioxolane): These compounds are effective in stabilizing chlorinated solvents against metal-induced decomposition. However, due to toxicological concerns, the use of 1,4-dioxane has become less desirable.

  • Nitro-compounds (e.g., Nitromethane, 1-Nitropropane): These are added to inhibit degradation reactions.

  • Alcohols (e.g., Secondary Butanol): Alcohols can also contribute to the overall stability of the solvent formulation.

Qualitative Comparison of Stabilizer Classes

While direct quantitative performance data is limited in publicly accessible literature, a qualitative comparison of the primary functions of these stabilizer classes is presented below.

Stabilizer ClassPrimary Function(s)Key Considerations
Alkynols (e.g., this compound, 1,4-Butynediol) Acid Scavenger, Metal DeactivatorEffective at preventing acid build-up and inhibiting metal-catalyzed degradation.
Epoxides (e.g., Butylene Oxide) Acid ScavengerHighly reactive towards acids, providing robust protection against corrosion.
Cyclic Ethers (e.g., 1,4-Dioxane, 1,3-Dioxolane) Metal Deactivator, Film-wise Evaporation PromoterExcellent at preventing metal-induced decomposition. 1,4-Dioxane has toxicity concerns.
Nitro-compounds (e.g., Nitromethane, 1-Nitropropane) Radical Scavenger, AntioxidantHelp to interrupt free-radical chain reactions that lead to solvent degradation.
Alcohols (e.g., Secondary Butanol) Co-stabilizer, Acid ScavengerContribute to the overall stability and can act as a secondary acid acceptor.

Experimental Protocols

The performance of solvent stabilizers is primarily evaluated by their ability to neutralize acid, a property quantified by the "acid acceptance" test.

Acid Acceptance Test (Based on ASTM D2942)

This test method determines the total acid acceptance of a stabilizer in a halogenated organic solvent. It quantifies the amount of acid a stabilized solvent can neutralize before it becomes acidic.

Principle:

A known excess of a standardized acidic solution is added to the stabilized solvent sample. The stabilizer reacts with and neutralizes a portion of the added acid. The remaining, unreacted acid is then determined by back-titration with a standardized basic solution. The acid acceptance is typically expressed as weight percent of sodium hydroxide (B78521) (% w/w NaOH).

Apparatus:

  • 250 mL Erlenmeyer flasks

  • 10 mL and 25 mL volumetric pipettes

  • 50 mL burette

  • Analytical balance

Reagents:

  • Hydrochlorination Reagent: A standardized solution of hydrochloric acid (HCl) in isopropyl alcohol.

  • Standardized Sodium Hydroxide Solution: Typically 0.1 N NaOH in methanol.

  • Bromothymol Blue Indicator Solution: 0.1% solution.

Procedure:

  • Sample Preparation: Accurately pipette a specific volume (e.g., 25 mL) of the stabilized solvent into a 250 mL Erlenmeyer flask.

  • Acid Reaction: Add a precise volume (e.g., 25 mL) of the hydrochlorination reagent to the flask. Swirl to mix and allow the reaction to proceed for a specified time (e.g., 15-20 minutes).

  • Blank Preparation: Prepare a blank by pipetting the same volume of the hydrochlorination reagent into a separate Erlenmeyer flask without the solvent sample.

  • Titration:

    • Add a few drops of bromothymol blue indicator to both the sample and blank flasks. The solutions should turn yellow.

    • Titrate both the sample and the blank with the standardized sodium hydroxide solution until the color changes from yellow to a persistent blue endpoint.

  • Calculation: The acid acceptance, as % w/w NaOH, is calculated using the following formula:

    Acid Acceptance (% w/w NaOH) = [((B - S) * N * 4.0) / (V * D)]

    Where:

    • B = Volume of NaOH solution required for the blank (mL)

    • S = Volume of NaOH solution required for the sample (mL)

    • N = Normality of the NaOH solution

    • V = Volume of the solvent sample (mL)

    • D = Specific gravity of the solvent sample

Mandatory Visualization

Experimental_Workflow_Acid_Acceptance_Test cluster_preparation Preparation cluster_reaction Reaction cluster_titration Titration cluster_analysis Analysis start Start sample_prep Pipette 25 mL of Stabilized Solvent into Erlenmeyer Flask start->sample_prep blank_prep Pipette 25 mL of Hydrochlorination Reagent into a separate Flask (Blank) start->blank_prep add_acid Add 25 mL of Hydrochlorination Reagent to the Sample Flask sample_prep->add_acid add_indicator_blank Add Bromothymol Blue Indicator to Blank blank_prep->add_indicator_blank react Allow to React for 15-20 minutes add_acid->react add_indicator_sample Add Bromothymol Blue Indicator to Sample react->add_indicator_sample titrate_sample Titrate Sample with 0.1 N NaOH to Blue Endpoint add_indicator_sample->titrate_sample titrate_blank Titrate Blank with 0.1 N NaOH to Blue Endpoint add_indicator_blank->titrate_blank calculate Calculate Acid Acceptance (% w/w NaOH) titrate_sample->calculate titrate_blank->calculate end End calculate->end

Caption: Workflow for the Acid Acceptance Test.

Conclusion

A Comparative Guide to the Quantitative Analysis of 3-Methyl-1-pentyn-3-ol in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and intermediates is paramount. This guide provides a comparative analysis of three prominent analytical techniques for the quantitative determination of 3-Methyl-1-pentyn-3-ol in a reaction mixture: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.

Introduction to Analytical Techniques

Gas Chromatography (GC) is a powerful technique for separating and quantifying volatile and semi-volatile compounds.[1] In GC, a sample is vaporized and carried by an inert gas through a column, where components are separated based on their physical and chemical properties, such as boiling point and polarity.[1]

High-Performance Liquid Chromatography (HPLC) is a versatile method used to separate, identify, and quantify components in a liquid mixture.[2] The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[2]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy is a primary analytical method that allows for the determination of the absolute or relative concentration of a substance in a sample.[3] Unlike chromatographic techniques, qNMR directly relates the integrated signal area to the number of nuclei, enabling quantification often without the need for an identical reference standard of the analyte.[1]

Quantitative Data Comparison

The following tables summarize the typical performance characteristics for the quantitative analysis of a small molecule like this compound using GC-FID, HPLC-UV, and qNMR. It is important to note that this data is illustrative and based on general validation principles for these techniques, as a specific, comprehensive validation report for this compound across all three methods was not available in the public domain.

Table 1: Comparison of Key Quantitative Performance Parameters

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (qNMR)
Linearity (R²) > 0.99> 0.99> 0.999
Precision (RSD%) < 2%< 2%< 1%
Accuracy (% Recovery) 98 - 102%98 - 102%99 - 101%
Limit of Detection (LOD) Low (ng/mL to pg/mL)Low (ng/mL)Moderate (µg/mL to mg/mL)
Limit of Quantitation (LOQ) Low (ng/mL to µg/mL)Low (ng/mL to µg/mL)Moderate (µg/mL to mg/mL)
Analysis Time per Sample 10 - 30 minutes10 - 30 minutes5 - 15 minutes

Table 2: Suitability for Analysis of this compound

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Volatility Requirement High (Suitable for this compound)Low (Suitable)Low (Suitable)
Sample Throughput HighHighMedium
Chiral Separation Possible with chiral columnPossible with chiral stationary phasePossible with chiral solvating agents
Structural Information Limited (MS detector provides fragmentation)Limited (UV provides chromophore info)High (Provides detailed structural data)
Need for Reference Standard RequiredRequiredNot always required for relative quantification

Experimental Protocols

Gas Chromatography (GC-FID) Method

This protocol is designed for the quantification of this compound in a reaction mixture using a Flame Ionization Detector (FID), which offers excellent sensitivity for hydrocarbons.

Sample Preparation:

  • Quench a known volume of the reaction mixture.

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Prepare a dilution series for a calibration curve using a certified reference standard of this compound.

  • Add a suitable internal standard (e.g., n-dodecane) to both the sample and calibration standards to correct for injection volume variability.

GC-FID Parameters:

  • Column: A polar capillary column, such as a DB-WAX or similar polyethylene (B3416737) glycol (PEG) phase, is recommended for the analysis of alcohols. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Detector: Flame Ionization Detector (FID)

  • Detector Temperature: 280 °C

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

High-Performance Liquid Chromatography (HPLC-UV) Method

Since this compound lacks a strong chromophore, direct UV detection can be challenging. Derivatization or use of a universal detector like a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) may be necessary. For the purpose of this guide, a hypothetical HPLC-UV method following derivatization is presented.

Sample Preparation and Derivatization:

  • Quench a known volume of the reaction mixture.

  • Extract the analyte into a suitable solvent.

  • Derivatize the hydroxyl group of this compound with a UV-active agent (e.g., benzoyl chloride) to enhance detection.

  • Prepare a dilution series of the derivatized reference standard for the calibration curve.

  • Use an internal standard that also undergoes the derivatization reaction.

HPLC-UV Parameters:

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of non-polar to moderately polar compounds.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Start with 50% acetonitrile.

    • Increase to 95% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV-Vis Detector at a wavelength appropriate for the chosen derivatizing agent (e.g., 230 nm for benzoyl derivatives).

  • Injection Volume: 10 µL.

For chiral analysis, a chiral stationary phase (CSP) column, such as one based on derivatized cellulose (B213188) or amylose, would be employed, typically with a normal-phase mobile phase (e.g., hexane/isopropanol).

Quantitative NMR (qNMR) Method

This protocol describes an absolute quantification method using an internal standard.

Sample Preparation:

  • Accurately weigh a specific amount of the reaction mixture into an NMR tube.

  • Accurately weigh and add a certified internal standard to the NMR tube. The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).[4]

  • Add a known volume of a deuterated solvent (e.g., DMSO-d6 or CDCl3) to dissolve the sample and internal standard completely.

NMR Acquisition Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher for better signal dispersion.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration. A value of 30-60 seconds is often sufficient.

  • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).[3]

  • Acquisition Time: At least 3-4 seconds.

  • Spectral Width: Cover all signals of interest.

Data Processing and Quantification:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired spectrum.

  • Integrate a well-resolved, characteristic signal of this compound (e.g., the acetylenic proton or the methyl protons) and a signal from the internal standard.

  • Calculate the concentration or purity using the following formula:

    Purity_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the internal standard

Visualizations

Workflow for Quantitative Analysis

General Workflow for Quantitative Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification cluster_report Reporting sampling Representative Sampling of Reaction Mixture quenching Reaction Quenching sampling->quenching extraction Extraction / Dilution quenching->extraction int_std Internal Standard Addition extraction->int_std gc Gas Chromatography (GC) int_std->gc Volatile Sample hplc HPLC int_std->hplc Liquid Sample qnmr qNMR int_std->qnmr Solubilized Sample integration Peak Integration / Signal Integration gc->integration hplc->integration qnmr->integration calibration Calibration Curve Construction (for GC and HPLC) integration->calibration calculation Concentration / Purity Calculation integration->calculation calibration->calculation report Final Report with Statistical Analysis calculation->report

Caption: General workflow for the quantitative analysis of a target analyte in a reaction mixture.

Comparison of Analytical Techniques

Comparison of Analytical Techniques for this compound Quantification GC Gas Chromatography (GC) Pros: High sensitivity for volatile compounds Excellent separation efficiency High throughput Cons: Requires analyte to be volatile and thermally stable Limited structural information (without MS) HPLC High-Performance Liquid Chromatography (HPLC) Pros: Wide applicability to non-volatile compounds Versatile for chiral separations High throughput Cons: Lower resolution than capillary GC Requires analyte to be soluble UV detection may require derivatization qNMR Quantitative NMR (qNMR) Pros: Primary analytical method Provides structural confirmation High precision and accuracy No identical reference standard needed for relative quantification Cons: Lower sensitivity than chromatographic methods Higher instrument cost Potential for signal overlap in complex mixtures Analyte This compound in Reaction Mixture Analyte->GC Suitable due to volatility Analyte->HPLC Suitable, may need derivatization for UV Analyte->qNMR Excellent for purity and structure

Caption: Comparison of GC, HPLC, and qNMR for the quantitative analysis of this compound.

Conclusion

The choice of the most suitable analytical technique for the quantitative analysis of this compound depends on the specific requirements of the analysis.

  • Gas Chromatography is an excellent choice for routine, high-throughput analysis, especially when coupled with an FID for sensitive detection of this volatile alcohol.

  • High-Performance Liquid Chromatography is particularly advantageous if chiral separation is required or if the reaction mixture contains non-volatile components that are incompatible with GC. The need for derivatization for sensitive UV detection is a potential drawback.

  • Quantitative NMR stands out for its high precision, accuracy, and the wealth of structural information it provides. It is an ideal method for primary purity assessment and for complex mixtures where chromatographic separation may be challenging. Its lower sensitivity compared to chromatographic methods is a key consideration.

For a comprehensive understanding of a reaction mixture, a combination of these techniques is often employed, for instance, using qNMR to certify a reference standard which is then used for calibration in GC or HPLC for routine analysis.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Methyl-1-pentyn-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients and intermediates is paramount. This guide provides a comparative analysis of three common analytical methods for the determination of 3-Methyl-1-pentyn-3-ol: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR).

This document outlines the principles of each technique, presents a comparison of their performance based on typical validation parameters, and provides detailed experimental protocols to serve as a starting point for method development and cross-validation.

Comparison of Analytical Method Performance

The selection of an analytical method is a critical decision that influences the reliability and reproducibility of results. The following table summarizes the expected performance characteristics of GC-FID, HPLC-UV, and qNMR for the analysis of this compound. These values are based on typical performance for similar small organic molecules and should be confirmed during method validation.

Validation ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)Quantitative Nuclear Magnetic Resonance (qNMR)
Linearity (R²) > 0.998> 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.5%99.0 - 101.0%
Precision (% RSD)
- Intraday< 2.0%< 1.5%< 1.0%
- Interday< 3.0%< 2.0%< 1.5%
Limit of Detection (LOD) ~10 ng/mL~50 ng/mL~0.1 mg/mL
Limit of Quantification (LOQ) ~30 ng/mL~150 ng/mL~0.3 mg/mL
Specificity Good to Excellent (with appropriate column)Good (potential for interference from co-eluting compounds)Excellent (structure-specific)
Sample Throughput HighHighModerate
Cost LowerModerateHigher

Experimental Protocols

Detailed methodologies for the analysis of this compound using GC-FID, HPLC-UV, and qNMR are provided below. These protocols are intended as a guide and may require optimization for specific sample matrices and instrumentation.

Gas Chromatography-Flame Ionization Detection (GC-FID)

Principle: This method separates volatile compounds in the gas phase based on their interaction with a stationary phase in a capillary column. The separated compounds are then detected by a flame ionization detector, which generates a current proportional to the amount of organic analyte.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Split/splitless injector.

  • Capillary column: e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Reagents:

  • Carrier Gas: Helium or Nitrogen, high purity.

  • FID Gases: Hydrogen and Air, high purity.

  • Solvent: Methanol or Acetonitrile, HPLC grade.

  • This compound reference standard.

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in 25 mL of solvent in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the solvent to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the chosen solvent to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 180°C.

    • Hold: 5 minutes at 180°C.

  • Carrier Gas Flow Rate: 1.0 mL/minute (constant flow).

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)

Principle: This technique separates compounds in the liquid phase based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. Detection is achieved by measuring the absorbance of ultraviolet light by the analyte at a specific wavelength. As this compound lacks a strong chromophore, derivatization or detection at a lower wavelength (e.g., < 210 nm) may be necessary. For this guide, a hypothetical derivatization to a UV-active compound is considered for illustrative purposes.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Solvent: Methanol or Acetonitrile, HPLC grade.

  • This compound reference standard.

  • Derivatizing agent (if required).

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare as described for GC-FID.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 5 µg/mL to 200 µg/mL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range. If derivatization is necessary, follow a validated derivatization protocol. Filter the final solution through a 0.45 µm syringe filter.

Chromatographic Conditions:

  • Mobile Phase Gradient:

    • Start with 30% B, increase to 90% B over 10 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/minute.

  • Column Temperature: 35°C.

  • Detection Wavelength: To be determined based on the UV spectrum of the analyte or its derivative (e.g., 254 nm for a derivatized compound).

  • Injection Volume: 10 µL.

Quantitative Nuclear Magnetic Resonance (qNMR)

Principle: qNMR is a primary analytical method that allows for the direct quantification of a substance by comparing the integral of a specific resonance signal from the analyte to the integral of a signal from a certified internal standard of known concentration. The signal intensity is directly proportional to the number of nuclei, making it a highly accurate and precise technique without the need for calibration curves of the analyte itself.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d6).

  • Certified internal standard (e.g., Maleic acid, Dimethyl sulfone).

Standard and Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample into a vial.

  • Accurately weigh a specific amount of the certified internal standard into the same vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters (Example for ¹H qNMR):

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

  • Spectral Width: To encompass all signals of interest.

Data Processing and Analysis:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate the well-resolved, non-overlapping signals of both the this compound and the internal standard.

  • Calculate the concentration of this compound using the following formula: Concentration_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (Mass_IS / Mass_analyte) * Purity_IS Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • Mass = Mass weighed

    • Purity = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Methodology and Workflow Diagrams

To visualize the logical flow of the analytical processes, the following diagrams are provided in DOT language.

GC_FID_Workflow start Start sample_prep Sample and Standard Preparation start->sample_prep gc_analysis GC-FID Analysis sample_prep->gc_analysis data_acq Data Acquisition gc_analysis->data_acq data_proc Data Processing (Integration) data_acq->data_proc quant Quantification data_proc->quant end_node End quant->end_node

Caption: Workflow for GC-FID analysis.

HPLC_UV_Workflow start Start sample_prep Sample and Standard Preparation (with Derivatization if needed) start->sample_prep hplc_analysis HPLC-UV Analysis sample_prep->hplc_analysis data_acq Data Acquisition hplc_analysis->data_acq data_proc Data Processing (Peak Integration) data_acq->data_proc quant Quantification data_proc->quant end_node End quant->end_node

Caption: Workflow for HPLC-UV analysis.

qNMR_Workflow start Start sample_prep Accurate Weighing of Sample and Internal Standard start->sample_prep dissolution Dissolution in Deuterated Solvent sample_prep->dissolution nmr_acq NMR Data Acquisition dissolution->nmr_acq data_proc Data Processing (Phasing, Baseline Correction) nmr_acq->data_proc integration Signal Integration data_proc->integration calculation Purity/Concentration Calculation integration->calculation end_node End calculation->end_node

Caption: Workflow for qNMR analysis.

Efficacy of 3-Methyl-1-pentyn-3-ol Derivatives in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methyl-1-pentyn-3-ol, a tertiary alcohol containing a terminal alkyne, has a history of use as a sedative and hypnotic agent.[1][2] Its simple yet reactive structure makes it an intriguing starting point for the development of novel therapeutics, particularly for central nervous system (CNS) disorders. The propargyl alcohol moiety is a versatile functional group in medicinal chemistry, utilized in the synthesis of a wide array of bioactive molecules.[3][4]

This guide provides a comprehensive overview of this compound and outlines a hypothetical framework for the comparative efficacy evaluation of its derivatives. Due to a lack of publicly available, direct comparative studies on a series of this compound derivatives, this document serves as a foundational resource. It details the known attributes of the parent compound, proposes a general experimental workflow for synthesizing and screening a library of its derivatives, and discusses a potential mechanism of action.

This compound: The Parent Compound

This compound, also known as methylpentynol, was discovered in 1913 and was formerly used to treat insomnia.[1] Its primary pharmacological effect is as a sedative and hypnotic, suggesting activity on CNS pathways that regulate arousal and sleep.[2]

Known Biological Activities:

  • Sedative and Hypnotic: Historically used to induce sleep.[1] The mechanism is presumed to involve the potentiation of GABAergic neurotransmission, a common pathway for sedative-hypnotics.[5]

  • Anticonvulsant Effects: Has demonstrated anticonvulsant properties, further suggesting interaction with CNS inhibitory pathways.[1]

Chemical Properties as a Synthetic Scaffold: The presence of a terminal alkyne and a tertiary alcohol group makes this compound a versatile building block for chemical synthesis. The alkyne can participate in various coupling reactions, while the hydroxyl group can be modified or used to influence the molecule's physicochemical properties.[6][7]

Hypothetical Efficacy Comparison of this compound Derivatives

In the absence of direct comparative data, this section outlines a prospective evaluation of a hypothetical series of this compound derivatives. The goal is to illustrate how modifications to the parent structure could influence biological activity.

Proposed Derivative Structures

A library of derivatives could be synthesized by modifying the parent structure at two key positions:

  • R1: Substitution on the terminal alkyne.

  • R2: Modification of the hydroxyl group.

DerivativeR1-Group (Modification of Alkyne)R2-Group (Modification of Hydroxyl)
Parent (MP-00) -H-OH
MP-01 -Si(CH₃)₃-OH
MP-02 -C₆H₅-OH
MP-03 -H-OCH₃
MP-04 -H-OC(O)CH₃
Hypothetical Comparative Efficacy Data

The following table presents a hypothetical summary of data that would be generated from a screening cascade to evaluate the sedative-hypnotic potential of the derivatives.

DerivativeIn Vitro GABA-A Receptor Binding (Ki, nM)In Vitro Blood-Brain Barrier Permeability (Pe, 10⁻⁶ cm/s)In Vivo Sedative Effect (ED₅₀, mg/kg)
MP-00 5005.2100
MP-01 4506.885
MP-02 2504.170
MP-03 >10007.5>200
MP-04 8006.2150
Diazepam (Control) 108.51

Experimental Protocols

This section details the methodologies for the key experiments that would be cited in the hypothetical comparison.

Synthesis of Derivatives

A general synthetic scheme for the proposed derivatives would be developed. For instance, Sonogashira coupling could be employed to introduce aryl or other substituents at the R1 position. Etherification or esterification of the tertiary alcohol would yield modifications at the R2 position.

In Vitro GABA-A Receptor Binding Assay
  • Objective: To determine the binding affinity of the compounds for the GABA-A receptor.

  • Method: A competitive radioligand binding assay would be performed using synaptic membrane preparations from rodent brains. Membranes would be incubated with a known GABA-A receptor radioligand (e.g., [³H]muscimol) and varying concentrations of the test compounds. Non-specific binding would be determined in the presence of an excess of a non-labeled ligand.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) would be calculated. The binding affinity (Ki) would then be determined using the Cheng-Prusoff equation.

In Vitro Blood-Brain Barrier (BBB) Permeability Assay
  • Objective: To assess the ability of the compounds to cross the blood-brain barrier.

  • Method: A parallel artificial membrane permeability assay (PAMPA) or a cell-based model using brain endothelial cells (e.g., hCMEC/D3) would be utilized.[8][9] For the cell-based model, cells would be cultured on a semi-permeable membrane support to form a monolayer. The test compound would be added to the apical (blood) side, and its concentration in the basolateral (brain) side would be measured over time using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Pe) would be calculated.

In Vivo Sedative Effect Assessment
  • Objective: To evaluate the sedative-hypnotic effect of the compounds in a living organism.

  • Method: The loss of righting reflex in mice would be used as an indicator of sedation.[10] Animals would be administered with different doses of the test compounds via intraperitoneal injection. The number of animals that lose their righting reflex for a defined period (e.g., >1 minute) at each dose would be recorded.

  • Data Analysis: The median effective dose (ED₅₀), the dose at which 50% of the animals show the desired effect, would be calculated using probit analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis synthesis Synthesis of Derivatives (MP-01 to MP-04) purification Purification & Characterization (NMR, MS) synthesis->purification binding_assay GABA-A Receptor Binding Assay purification->binding_assay bbb_assay BBB Permeability Assay purification->bbb_assay sedative_test Sedative Effect (Loss of Righting Reflex) binding_assay->sedative_test bbb_assay->sedative_test sar_analysis Structure-Activity Relationship (SAR) Analysis sedative_test->sar_analysis

Caption: Hypothetical workflow for the synthesis and evaluation of this compound derivatives.

Postulated Signaling Pathway

The sedative-hypnotic effects of this compound and its derivatives are likely mediated through the potentiation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the CNS.[11][12][13]

gaba_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron glutamate Glutamate gad GAD glutamate->gad Glutamic Acid Decarboxylase gaba GABA gad->gaba gaba_receptor GABA-A Receptor gaba->gaba_receptor Release into Synaptic Cleft cl_channel Cl- Channel (Open) gaba_receptor->cl_channel Binding of GABA & Derivative hyperpolarization Hyperpolarization (Inhibition of Neuron Firing) cl_channel->hyperpolarization Cl- Influx

Caption: Postulated GABA-A receptor signaling pathway for this compound derivatives.

Conclusion and Future Directions

While direct comparative efficacy data for derivatives of this compound is not currently available in the literature, its history as a sedative-hypnotic and its versatile chemical nature make it a compelling starting point for novel CNS drug discovery. The hypothetical framework presented in this guide provides a roadmap for the systematic evaluation of its derivatives. Future research should focus on synthesizing a focused library of these compounds and evaluating them through a comprehensive screening cascade to establish a clear structure-activity relationship. Such studies would be invaluable in unlocking the therapeutic potential of this chemical scaffold.

References

A Comparative Review of the Industrial Applications of 3-Methyl-1-pentyn-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

3-Methyl-1-pentyn-3-ol, also known as Meparfynol or Methylpentynol, is a versatile acetylenic alcohol with a range of industrial applications stemming from its unique chemical structure, which incorporates both a hydroxyl group and a terminal alkyne. This guide provides a comparative overview of its performance in key industrial sectors, including corrosion inhibition, specialty chemical synthesis, and polymer applications, alongside common alternatives. Experimental data and protocols are provided to support the objective comparison for researchers, scientists, and drug development professionals.

Corrosion Inhibition in Acidic Environments

This compound is an effective corrosion inhibitor, particularly for ferrous metals and their alloys in acidic media. Its inhibitory action is attributed to the chemisorption of the molecule onto the metal surface via the π-electrons of the triple bond and the lone pair of electrons on the oxygen atom. This is often followed by the formation of a protective polymeric film.

Comparative Performance with Other Acetylenic Alcohols:

While direct comparative studies under identical conditions are limited, the performance of this compound can be contextualized by examining data for similar acetylenic alcohols, such as Propargyl Alcohol. The inhibition efficiency is dependent on the concentration of the inhibitor, the type of acidic medium, and the temperature.

Table 1: Comparison of Corrosion Inhibition Efficiency of Acetylenic Alcohols on Steel in HCl

InhibitorConcentration (M)MediumTemperature (°C)Inhibition Efficiency (%)Reference
Propargyl Alcohol0.05 wt% in 4M HCl4 M HCl80~97[1]
3-Methyl-1-butyn-3-ol10⁻³1 M HCl70>90[2]
1-Hexyn-3-ol10⁻³1 M HCl70>95[2]

Note: Data for this compound under these specific conditions was not available in the searched literature. The table provides data for structurally similar acetylenic alcohols to indicate the general performance of this class of inhibitors.

Experimental Protocol: Weight Loss Method for Corrosion Inhibition Efficiency

This method determines the corrosion rate of a metal in the presence and absence of an inhibitor.

  • Specimen Preparation: Mild steel coupons of known dimensions (e.g., 5 cm x 2 cm x 0.2 cm) are mechanically polished with a series of grit papers, degreased with a solvent like acetone, washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.

  • Test Solution: Prepare the corrosive medium (e.g., 1 M HCl) and solutions of the same medium containing various concentrations of this compound and alternative inhibitors.

  • Immersion: Immerse the prepared coupons in the test solutions for a specified period (e.g., 6 hours) at a constant temperature.

  • Cleaning and Re-weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products (e.g., using a solution of HCl containing an inhibitor and a brush), washed, dried, and re-weighed.

  • Calculation: The weight loss is calculated, and the inhibition efficiency (IE%) is determined using the formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.

Experimental Protocol: Potentiodynamic Polarization

This electrochemical technique provides insights into the mechanism of inhibition (anodic, cathodic, or mixed-type).[3][4]

  • Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

  • Procedure: The working electrode is immersed in the test solution (with and without inhibitor) until a stable open-circuit potential (OCP) is reached. A potentiodynamic scan is then performed by polarizing the potential of the working electrode from the cathodic to the anodic direction at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: The resulting polarization curve (log current density vs. potential) is used to determine the corrosion potential (Ecorr) and corrosion current density (icorr). The inhibition efficiency is calculated from the icorr values.

Mechanism of Corrosion Inhibition by this compound

The following diagram illustrates the proposed mechanism of corrosion inhibition.

G Metal Metal Surface (Fe) Adsorption Chemisorption Metal->Adsorption π-bond & O atom interaction Inhibitor This compound Inhibitor->Adsorption Polymerization Surface Polymerization Adsorption->Polymerization Initiated by surface interaction Film Protective Polymer Film Polymerization->Film Blocks active sites Film->Metal Prevents corrosion G cluster_synthesis Synthesis of this compound cluster_vitamin_a Vitamin A Synthesis MEK Methyl Ethyl Ketone Reaction1 Ethynylation Reaction MEK->Reaction1 Acetylene Acetylene Acetylene->Reaction1 MP This compound Reaction1->MP Rearrangement Allylic Rearrangement MP->Rearrangement C6_Alcohol C6 Alcohol Intermediate Rearrangement->C6_Alcohol Coupling Grignard Coupling Reaction C6_Alcohol->Coupling Beta_Ionone β-Ionone C14_Aldehyde_Synth Synthesis of C14 Aldehyde Beta_Ionone->C14_Aldehyde_Synth C14_Aldehyde C14 Aldehyde C14_Aldehyde_Synth->C14_Aldehyde C14_Aldehyde->Coupling Intermediate C20 Intermediate Coupling->Intermediate Reduction Partial Hydrogenation Intermediate->Reduction Dehydration Dehydration & Isomerization Reduction->Dehydration VitaminA Vitamin A Dehydration->VitaminA G WattsBath Watts Nickel Bath (NiSO4, NiCl2, H3BO3) Additives Additive Package WattsBath->Additives Leveler Leveling Agent (e.g., this compound) Additives->Leveler Brightener Primary Brightener (e.g., Saccharin) Additives->Brightener Carrier Carrier Brightener Additives->Carrier Deposit Bright & Leveled Nickel Deposit Leveler->Deposit Brightener->Deposit Carrier->Deposit

References

Assessing the Economic Viability of 3-Methyl-1-pentyn-3-ol Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-Methyl-1-pentyn-3-ol, a key building block in the pharmaceutical and specialty chemical industries, can be approached through several synthetic routes. The economic viability of its production is critically dependent on the chosen method, which influences raw material costs, reaction efficiency, energy consumption, and waste management. This guide provides an objective comparison of the two primary industrial methods for synthesizing this compound: the Favorskii reaction and the Grignard reaction.

At a Glance: Method Comparison

ParameterFavorskii ReactionGrignard Reaction
Primary Reactants Methyl Propyl Ketone, Acetylene (B1199291)Methyl Propyl Ketone, Ethynylmagnesium Bromide
Key Reagents Strong base (e.g., KOH)Magnesium, Ethyl Bromide (for in-situ), or pre-formed Grignard reagent
Typical Solvents Polar aprotic (e.g., DMSO, THF), or liquid ammoniaEthereal (e.g., THF, Diethyl Ether)
Reported Yields Up to 91% for similar tertiary propargyl alcohols[1]Generally high, but can be variable depending on conditions
Relative Cost of Ethynylating Agent Lower (Acetylene is a commodity chemical)Higher (Ethynylmagnesium bromide is a specialty reagent)
Safety Considerations Handling of gaseous acetylene under pressure, use of strong basesHighly exothermic, pyrophoric nature of Grignard reagents, requires strictly anhydrous conditions[2][3][4][5][6]
Waste Generation Primarily salt byproducts from the baseMagnesium salts, potential for unreacted magnesium and organic byproducts[2]

Economic Viability Analysis

A comprehensive economic assessment hinges on several key factors, including the cost of raw materials, reaction yield, energy inputs, and catalyst/reagent longevity.

Raw Material Costs

The primary raw material for both processes is Methyl Propyl Ketone (MPK) . The choice of the ethynylating agent, however, represents a significant cost differentiator.

  • Acetylene , used in the Favorskii reaction, is a widely produced industrial gas. While its price can be influenced by the cost of feedstocks like calcium carbide or natural gas, it is generally a more economical option for large-scale production.[7]

  • Ethynylmagnesium bromide , the key reagent for the Grignard synthesis, is a more specialized and, therefore, more expensive chemical.[8][9][10][11][12] While it can be prepared in-situ from magnesium and a source of ethyne, this adds complexity and potential yield losses to the overall process.

Reaction Yield and Efficiency

High reaction yields are crucial for minimizing costs associated with raw materials and downstream purification.

  • The Favorskii reaction , particularly when optimized with superbasic systems like KOH in DMSO, has been reported to produce tertiary propargyl alcohols with yields of up to 91%.[1] The efficiency of this process is highly dependent on the choice of base and solvent system.

  • Grignard reactions are known for their high efficiency in forming carbon-carbon bonds.[13] However, yields can be sensitive to reaction conditions, particularly the need for strictly anhydrous environments to prevent the quenching of the highly reactive Grignard reagent.[2]

Energy Consumption and Process Safety

Both synthesis routes involve specific energy and safety considerations that impact their overall economic viability.

  • The Favorskii reaction may require energy inputs for heating or cooling to control the reaction temperature, depending on the specific protocol. The handling of acetylene gas under pressure also necessitates specialized equipment and safety protocols.

  • Grignard reactions are notoriously exothermic and require careful temperature control to prevent runaway reactions.[4][6] The pyrophoric nature of Grignard reagents demands stringent safety measures, including the use of inert atmospheres and specialized handling procedures, which can increase operational costs.[3][5][6] Continuous processing using technologies like continuous stirred-tank reactors (CSTRs) is being explored to mitigate these hazards and improve efficiency.[2]

Catalyst and Reagent Lifecycle

The cost and lifespan of catalysts and reagents are important factors in the long-term economic feasibility of a synthesis method.

  • In the Favorskii reaction , a stoichiometric amount of a strong base like potassium hydroxide (B78521) is typically used. While relatively inexpensive, its consumption and the subsequent work-up and disposal of the resulting salts contribute to the overall process cost.

  • For the Grignard synthesis , the magnesium used to prepare the reagent is consumed stoichiometrically. The efficiency of magnesium activation and consumption can impact the economics of the process.[14]

Experimental Protocols

Detailed experimental procedures are essential for reproducing and optimizing these synthesis methods. Below are representative protocols for each approach.

Favorskii Reaction Protocol

This protocol is a generalized procedure based on improved methods for the synthesis of tertiary propargyl alcohols.[1]

  • Reaction Setup: A multi-necked flask equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a dropping funnel is assembled and flushed with an inert gas (e.g., nitrogen or argon).

  • Reagent Preparation: A superbasic system is prepared by dissolving potassium hydroxide (KOH) in a mixture of ethanol, water, and dimethyl sulfoxide (B87167) (DMSO) within the reaction flask, cooled to 10-15°C.

  • Acetylene Introduction: A steady stream of acetylene gas is bubbled through the stirred reaction mixture.

  • Addition of Ketone: Methyl propyl ketone is added dropwise from the dropping funnel to the reaction mixture while maintaining the temperature between 10-15°C.

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique (e.g., GC or TLC) until the starting material is consumed (typically around 2 hours).

  • Work-up: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by distillation or chromatography to yield this compound.

Grignard Reaction Protocol

This protocol is a general procedure for the synthesis of tertiary alcohols from ketones using a Grignard reagent.

  • Grignard Reagent Preparation (if not commercially sourced): In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are placed. A solution of ethyl bromide in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is added dropwise to initiate the formation of ethylmagnesium bromide. Once the reaction is initiated, the remaining ethyl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed. Acetylene gas is then bubbled through the solution to form ethynylmagnesium bromide.

  • Reaction with Ketone: The solution of ethynylmagnesium bromide is cooled in an ice bath. A solution of methyl propyl ketone in the same anhydrous solvent is added dropwise.

  • Reaction Monitoring: The reaction is stirred and monitored by TLC or GC until completion.

  • Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is then transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with an organic solvent.

  • Purification: The combined organic extracts are washed, dried, and concentrated. The resulting crude this compound is then purified by distillation under reduced pressure.

Visualizing the Synthesis Pathways

To better understand the logical flow of each synthesis method, the following diagrams have been generated.

Favorskii_vs_Grignard cluster_Favorskii Favorskii Reaction cluster_Grignard Grignard Reaction F_MPK Methyl Propyl Ketone F_Reaction Ethynylation F_MPK->F_Reaction F_Acetylene Acetylene F_Acetylene->F_Reaction F_Base Strong Base (e.g., KOH) F_Base->F_Reaction F_Product This compound F_Reaction->F_Product G_MPK Methyl Propyl Ketone G_Reaction Nucleophilic Addition G_MPK->G_Reaction G_Grignard Ethynylmagnesium Bromide G_Grignard->G_Reaction G_Product This compound G_Reaction->G_Product

Caption: Comparative workflow of Favorskii and Grignard synthesis routes for this compound.

Conclusion

The choice between the Favorskii and Grignard reactions for the synthesis of this compound involves a trade-off between raw material costs, operational complexity, and safety considerations.

  • The Favorskii reaction is often more economically favorable for large-scale production due to the lower cost of acetylene. However, it requires careful management of a gaseous reactant and a strong base.

  • The Grignard reaction offers a well-established and high-yielding route, but the higher cost of the Grignard reagent and the stringent safety precautions required for its handling can increase the overall production cost.

For researchers and drug development professionals, the selection of the optimal synthesis method will depend on the scale of production, available equipment, and a thorough techno-economic analysis that considers all aspects of the process, from raw material sourcing to waste disposal. Continuous process improvements, such as the use of flow chemistry for Grignard reactions, may further shift the economic balance in the future.

References

Comparative Analysis of 3-Methyl-1-pentyn-3-ol and its Analogs: A Structural Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural activity relationship (SAR) of 3-Methyl-1-pentyn-3-ol and its analogs, focusing on their hypnotic and anticonvulsant properties. The information presented herein is intended to inform drug discovery and development efforts by elucidating the key structural features that govern the central nervous system (CNS) depressant activities of this class of compounds.

Introduction

This compound, also known as methylpentynol, is a tertiary acetylenic carbinol that has been recognized for its sedative and hypnotic properties. Its structural simplicity and CNS depressant effects have made it and its analogs a subject of interest for investigating the relationship between chemical structure and biological activity. Understanding how modifications to the alkyl and ethynyl (B1212043) moieties of the this compound scaffold influence its pharmacological profile is crucial for the rational design of novel CNS agents with improved potency and selectivity. This guide synthesizes available experimental data to provide a clear comparison of these compounds.

Data Presentation: Hypnotic and Anticonvulsant Activity

The following tables summarize the available quantitative data on the hypnotic and anticonvulsant activities of this compound and its analogs. The data is compiled from various preclinical studies and is presented to facilitate a comparative analysis of their potency.

Table 1: Hypnotic Activity of Tertiary Acetylenic Carbinols

CompoundStructureHypnotic Dose (mg/kg, i.p. in mice)Reference
This compoundCH≡C-C(OH)(CH₃)(C₂H₅)100(F. M. Berger, 1947)
3-Ethyl-1-pentyn-3-olCH≡C-C(OH)(C₂H₅)₂150(F. M. Berger, 1947)
3-Methyl-1-hexyn-3-olCH≡C-C(OH)(CH₃)(C₃H₇)75(F. M. Berger, 1947)
3-Propyl-1-hexyn-3-olCH≡C-C(OH)(C₃H₇)₂200(F. M. Berger, 1947)
1-Ethynylcyclohexanol100(F. M. Berger, 1947)

Note: The hypnotic dose is the dose required to induce sleep in 50% of the animals (HD50). Lower values indicate higher potency.

Table 2: Anticonvulsant Activity of this compound Analogs (Maximal Electroshock Seizure Test)

No comprehensive comparative data for the anticonvulsant activity of a series of this compound analogs was identified in the public domain. Further research is required to populate this table.

Structural Activity Relationship (SAR) Analysis

The available data, primarily on hypnotic activity, suggests several key structural requirements for the CNS depressant effects of tertiary acetylenic carbinols:

  • Size of the Alkyl Groups: The hypnotic potency appears to be influenced by the size and nature of the alkyl groups attached to the carbinol carbon. For instance, increasing the size of one of the alkyl groups from methyl (in this compound) to propyl (in 3-Methyl-1-hexyn-3-ol) leads to an increase in hypnotic potency. However, symmetrically increasing both alkyl groups to ethyl (in 3-Ethyl-1-pentyn-3-ol) or propyl (in 3-Propyl-1-hexyn-3-ol) results in decreased potency. This suggests an optimal size and balance of lipophilicity for effective interaction with the biological target.

  • The Ethynyl Group: The presence of the terminal ethynyl (acetylenic) group is a critical feature of these compounds. While direct comparisons with saturated analogs are limited in the provided data, the known CNS depressant effects of this class highlight the importance of this moiety.

  • Cyclic Structures: The incorporation of the carbinol carbon into a cyclic structure, as seen in 1-Ethynylcyclohexanol, can maintain or even enhance hypnotic activity compared to some acyclic analogs. This indicates that conformational rigidity may play a role in receptor binding.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Pentobarbital-Induced Sleeping Time

This assay is used to evaluate the hypnotic or sedative properties of a test compound by measuring its ability to potentiate the sleep-inducing effects of pentobarbital (B6593769).

Animals: Male albino mice (20-25 g) are used. Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have free access to food and water.

Procedure:

  • Animals are divided into control and test groups (n=6-10 per group).

  • The test compound or vehicle (e.g., saline, DMSO) is administered intraperitoneally (i.p.) or orally (p.o.).

  • After a specific pretreatment time (e.g., 30 minutes), all animals receive a sub-hypnotic dose of pentobarbital sodium (e.g., 30-40 mg/kg, i.p.).

  • The onset of sleep (time from pentobarbital injection to the loss of the righting reflex) and the duration of sleep (time from the loss to the recovery of the righting reflex) are recorded. An animal is considered to have lost its righting reflex if it does not right itself within 30 seconds when placed on its back.

  • A significant increase in the duration of sleep in the test group compared to the control group indicates a hypnotic effect.

Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Animals: Male albino mice (18-25 g) or rats (100-150 g) are used.

Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

Procedure:

  • Animals are divided into control and test groups.

  • The test compound or vehicle is administered at various doses.

  • At the time of predicted peak effect, a maximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats; 60 Hz for 0.2 seconds) is delivered through corneal electrodes. A drop of saline or electrode gel is applied to the corneas before electrode placement to ensure good electrical contact.

  • The presence or absence of the tonic hindlimb extension phase of the seizure is recorded.

  • Protection is defined as the abolition of the tonic hindlimb extension. The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.

Visualizations

Logical Workflow for Screening CNS Depressant Activity

The following diagram illustrates a typical workflow for the initial screening and evaluation of novel compounds for hypnotic and anticonvulsant activities.

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Secondary Screening & SAR cluster_3 Further Evaluation Synthesis Synthesis of Analogs Purification Purification & Structural Verification (NMR, MS) Synthesis->Purification Hypnotic_Screen Pentobarbital-Induced Sleep Time Purification->Hypnotic_Screen Anticonvulsant_Screen Maximal Electroshock (MES) Test Purification->Anticonvulsant_Screen Dose_Response Dose-Response Studies (ED50 Determination) Hypnotic_Screen->Dose_Response Anticonvulsant_Screen->Dose_Response SAR_Analysis Structure-Activity Relationship Analysis Dose_Response->SAR_Analysis Mechanism_Studies Mechanism of Action Studies SAR_Analysis->Mechanism_Studies Toxicity_Studies Toxicology & Safety Pharmacology SAR_Analysis->Toxicity_Studies

Caption: A logical workflow for the discovery and preclinical evaluation of novel CNS depressants.

Conclusion

The structural activity relationship of this compound and its analogs reveals that modifications to the alkyl substituents at the carbinol carbon significantly impact hypnotic potency. While a comprehensive SAR for anticonvulsant activity is yet to be fully elucidated due to a lack of comparative data, the established screening protocols provide a clear path for future investigations. Further synthesis and pharmacological evaluation of a focused library of this compound analogs are warranted to delineate the structural requirements for both hypnotic and anticonvulsant activities. Such studies will be instrumental in the development of new therapeutic agents for CNS disorders.

Safety Operating Guide

3-Methyl-1-pentyn-3-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 3-Methyl-1-pentyn-3-ol is critical for ensuring laboratory safety and environmental protection. Due to its classification as a flammable, toxic, and hazardous substance, it must be managed as chemical waste according to specific protocols. Adherence to these procedures is essential for researchers, scientists, and drug development professionals to maintain a safe working environment and comply with regulatory standards.

Hazard and Safety Information

This compound is a hazardous material with multiple risk factors.[1][2] Proper handling and storage are paramount to prevent accidents.

Hazard Classification Description
GHS Hazard Codes H226: Flammable liquid and vapor[2][3] H302: Harmful if swallowed[2][3] H318: Causes serious eye damage[2] H412: Harmful to aquatic life with long lasting effects[2]
Signal Word Danger[2]
Physical Hazards Flammable liquid with a flash point of 28°C (82.4°F)
UN Number 1987 (classified under ALCOHOLS, N.O.S.)[3]

Required Personal Protective Equipment (PPE)

When handling this compound for disposal, all personnel must use appropriate PPE to minimize exposure risk.

  • Eye Protection: Chemical safety goggles and a face shield are required.

  • Hand Protection: Chemically impermeable gloves must be worn.[4]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn.[3][5]

  • Respiratory Protection: If there is a risk of inhalation, use a suitable respirator with an appropriate filter (e.g., type ABEK EN14387).

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Do not dispose of it via sanitary sewers, storm drains, or in regular trash.[1][6][7]

Step 1: Waste Segregation and Labeling

  • Collect all waste containing this compound, including contaminated materials from spills, in a dedicated hazardous waste container.

  • Do not mix this waste with incompatible materials such as strong oxidizing agents, reducing agents, acids, or bases.[8]

  • Label the container clearly as "Hazardous Waste: this compound" and list all constituents and their approximate concentrations.[1]

Step 2: Select a Proper Waste Container

  • The waste container must be sturdy, leak-proof, and chemically compatible with the alcohol.[7][9]

  • The original product container is an ideal choice if it is in good condition.[8] Do not use food-grade containers.[8]

  • If reusing a chemical container, it must be triple-rinsed, with the rinsate collected as hazardous waste.[1]

Step 3: Safe Accumulation and Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[8]

  • The SAA must be a cool, dry, and well-ventilated area, away from all sources of ignition like heat, sparks, or open flames.[3][10]

  • Keep the waste container securely closed except when adding waste.[7][8]

  • All liquid hazardous waste must be stored within secondary containment to prevent the spread of potential leaks.[7][9]

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.

  • The final disposal method must be through an approved waste disposal plant or a licensed industrial combustion facility.[3]

Step 5: Disposal of Empty Containers

  • A container is not considered empty until all possible contents have been removed.

  • The first rinse of a "empty" container must be collected and treated as hazardous waste.[1][7]

  • After being thoroughly rinsed and air-dried, the container's label must be completely removed or defaced before it can be recycled or disposed of as non-hazardous solid waste.[3][7]

Disposal Workflow

G start Begin Disposal Process for This compound Waste ppe Step 1: Don Appropriate PPE start->ppe container Step 2: Select Approved Hazardous Waste Container ppe->container collect Step 3: Collect Waste (Pure Chemical, Solutions, Spill Debris) container->collect label_waste Step 4: Securely Cap and Label Container collect->label_waste improper IMPROPER DISPOSAL (Drain, Trash, Evaporation) STOP: High Safety & Compliance Risk collect->improper store Step 5: Store in Secondary Containment in a Designated SAA label_waste->store contact_ehs Step 6: Contact EHS for Waste Pickup store->contact_ehs end End of Process contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-Methyl-1-pentyn-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides critical safety and logistical information for the handling and disposal of 3-Methyl-1-pentyn-3-ol (CAS No. 77-75-8). Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid and vapor that can cause eye, skin, and respiratory tract irritation.[1] It may also lead to central nervous system depression.[1] Ingestion can be harmful.[2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Quantitative Safety Data

ParameterValueSource
Flash Point 38 °C (100.4 °F)[1]
Autoignition Temperature 350 °C (662 °F)[1]
Explosion Limits (in air) Lower: 1.80% vol, Upper: 16.00% vol[1]
Oral LD50 (mouse) 525 mg/kg[1]
Occupational Exposure Limits (OELs) No established limits by OSHA, NIOSH, or ACGIH[4]

Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecifications and Best Practices
Eye and Face Protection Chemical safety goggles and a face shieldMust comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] A face shield should be worn when there is a significant risk of splashing.
Skin Protection Chemical-resistant gloves and a lab coat or chemical-resistant suitWhile specific breakthrough time data for this compound is not readily available, gloves made of Butyl rubber or Nitrile are generally recommended for handling alcohols and ketones.[5] Always inspect gloves for degradation or punctures before use. Change gloves immediately if contamination is suspected. A flame-retardant lab coat should be worn.
Respiratory Protection Use in a well-ventilated area. A respirator may be required under certain conditions.Work should be conducted in a chemical fume hood. If ventilation is inadequate or for large-scale operations, a NIOSH-approved respirator with an organic vapor cartridge (e.g., type ABEK (EN14387)) is recommended.[3][6] A full respiratory protection program compliant with OSHA 29 CFR 1910.134 should be implemented.[1]

Procedural Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment start Start: Handling This compound check_ventilation Is the area well-ventilated (e.g., fume hood)? start->check_ventilation check_splash Potential for splashing or large volume? check_ventilation->check_splash Yes respirator Additional Requirement: - NIOSH-approved Respirator (Organic Vapor Cartridge) check_ventilation->respirator No base_ppe Minimum PPE: - Chemical Safety Goggles - Nitrile/Butyl Gloves - Lab Coat check_splash->base_ppe enhanced_ppe Enhanced PPE: - Add Face Shield - Consider Chemical Apron check_splash->enhanced_ppe Yes base_ppe->enhanced_ppe respirator->check_splash

PPE Selection Workflow for this compound

Operational Plan: Step-by-Step Handling Protocol

  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[1] All personnel must be trained on the hazards and proper handling procedures.

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Grounding : Ground and bond containers when transferring the material to prevent static discharge, as it is a flammable liquid.[2] Use spark-proof tools and explosion-proof equipment.[1]

  • Personal Protective Equipment (PPE) : Don the appropriate PPE as determined by the risk assessment (see Section 2). This includes, at a minimum, chemical safety goggles, compatible gloves (e.g., nitrile or butyl rubber), and a flame-retardant lab coat.

  • Dispensing : When dispensing, do so slowly and carefully to avoid splashing. Keep containers tightly closed when not in use.[2]

  • Heating : If heating is required, use a flameless heat source such as a heating mantle or a water bath. Avoid open flames.

  • Spill Management : In case of a small spill, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[1] Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and follow emergency procedures.

  • Post-Handling : After handling, wash hands thoroughly with soap and water, even if gloves were worn.[1] Decontaminate the work area.

Disposal Plan: Step-by-Step Waste Management

The disposal of this compound and its associated waste must be conducted in compliance with all federal, state, and local regulations.

  • Waste Segregation : Do not mix this compound waste with other waste streams unless they are compatible. It should be collected as a flammable liquid hazardous waste.

  • Waste Collection :

    • Liquid Waste : Collect unused or waste this compound in a designated, properly labeled, and sealed container. The container should be compatible with the chemical (e.g., a glass bottle for small quantities).[2]

    • Solid Waste : Any materials contaminated with this compound (e.g., gloves, absorbent pads, paper towels) should be collected in a separate, sealed, and labeled container as solid hazardous waste.

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable Liquid).

  • Storage : Store waste containers in a designated satellite accumulation area. Ensure the containers are kept closed and within secondary containment to prevent spills.

  • Disposal Request : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

The following diagram illustrates the proper disposal pathway for this compound and contaminated materials.

Disposal_Plan cluster_generation Waste Generation cluster_collection Collection & Labeling cluster_disposal Storage & Disposal start Waste Generated: - Unused this compound - Contaminated Materials liquid_waste Liquid Waste start->liquid_waste solid_waste Solid Waste (Gloves, Absorbents) start->solid_waste liquid_container Collect in a sealed, compatible container. liquid_waste->liquid_container solid_container Collect in a sealed, lined container. solid_waste->solid_container labeling Label all containers: 'Hazardous Waste' 'this compound' 'Flammable Liquid' liquid_container->labeling solid_container->labeling storage Store in designated Satellite Accumulation Area with secondary containment. labeling->storage disposal Arrange for pickup by EHS or licensed waste contractor. storage->disposal

Disposal Workflow for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.